BNN6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H22N4O2 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-butan-2-yl-N-[4-[butan-2-yl(nitroso)amino]phenyl]nitrous amide |
InChI |
InChI=1S/C14H22N4O2/c1-5-11(3)17(15-19)13-7-9-14(10-8-13)18(16-20)12(4)6-2/h7-12H,5-6H2,1-4H3 |
InChI Key |
YLTBEWSTQZLPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)N=O)N=O |
Origin of Product |
United States |
Foundational & Exploratory
BNN6 Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BNN6 (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) is a potent nitric oxide (NO) donor molecule that has emerged as a significant agent in experimental cancer therapeutics.[1][2] Its mechanism of action is centered on the controlled release of high concentrations of NO within the tumor microenvironment, which can be triggered by external stimuli such as near-infrared (NIR) light. This targeted release of NO initiates a cascade of cytotoxic events within cancer cells, leading to apoptosis, cell cycle arrest, and synergistic enhancement of other therapeutic modalities like photothermal therapy. This document provides a comprehensive overview of the molecular mechanisms, experimental validation, and key protocols associated with the anticancer effects of this compound.
Core Mechanism: Triggered Nitric Oxide Release
The primary function of this compound in cancer therapy is to act as a carrier for nitric oxide, a pleiotropic signaling molecule with dose-dependent effects on tumor biology.[3][4] While low concentrations of NO can be pro-tumorigenic, high, localized concentrations (in the micromolar range) are potently cytotoxic to cancer cells.[2][3] this compound is designed to release NO upon thermal decomposition.[1][2] In therapeutic applications, this compound is often encapsulated within nanocarriers, such as gold nanoshells or graphene oxide, which serve two main purposes:
-
Targeted Delivery: Nanoparticles can be engineered to accumulate preferentially at tumor sites through the enhanced permeability and retention (EPR) effect.
-
External Triggering: These nanoparticles are often designed to have high photothermal conversion efficiency. When irradiated with an external energy source like NIR light, they generate localized heat, triggering the decomposition of this compound and the subsequent release of a high concentration of NO directly at the tumor site.[1][2]
Downstream Cellular Effects of this compound-Derived Nitric Oxide
Once released, high concentrations of NO initiate multiple cytotoxic signaling pathways within cancer cells.
Synergistic Ion Influx and Calcium Overload
A novel synergistic mechanism involves inducing a massive and lethal influx of calcium ions (Ca²⁺) into the cancer cell. This "calcium storm" is achieved by the coordinated action of NO and another agent, often triggered by the same NIR light source.
-
NO-Mediated Channel Opening: this compound-derived nitric oxide opens calcium channels located in the membrane of the endoplasmic reticulum, a major intracellular calcium store.
-
ROS-Mediated Channel Opening: Concurrently, a photosensitizer (like indocyanine green) activated by the NIR light generates reactive oxygen species (ROS), which open calcium channels in the outer plasma membrane.
This dual assault leads to a rapid and overwhelming increase in cytosolic Ca²⁺ concentration, disrupting mitochondrial function and triggering apoptotic cell death.
Induction of Apoptosis
High concentrations of NO are a potent inducer of apoptosis through several mechanisms:
-
Oxidative and Nitrosative Stress: NO and its derivatives can damage DNA, lipids, and proteins, leading to cellular stress.[2]
-
Mitochondrial Disruption: NO can interfere with the mitochondrial respiratory chain, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.[2]
-
DNA Damage and Repair Inhibition: NO can directly damage DNA and inhibit the activity of DNA repair enzymes, pushing the cell towards apoptosis.[2]
Cell Cycle Arrest
Nitric oxide has been shown to arrest the cell cycle at different checkpoints, thereby inhibiting cancer cell proliferation. The specific phase of arrest can depend on the NO donor and the cell type.
-
G1 Phase Arrest: Some NO donors induce G1 arrest by down-regulating the expression of Cyclin D1.[5][6] This prevents the phosphorylation of the retinoblastoma protein (pRb), a key step for cells to transition from the G1 to the S phase.[6]
-
G2/M Phase Arrest: Other NO-releasing compounds, such as NO-aspirin, cause an arrest in the G2/M phase. This is often mediated by an increase in ROS, leading to elevated levels of Cyclin B1 and inhibitory phosphorylation of Cdk1, which prevents entry into mitosis.[3][7][8]
Quantitative Data Summary
Quantitative data on the efficacy of this compound is often presented in the context of its specific delivery vehicle. Direct comparison is challenging due to variations in nanoparticle composition, drug loading, and experimental conditions. The tables below summarize representative data from studies on NO donors.
Table 1: Cytotoxicity of NO-Donating Aspirin (B1665792) (NO-ASA) in Various Cancer Cell Lines [7][8]
| Cell Line | Cancer Type | 24-h IC₅₀ (µM) |
| HT-29 | Colon | 174 - 257 |
| SW480 | Colon | 174 - 257 |
| HCT-15 | Colon | 174 - 257 |
| BxPC-3 | Pancreas | 175 |
| A431 | Skin | 133 |
| HeLa | Cervix | 240 |
| MCF-7 | Breast | 268 |
Data represents the concentration required to inhibit cell growth by 50% after 24 hours of treatment.
Table 2: Synergistic Cytotoxicity of a this compound-Containing Nanoparticle (UA-BNN6) with NIR Irradiation [2]
| Treatment Group | Concentration | NIR Laser (808 nm, 1.0 W/cm²) | Cell Viability (%) |
| Control | - | No | ~100 |
| UA-BNN6 | 50 µg/mL | No | > 95 |
| UA (nanoparticle only) | 50 µg/mL | Yes | ~60 |
| UA-BNN6 | 50 µg/mL | Yes | ~20 |
Data from an MTT assay on HeLa cells, demonstrating the potent synergistic effect of this compound-derived NO release and photothermal therapy.
Key Experimental Protocols
The following are detailed methodologies for assays commonly used to evaluate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[12]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound formulation or control compounds. Include wells with medium only for background control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere, allowing formazan crystals to form.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Calculation: Cell viability is calculated as a percentage relative to the untreated control cells after subtracting the background absorbance.
Nitric Oxide Release Measurement (Griess Assay)
This assay quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[13]
Principle: The Griess assay is a two-step diazotization reaction. First, under acidic conditions, sulfanilamide (B372717) converts nitrite into a diazonium salt. Second, this intermediate reacts with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a colored azo compound that absorbs light strongly at 540 nm.[13]
Methodology:
-
Sample Collection: Collect cell culture supernatant from treated and control wells at desired time points.
-
Deproteinization (if necessary): If the sample contains high protein levels (e.g., serum), deproteinize by centrifugation through a 10,000 MW cut-off filter to prevent interference.
-
Standard Curve Preparation: Prepare a standard curve using a series of known concentrations of sodium nitrite (e.g., 0-100 µM) in the same medium as the samples.
-
Griess Reaction:
-
Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% NED in water) to each well.
-
Alternatively, use a combined Griess reagent.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
References
- 1. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Nitric Oxide in Cancer: Master Regulator or NOt? [mdpi.com]
- 4. Influence of nitric oxide signaling mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): potential role of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Nitric oxide-donating aspirin induces G2/M phase cell cycle arrest in human cancer cells by regulating phase transition proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. mdpi.com [mdpi.com]
The Thermoresponsive Properties of BNN6: A Technical Guide for Researchers
An in-depth examination of N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine (BNN6), a molecule of significant interest in advanced drug delivery, reveals that its primary "thermoresponsive" characteristic is its capacity for heat-induced decomposition to release nitric oxide (NO). This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and the mechanism of its temperature-dependent nitric oxide release, tailored for researchers, scientists, and drug development professionals.
Core Concepts: Thermal Decomposition for Nitric Oxide Release
Unlike traditional thermoresponsive polymers that exhibit reversible solubility changes with temperature, this compound's thermal response is an irreversible decomposition process.[1][2] This property is harnessed in therapeutic applications, particularly in photothermal therapy, where localized heating triggers the release of NO, a potent signaling molecule with various physiological effects, including vasodilation and cytotoxicity to tumor cells.[1][2]
The release of NO from this compound is initiated when the molecule is subjected to elevated temperatures.[2] This thermal energy input leads to the cleavage of the N-N bonds, resulting in the liberation of two molecules of nitric oxide and the corresponding N,N'-di-sec-butyl-p-phenylenediamine byproduct. While this compound is also sensitive to UV light, its thermal sensitivity allows for deeper tissue penetration when combined with near-infrared (NIR) light-absorbing photothermal agents.[3]
Synthesis and Characterization of this compound
The synthesis of this compound is a critical step in its application. A common method involves the nitrosation of its precursor, N,N'-di-sec-butyl-p-phenylenediamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
N,N'-di-sec-butyl-p-phenylenediamine
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Dissolve N,N'-di-sec-butyl-p-phenylenediamine in ethanol.
-
Add an aqueous solution of sodium nitrite to the ethanolic solution under constant stirring.
-
Slowly add hydrochloric acid to the mixture. The reaction is typically indicated by a color change and the formation of a precipitate.
-
The resulting this compound precipitate is then collected, washed, and dried.
A detailed synthesis protocol for the precursor, N,N'-di-sec-butyl-p-phenylenediamine, is also available and involves the reaction of p-phenylenediamine (B122844) with butanone in the presence of a catalyst and hydrogen gas.[4][5]
Characterization Methods
The successful synthesis and purity of this compound are confirmed through various analytical techniques.
| Characterization Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure of this compound. |
| Mass Spectrometry (MS) | To determine the molecular weight of this compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the this compound molecule. |
| UV-Vis Spectroscopy | To determine the absorption spectrum of this compound. |
Quantitative Analysis of Thermo-Induced Nitric Oxide Release
The release of nitric oxide from this compound is temperature-dependent. In many studies, this release is triggered by NIR laser irradiation of a composite material containing this compound and a photothermal agent, which converts light energy into heat. The amount of NO released can be quantified using methods like the Griess assay.
The following table summarizes quantitative data from a study where Gel/PDA@this compound, a composite of this compound with polydopamine (a photothermal agent) in a hydrogel, was exposed to NIR laser irradiation.
| Irradiation Time (minutes) | Total NO Released (µM) |
| 54 | 58.87 |
Data from a study on Gel/PDA@this compound under continuous 808 nm laser irradiation (1.5 W/cm²).[6]
It is important to note that direct heating of a this compound-containing composite to 60°C without NIR irradiation has been shown to cause minimal NO release, suggesting that the localized high temperatures achieved through photothermal conversion are crucial for efficient decomposition.[3]
Experimental Protocols for Nitric Oxide Detection
The quantification of released nitric oxide is essential for evaluating the efficacy of this compound as an NO donor.
Griess Assay Protocol
The Griess assay is a common and straightforward colorimetric method for the indirect measurement of NO through the detection of its stable breakdown product, nitrite.
Materials:
-
Griess Reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sample solution containing released nitrite
-
Nitrite standard solutions for calibration curve
Procedure:
-
Collect the supernatant from the experimental sample.
-
Add the Griess reagent to the sample and the standard solutions.
-
Allow the color to develop.
-
Measure the absorbance of the solutions using a spectrophotometer, typically at a wavelength of 540 nm.
-
Calculate the nitrite concentration in the sample by comparing its absorbance to the standard curve.[7]
Chemiluminescence Detection
For real-time and direct measurement of NO, a chemiluminescence analyzer can be used. This method offers high sensitivity and specificity.
Procedure:
-
The sample containing the NO-releasing compound is placed in a sealed chamber.
-
An inert carrier gas flows through the chamber to transport the released NO to the analyzer.
-
In the analyzer, NO reacts with ozone to produce excited nitrogen dioxide, which emits light upon returning to its ground state.
-
The intensity of the emitted light is proportional to the concentration of NO.[7]
Visualizing the Process: From Synthesis to NO Release
The following diagrams illustrate the key processes involved with this compound.
References
- 1. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy [mdpi.com]
- 3. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sincerechemical.com [sincerechemical.com]
- 5. CN104592041A - Preparation method of rubber antioxidant N,N'-di-sec-butyl-1,4-phenylenediamine - Google Patents [patents.google.com]
- 6. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BNN6 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNN6 (N,N'-Di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine) is a nitric oxide (NO) donor that has garnered significant interest in cancer therapy due to its ability to induce apoptosis in tumor cells. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key signaling pathways associated with this compound-mediated apoptosis. The pro-apoptotic effects of this compound are primarily attributed to its controlled release of nitric oxide, a pleiotropic signaling molecule, often triggered by external stimuli such as near-infrared (NIR) light in preclinical models. This document summarizes quantitative data, details essential experimental protocols, and presents visual representations of the underlying molecular pathways to facilitate further research and development in this area.
Introduction
This compound is a hydrophobic molecule capable of releasing nitric oxide upon thermal decomposition. In the context of cancer research, this compound is typically encapsulated within nanocarriers, such as gold nanoshells, graphene oxide, or polydopamine nanoparticles, which serve dual purposes: targeted delivery to tumor tissues and as photothermal agents.[1][2] When irradiated with near-infrared (NIR) light, these nanoparticles generate localized hyperthermia, triggering the thermal decomposition of this compound and the subsequent release of high concentrations of NO.[1][2] This spatiotemporally controlled release of NO, often combined with the synergistic effects of photothermal therapy, leads to potent anti-cancer effects, primarily through the induction of apoptosis.[1][2]
Mechanism of Action: this compound-Induced Apoptosis
The primary mechanism by which this compound induces apoptosis is through the cytotoxic effects of the nitric oxide it releases. High concentrations of NO are known to be pro-apoptotic and can trigger cell death through multiple pathways.
The Role of Nitric Oxide (NO)
Nitric oxide is a highly reactive free radical that can interact with various cellular components to initiate apoptosis. Its pro-apoptotic functions include:
-
Induction of Oxidative and Nitrosative Stress: NO can react with superoxide (B77818) anions to form peroxynitrite (ONOO-), a potent oxidizing and nitrating agent. This leads to damage of lipids, proteins, and DNA, contributing to cellular stress and apoptosis.
-
Modulation of Bcl-2 Family Proteins: NO can influence the expression and activity of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, NO can lead to the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2.
-
Activation of Caspases: NO can directly or indirectly lead to the activation of caspases, the key executioners of apoptosis. This can occur through the release of cytochrome c from the mitochondria, which initiates the caspase cascade.
-
Induction of DNA Damage and p53 Activation: NO and its derivatives can cause DNA strand breaks, which in turn can activate the tumor suppressor protein p53. Activated p53 can then transcriptionally activate pro-apoptotic genes, leading to cell cycle arrest and apoptosis.
-
Calcium Homeostasis Disruption: There is evidence to suggest that NO can trigger the release of calcium ions from intracellular stores like the endoplasmic reticulum, leading to a cytotoxic calcium overload in the cytoplasm.
Synergistic Effect with Photothermal Therapy
In many experimental models, this compound is used in conjunction with photothermal therapy (PTT). The heat generated by the nanocarriers under NIR irradiation not only triggers NO release but also independently contributes to cell death through protein denaturation and membrane disruption. This combination of NO-mediated apoptosis and hyperthermia results in a synergistic anti-cancer effect that is more potent than either therapy alone.[1][2]
Quantitative Data
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound-loaded nanomedicines in inducing cancer cell death.
Table 1: In Vitro Cytotoxicity of GO-BNN6 on 143B Osteosarcoma Cells
| Treatment Group | Concentration of GO-BNN6 (µg/mL) | Cell Viability (%) |
| GO-BNN6 | 440 | >80% |
| GO-BNN6 + NIR (808 nm, 0.2 W/cm², 2 min) | 22 | ~60% |
| GO-BNN6 + NIR (808 nm, 0.2 W/cm², 2 min) | 110 | ~40% |
| GO-BNN6 + NIR (808 nm, 0.2 W/cm², 2 min) | 220 | ~25% |
| GO-BNN6 + NIR (808 nm, 0.2 W/cm², 2 min) | 440 | ~15% |
Data synthesized from a study on graphene oxide (GO)-BNN6 nanomedicine.
Table 2: NIR-Triggered Nitric Oxide Release from GO-BNN6
| NIR Power Density (808 nm) | NO Concentration Released (µM) |
| 0.2 W/cm² | ~5 |
| 0.5 W/cm² | ~12 |
| 1.0 W/cm² | ~20 |
Data represents NO release from GO-BNN6 in PBS after NIR irradiation.
Table 3: NIR-Triggered Nitric Oxide Release from PDA@this compound
| Treatment Group | Duration of NIR Irradiation (minutes) | NO Concentration Released (µM) |
| This compound + NIR | 54 | 16.4 |
| PDA@this compound + NIR | 54 | 23.79 |
| Gel/PDA@this compound + NIR (continuous) | 54 | 58.87 |
Data from a study on polydopamine (PDA) nanoparticles encapsulating this compound, some of which were incorporated into a GelMA hydrogel (Gel/PDA@this compound).[2]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the putative signaling cascade initiated by this compound upon NIR irradiation, leading to apoptosis. This pathway is constructed based on the known mechanisms of nitric oxide-induced cell death.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Investigating this compound-Induced Apoptosis
The following diagram outlines a typical experimental workflow to characterize the pro-apoptotic effects of this compound.
Caption: Experimental workflow for this compound apoptosis studies.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound formulations.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, 143B) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound formulation. For NIR-triggered release, incubate the cells with the formulation for a predetermined time (e.g., 2-4 hours), then wash with PBS and add fresh medium before irradiating with an 808 nm laser at a specific power density and duration. Include appropriate controls (untreated cells, cells with nanoparticles but no NIR, cells with NIR but no nanoparticles).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Nitric Oxide Release Measurement (Griess Assay)
This protocol quantifies the amount of nitrite (B80452) (a stable product of NO) released from this compound formulations.
-
Sample Preparation: Prepare solutions of the this compound formulation in PBS or cell culture medium at the desired concentration.
-
NO Release Trigger: For photothermal release, irradiate the samples with an 808 nm NIR laser at varying power densities and for different durations. For thermal release, incubate the samples at different temperatures.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: In a 96-well plate, mix 50 µL of the sample supernatant with 50 µL of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared using known concentrations of sodium nitrite.
Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the this compound formulation as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays) and the reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of ~380/460 nm (for fluorometric assays).
-
Data Analysis: Express caspase activity as the fold change relative to the untreated control.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction: Following treatment, lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p53) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Perspectives
This compound, particularly when incorporated into stimuli-responsive nanocarriers, represents a promising strategy for inducing apoptosis in cancer cells. The controlled release of nitric oxide in the tumor microenvironment, often in synergy with photothermal therapy, can activate multiple pro-apoptotic signaling pathways, leading to effective tumor cell killing. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other NO-donating compounds.
Future research should focus on elucidating the precise molecular targets of this compound-derived NO in different cancer types to identify biomarkers for predicting therapeutic response. Additionally, optimizing the design of this compound-loaded nanocarriers to enhance tumor targeting and controlled release will be crucial for translating this promising therapeutic strategy from preclinical models to clinical applications. Further investigation into the role of this compound in modulating the tumor immune microenvironment may also unveil new avenues for combination therapies.
References
BNN6 in Photothermal Therapy: A Technical Guide to a Synergistic Approach
For Researchers, Scientists, and Drug Development Professionals
The convergence of nanotechnology with traditional therapeutic modalities has paved the way for innovative cancer treatments. Among these, photothermal therapy (PTT) has gained significant traction due to its minimally invasive nature and high spatiotemporal control. This technical guide delves into the application of BNN6 (N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine), a thermosensitive nitric oxide (NO) donor, as a powerful adjunct in photothermal therapy. By combining the hyperthermic effects of PTT with the therapeutic actions of NO gas therapy, this compound-based nanosystems offer a synergistic approach to enhance tumor ablation.
Core Concept: The Synergy of Heat and Nitric Oxide
The fundamental principle behind using this compound in PTT is a thermally-triggered, dual-modal therapeutic strategy. This compound itself is not a photothermal agent. Instead, it is co-loaded into a nanocarrier alongside a photothermal agent (PTA).
The process, illustrated below, begins with the administration of the this compound-loaded nanoparticles, which preferentially accumulate in tumor tissue via the enhanced permeability and retention (EPR) effect. Subsequent irradiation with a near-infrared (NIR) laser, which can penetrate tissues deeply, activates the PTA. The PTA converts this light energy into localized heat, inducing hyperthermia (the basis of PTT) and triggering the decomposition of this compound to release nitric oxide. This combination of heat- and NO-induced cytotoxicity results in a more effective anti-cancer outcome than either therapy alone.[1][2][3][4]
Nitric oxide is a multifunctional signaling molecule that can induce apoptosis in tumor cells through DNA and mitochondrial damage.[5] Furthermore, it can help overcome the limitations of PTT alone, such as heat resistance in some cancer cells and PTT-induced protective autophagy.[3]
Nanocarrier Formulations for this compound Delivery
This compound is a hydrophobic molecule, necessitating the use of nanocarriers for effective delivery in biological systems.[1] Various nanomaterials have been engineered to encapsulate this compound and a PTA, each offering distinct advantages in terms of stability, drug loading, and photothermal efficiency.
| Nanocarrier Platform | Photothermal Agent | Key Features | Reference |
| Graphene Oxide (GO) | Graphene Oxide | High drug loading capacity (1.2 mg this compound per mg GO) via π-π stacking. | [6][7] |
| UiO-66-NH₂@Au-shell (UA) | Gold Nanoshells | Metal-organic framework (MOF) core provides high loading capacity; gold shell offers excellent photothermal properties. | [1][2] |
| Conjugated Polymer NPs (CPNPBs) | Conjugated Polymer | High photothermal conversion efficiency (up to 55.6%) in the NIR-II window (1064 nm) for deeper tissue penetration. | [4] |
| Mesoporous Polydopamine (M-PDA) | Polydopamine | Exceptional biocompatibility and robust photothermal effect. | [3] |
Quantitative Performance Data
The efficacy of this compound-based photothermal therapy is quantified by several key metrics, including photothermal conversion, temperature increase, and nitric oxide release.
Table 3.1: Photothermal Performance of this compound-loaded Nanoparticles
| Nanoparticle | Concentration | Laser Power Density | Irradiation Time | Max Temperature / Increase | Reference |
| GO-BNN6 | 200 µg/mL | 1.0 W/cm² (808 nm) | 20 min | ~56°C (ΔT = 33°C) | [6][7] |
| UA-BNN6 (in vivo) | N/A | N/A | 5 min | 54.3°C | [2] |
| CPNPBs | 100 µg/mL | 0.6 W/cm² (1064 nm) | 10 min | ~51°C (ΔT = 26°C) | [4] |
Table 3.2: Therapeutic Efficacy (In Vitro)
| Nanoparticle | This compound Concentration | Laser Conditions | Resulting Cell Viability | Cell Line | Reference |
| CPNPBs | 100 µg/mL | 0.6 W/cm² (1064 nm), 5 min | ~9% | 4T1 | [4] |
| UA-BNN6 | N/A | 1.0 W/cm² (808 nm) | Intracellular NO concentration 3.5x higher than control. | HeLa | [2] |
Experimental Protocols
Reproducibility is critical in scientific research. This section outlines the detailed methodologies for the synthesis and evaluation of this compound-based nanosystems as cited in the literature.
Synthesis of this compound Donor
The synthesis of N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine (this compound) is typically achieved through an addition reaction.[6]
Protocol:
-
Dilute N,N′-bis-sec-butylamino-p-phenylenediamianne (BPA) in ethanol.
-
Add a degassed aqueous solution of sodium nitrite (B80452) (NaNO₂) while stirring under a nitrogen atmosphere.
-
After 30 minutes, add an aqueous solution of hydrochloric acid (HCl) dropwise.
-
The solution color will change from red to orange, and a beige precipitate (this compound) will form.
-
The synthesized this compound is purified by washing with ethanol and drying under vacuum.[6]
-
Characterization is performed using ¹H NMR and Mass Spectrometry (MS) to confirm the structure and molecular weight (279 Dalton).[6]
Preparation of GO-BNN6 Nanomedicine
This protocol describes a self-assembly method based on π-π stacking.[6]
Protocol:
-
Synthesize Graphene Oxide (GO) nanosheets using established methods (e.g., a modified Hummers' method).
-
Disperse the synthesized GO in deionized water.
-
Add a solution of this compound in an organic solvent (e.g., ethanol) to the GO dispersion.
-
Stir the mixture for an extended period (e.g., 24 hours) to allow for the self-assembly of this compound onto the GO nanosheets via π-π stacking.
-
Purify the resulting GO-BNN6 nanocomposite by centrifugation and washing to remove unloaded this compound.
-
Characterize the final product using techniques like Atomic Force Microscopy (AFM) to confirm changes in thickness and Transmission Electron Microscopy (TEM) for morphology.
In Vitro Evaluation of Photothermal Effect and NO Release
Protocol:
-
Photothermal Measurement:
-
Disperse the this compound-loaded nanoparticles in an aqueous solution (e.g., PBS or water) at various concentrations (e.g., 20, 100, 200 µg/mL).[7]
-
Place the solution in a cuvette or well plate.
-
Irradiate the sample with an NIR laser (e.g., 808 nm or 1064 nm) at a specified power density (e.g., 1.0 W/cm²).[7]
-
Monitor and record the temperature change over time using a thermocouple probe or an infrared (IR) thermal imaging camera. A solution without nanoparticles serves as a blank control.
-
-
Nitric Oxide Release Measurement (Griess Assay):
-
Prepare samples as described above.
-
Following NIR laser irradiation for a set duration, take an aliquot of the supernatant.
-
Add Griess reagent to the aliquot. The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable product of NO oxidation.
-
Measure the absorbance at ~540 nm using a UV-vis spectrophotometer.[3]
-
Quantify the NO concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
In Vitro and In Vivo Antitumor Efficacy
Protocol:
-
Cell Viability Assay (e.g., MTT Assay):
-
Seed cancer cells (e.g., 4T1, HeLa) in 96-well plates and incubate to allow for attachment.[2][4]
-
Replace the medium with fresh medium containing various concentrations of the this compound-nanoparticle formulation.
-
Incubate for a specified period (e.g., 1-24 hours).[8]
-
Expose the designated wells to NIR laser irradiation for a set time (e.g., 5 min).[4][8] Control groups include cells only, cells with nanoparticles (no laser), and cells with laser only.
-
After further incubation, add MTT reagent and incubate until formazan (B1609692) crystals form.
-
Dissolve the crystals with a solvent (e.g., DMSO) and measure the absorbance to determine cell viability relative to untreated controls.
-
-
In Vivo Animal Study:
-
Establish tumor xenografts by subcutaneously inoculating cancer cells into immunodeficient mice (e.g., Balb/c nude mice).[2][4]
-
When tumors reach a specific volume (e.g., 100 mm³), randomly divide the mice into treatment groups (e.g., PBS, Nanoparticles only, Laser only, Nanoparticles + Laser).[2]
-
Administer the therapeutic agents, typically via intravenous or intratumoral injection.
-
After a set time to allow for tumor accumulation, irradiate the tumor site with an NIR laser.
-
Monitor tumor volume and body weight of the mice over time to evaluate therapeutic efficacy and systemic toxicity.
-
An IR thermal camera can be used during treatment to monitor the temperature at the tumor site.[2]
-
Signaling and Cellular Mechanisms
The therapeutic effect of this compound-enhanced PTT is rooted in specific cellular death pathways. Localized hyperthermia from PTT can induce cell death through apoptosis or necrosis, primarily by denaturing proteins and damaging cellular structures.[9] The released nitric oxide contributes significantly to this process.
High concentrations of NO are cytotoxic, inducing apoptosis by causing DNA damage and mitochondrial dysfunction.[5] Furthermore, NO can react with reactive oxygen species (ROS), which may be generated during cellular stress, to form highly reactive peroxynitrite (ONOO⁻), further exacerbating oxidative damage.[3] Some studies also suggest NO can up-regulate the sGC-cGMP signaling pathway, which has various downstream effects.[3]
Conclusion and Future Outlook
The use of this compound in conjunction with photothermal agents represents a significant advancement in cancer therapy. This dual-modal approach effectively combines the physical ablation of PTT with the targeted chemical cytotoxicity of nitric oxide, leading to a synergistic anti-tumor effect. The development of sophisticated nanocarriers has been crucial in overcoming the delivery challenges of the hydrophobic this compound molecule and enabling precise, externally-triggered release of NO at the tumor site.
Future research will likely focus on optimizing nanocarrier design for improved tumor targeting and penetration, exploring this compound in combination with other therapeutic modalities like immunotherapy or chemotherapy, and conducting more extensive preclinical and clinical studies to translate this promising strategy from the laboratory to the clinic. The continued exploration of such multi-modal nanosystems holds great promise for developing more effective and less toxic cancer treatments.
References
- 1. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy [mdpi.com]
- 3. Emerging nitric oxide gas‐assisted cancer photothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nitric oxide releasing nanomaterials for cancer treatment: current status and perspectives. | Semantic Scholar [semanticscholar.org]
- 6. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combining photothermal therapy and immunotherapy against melanoma by polydopamine-coated Al2O3 nanoparticles [thno.org]
- 9. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of BNN6: A Nitric Oxide Donor for Targeted Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The compound N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine, designated as BNN6, is a hydrophobic nitric oxide (NO) donor that has garnered significant interest in early-stage research for its potential in targeted therapies. This document provides a comprehensive overview of the fundamental characteristics of this compound, its synthesis, and its application in preclinical models, with a focus on oncology and wound healing.
Core Compound Characteristics
This compound is a small molecule with a molecular weight of 279 Dalton.[1] Its primary function is to release nitric oxide, a crucial signaling molecule in various physiological and pathological processes, upon stimulation by ultraviolet (UV) light or heat.[1][2][3] This property allows for controlled, localized release of NO when this compound is incorporated into advanced drug delivery systems, particularly those employing photothermal agents.
Synthesis and Characterization
This compound is synthesized through an addition reaction involving N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) and sodium nitrite (B80452). The identity and purity of the synthesized this compound are typically confirmed using 1H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the methodology described in the literature.[1][3]
-
Reactant Preparation : Dilute 10 mmol (2.34 mL) of N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) in 18 mL of ethanol (B145695).
-
Nitrosation : Add 20 mL of a 6 M degassed aqueous solution of sodium nitrite (NaNO₂) to the BPA solution while stirring under a nitrogen atmosphere.
-
Reaction Initiation : After 30 minutes of stirring, add 20 mL of a 6 M aqueous solution of hydrochloric acid (HCl) dropwise. The solution will gradually change color from red to orange, and a beige precipitate of this compound will form.
-
Purification : The synthesized this compound precipitate is purified by washing with ethanol and drying under a vacuum.
-
Characterization : The final product is characterized by ¹H NMR and MS to confirm its chemical structure and molecular weight.[1]
Mechanism of Action and Therapeutic Applications
The therapeutic potential of this compound is rooted in the biological effects of nitric oxide. High concentrations of NO can induce apoptosis in cancer cells by causing oxidative and nitrative stress, which leads to mitochondrial and DNA damage and inhibits DNA synthesis and repair.[2] In the context of nanomedicine, this compound is often encapsulated within a nanocarrier that is co-loaded with a photothermal agent, such as graphene oxide (GO), polydopamine (PDA), or gold nanoshells.[1][4][5] When irradiated with near-infrared (NIR) light, these agents generate localized heat, triggering the thermal decomposition of this compound and the subsequent release of NO in the target tissue.[2][5]
This synergistic combination of photothermal therapy (PTT) and gas therapy has shown promise in preclinical models of cancer and infected wound healing.
Cancer Therapy
In oncology research, various nanomedicine platforms incorporating this compound have been developed. These nanoparticles are designed to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. Subsequent NIR irradiation of the tumor site triggers the dual action of hyperthermia and NO-mediated cytotoxicity, leading to enhanced tumor cell death.[2][5] Studies have demonstrated the efficacy of this approach in human osteosarcoma (143B) and cervical cancer (HeLa) cell lines.[1][2][5]
Another described mechanism of action involves the this compound-released NO triggering the opening of calcium channels in the endoplasmic reticulum, while reactive oxygen species (ROS) generated by a photosensitizer open calcium channels in the outer cell membrane. This coordinated action leads to a massive influx of calcium ions into the cytoplasm, inducing cell death.[6]
Wound Healing
In the realm of regenerative medicine, a hydrogel formulation containing this compound and polydopamine nanoparticles (Gel/PDA@this compound) has been investigated for the treatment of infected wounds.[4][7] Upon NIR irradiation, the hydrogel provides a localized photothermal effect with antibacterial properties while simultaneously releasing NO. Nitric oxide is known to play a positive role in all phases of wound repair, including regulating the inflammatory response and promoting angiogenesis.[4] In vivo studies in rat models have shown that this treatment significantly accelerates wound closure, promotes collagen deposition, and stimulates neovascularization.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound-containing nanomedicines.
| Parameter | Nanocarrier | Value | Cell Line/Model | Reference |
| Drug Loading Capacity | Graphene Oxide (GO) | 1.2 mg this compound / mg GO | N/A | [1] |
| Polydopamine (PDA) | 40.25% (at 200 µg/mL this compound) | N/A | [4] | |
| Cytotoxicity (without NIR) | GO-BNN6 | >80% cell viability at 440 µg/mL | 143B Osteosarcoma | [1] |
| UA-BNN6 | High cell viability | HeLa | [2] | |
| Photothermal Effect | GO-BNN6 (200 µg/mL) | ΔT of 33°C after 20 min | N/A | [8] |
| PDA@this compound | ΔT of 38.2°C after 5 min | N/A | [4] | |
| Gel/PDA@this compound | Wound temperature up to 45.6°C | In vivo (rat) | [4] |
Key Experimental Protocols
Nitric Oxide Release Quantification (Griess Assay)
The Griess assay is a common method for the indirect quantification of NO release by measuring its stable metabolite, nitrite.[1][4]
-
Sample Preparation : Prepare solutions of the this compound-containing formulation in phosphate-buffered saline (PBS).
-
Stimulation : Expose the samples to the appropriate stimulus (e.g., UV light, heat, or NIR laser at a specific wavelength and power density).
-
Sample Collection : At various time points, collect aliquots of the supernatant.
-
Griess Reagent : Add the Griess reagent to the collected samples.
-
Quantification : Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined by comparison to a standard curve prepared with known concentrations of sodium nitrite.[4]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.[1][2]
-
Cell Seeding : Seed cells (e.g., 143B or HeLa) in a 96-well plate at a specific density (e.g., 2 x 10⁴ cells/well) and incubate overnight.
-
Treatment : Incubate the cells with various concentrations of the this compound formulation for a defined period (e.g., 2 hours).
-
Irradiation : For the experimental groups, expose the cells to an NIR laser (e.g., 808 nm) at a specific power density for a set duration.
-
Incubation : Continue to incubate the cells for a further period (e.g., 12 hours).
-
MTT Addition : Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Visualizing Workflows and Pathways
Experimental Workflow for this compound Nanomedicine
Caption: General experimental workflow from this compound synthesis to preclinical evaluation.
Signaling Pathway for NO- and PTT-Induced Cancer Cell Death
Caption: Synergistic mechanism of photothermal and NO-induced cancer cell apoptosis.
Signaling Pathway for Calcium Overload-Induced Cell Death
Caption: Mechanism of cell death induced by dual-channel calcium overload.
References
- 1. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NIR-II Absorbing Conjugated Polymer Nanotheranostics for Thermal Initiated NO Enhanced Photothermal Therapy [mdpi.com]
- 4. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitechdaily.com [scitechdaily.com]
- 7. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
BNN6 for Controlled Nitric Oxide Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N,N'-di-sec-butyl-N,N'-dinitroso-p-phenylenediamine (BNN6), a nitric oxide (NO) donor, and its application in controlled release studies. The focus is on its use in combination with photothermal agents to achieve spatially and temporally precise NO delivery, primarily for applications in cancer therapy and enhanced wound healing.
Introduction to this compound and Controlled Nitric Oxide Release
Nitric oxide (NO) is a crucial signaling molecule in various physiological and pathological processes, including vasodilation, neurotransmission, immune response, and apoptosis.[1] However, its therapeutic application is hampered by its short half-life and high reactivity.[2] This has led to the development of NO donors, molecules that can release NO under specific conditions. This compound is a bis-N-nitroso compound that can release NO upon exposure to UV light or heat.[2][3]
A significant advancement in the controlled release of NO from this compound involves its integration with photothermal nanomaterials. These composite systems allow for the triggering of NO release using near-infrared (NIR) light.[2][4] NIR light offers deeper tissue penetration and lower phototoxicity compared to UV light, making it more suitable for in vivo applications.[2] When these nanocomposites are irradiated with NIR light, the photothermal agent generates localized heat, which in turn triggers the decomposition of this compound and the release of NO.[3][5] This approach enables precise control over the timing, location, and dosage of NO delivery.[2][4]
Quantitative Data on this compound-Mediated NO Release
The following tables summarize the quantitative data from various studies on controlled NO release from this compound-based systems.
Table 1: Nitric Oxide Release from this compound-Based Nanocomposites
| Nanocomposite | Trigger | Power Density / Conditions | Time | NO Concentration (µM) | Reference |
| This compound Solution | NIR (808 nm) | - | - | No response | [2] |
| This compound Solution | UV (365 nm) | - | - | Release observed | [2] |
| GO-BNN6 | NIR (808 nm) | 0.2 W/cm² | 20 min | ~15 | |
| GO-BNN6 | NIR (808 nm) | 0.5 W/cm² | 20 min | ~25 | |
| GO-BNN6 | NIR (808 nm) | 1.0 W/cm² | 20 min | ~40 | |
| This compound Solution | NIR (808 nm) | 1.5 W/cm² | 54 min | 16.4 | [4] |
| PDA@this compound | NIR (808 nm) | 1.5 W/cm² | 54 min | 23.79 | [4] |
| UA-BNN6 | NIR (808 nm) | 1.0 W/cm² | >20 min | ~3.5 times control | [3] |
| CPNPBs (100 µg/mL this compound) | NIR (1064 nm) | 0.6 W/cm² | 10 min | 20.9 µg/mL | [5] |
Table 2: Biological Effects of Controlled NO Release from this compound Composites
| Nanocomposite | Application | Cell Line / Model | Key Finding | Reference |
| GO-BNN6 | Cancer Therapy | 143B cells | Significant cytotoxicity with NIR; >80% viability without NIR. | [2] |
| Gel/PDA@this compound | Wound Healing | In vivo infected wound model | Accelerated wound closure, anti-inflammatory effects, promoted collagen deposition and neoangiogenesis with NIR. | [4][6] |
| UA-BNN6 | Cancer Therapy | HeLa cells | Significant cytotoxicity with NIR; 87.7% viability without NIR. | [3] |
| CPNPBs | Cancer Therapy | HeLa and MCF-7 cells | Enhanced photothermal ablation of tumors. | [5] |
| Porous Silica Beads with this compound | Cancer Therapy | Tumor-implanted mice | Tumor disappeared after a few days with NIR treatment. | [7] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its incorporation into nanocomposites, as well as the procedures for measuring NO release and evaluating biological effects.
Synthesis of this compound
N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine (this compound) is synthesized via an addition reaction.[5]
-
Dissolve N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) in ethanol.[5]
-
Add a deoxygenated sodium nitrite (B80452) (NaNO₂) solution to the BPA solution under an inert nitrogen atmosphere with constant stirring.[5]
-
After 30 minutes, add hydrochloric acid (HCl) dropwise into the reaction mixture.[5]
-
The solution will change color from red to orange, and a beige precipitate of this compound will form.[5]
-
Collect the precipitate and wash it for further use.
Construction of this compound-Based Nanocomposites
a) Graphene Oxide-BNN6 (GO-BNN6) [2]
-
Synthesize graphene oxide (GO) nanosheets.[2]
-
Resuspend GO in dimethyl sulfoxide (B87167) (DMSO).[2]
-
Add a DMSO solution of this compound dropwise to the GO suspension while stirring.[2]
-
Continue stirring in the dark for 12 hours to allow for self-assembly through π-π stacking interactions.[2]
-
Let the mixture stand for 2 hours.[2]
-
Dilute the solution with water and filter to collect the GO-BNN6 nanoparticles.[2]
b) Polydopamine@this compound (PDA@this compound) Nanoparticles [4]
-
Dissolve varying amounts of this compound in ethanol.[4]
-
Separately, dissolve polydopamine (PDA) nanoparticles in a DMSO solution with constant stirring.[4]
-
Gradually add the this compound solution to the PDA solution while stirring continuously for 12 hours in the dark.[4]
-
Allow the solution to stand for 3 hours for complete self-assembly.[4]
-
Collect the precipitate by centrifugation, wash with deionized water, and freeze-dry to obtain PDA@this compound composite particles.[4]
c) GelMA Hydrogel Encapsulating PDA@this compound (Gel/PDA@this compound) [4][6]
-
Prepare a solution of methacrylated gelatin (GelMA).[6]
-
Disperse the PDA@this compound nanoparticles within the GelMA solution.[6]
-
Add a photoinitiator to the solution.
-
Expose the solution to UV light to induce crosslinking and form the hydrogel.
Measurement of Nitric Oxide Release
The Griess assay is a common method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.[2][4]
-
Prepare a series of sodium nitrite (NaNO₂) standards of known concentrations to establish a standard curve.[2][4]
-
Prepare solutions of the this compound-containing nanocomposite in a buffer (e.g., PBS).[2][4]
-
Expose the solutions to the trigger (e.g., NIR laser at a specific wavelength and power density) for defined periods.[2][4]
-
At each time point, take an aliquot of the solution.[4]
-
Add the Griess reagent to the standards and the aliquots from the experimental samples.[4]
-
Measure the absorbance at 540 nm using a spectrophotometer.[4]
-
Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.[4]
In Vitro Cytotoxicity Assay
The MTT assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.[2][3]
-
Seed cancer cells (e.g., 143B, HeLa) in a 96-well plate and incubate overnight.[2][3]
-
Wash the cells with PBS and then incubate them with different concentrations of the this compound nanocomposite for a specified duration (e.g., 2 hours).[2]
-
For the experimental group, expose the cells to NIR laser irradiation for a set time.[2]
-
Rinse the cells with PBS and incubate for a further period (e.g., 12 hours).[2]
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Dissolve the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength to determine cell viability relative to untreated controls.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed signaling pathways modulated by this compound-derived NO.
Caption: Experimental workflow for this compound-based controlled NO release studies.
Caption: Proposed signaling pathway for NO-induced apoptosis in cancer cells.
Caption: NO-mediated signaling pathways in enhanced wound healing.
References
- 1. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 4. The influence of nitric oxide synthase 2 on cutaneous wound angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nitric Oxide-cGMP Signaling Pathway Differentially Regulates Presynaptic Structural Plasticity in Cone and Rod Cells | Journal of Neuroscience [jneurosci.org]
- 6. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulatory role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Chemistry of BNN6: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of BNN6, a thermoresponsive nitric oxide (NO) donor with significant potential in cancer therapy. Aimed at researchers, scientists, and professionals in drug development, this document details the experimental protocols for its synthesis and characterization, and explores its mechanism of action in biological systems.
Core Compound Details: this compound
This compound, chemically known as N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine, is a water-insoluble molecule designed for the controlled release of nitric oxide.[1][2] Its thermo- and photo-responsive nature allows for targeted NO delivery, particularly when combined with photothermal therapy (PTT) in cancer treatment.[3][4][5][6][7] Upon stimulation by heat or light, this compound decomposes and releases high concentrations of NO, which in turn induces apoptosis in tumor cells and inhibits their repair mechanisms.[3][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₂N₄O₂ | [1] |
| Molecular Weight | 278.2 g/mol (calculated) | [1] |
| Mass Spectrometry (ESI+) | 279.2 [M]⁺ (found) | [1] |
| Physical Appearance | Beige solid | [1][2] |
| Solubility | Water-insoluble | [1][2] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.52 (4H), 4.95–4.69 (2H), 2.00–1.84 (2H), 1.81–1.69 (2H), 1.48 (t, J=7.6 Hz, 6H), 1.08 (td, J=7.4, 5.3 Hz, 6H) | [1] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is achieved through an addition reaction, modified from the synthesis of a similar soluble NO donor, BNN5.[1][2] The following protocol details the synthesis of water-insoluble this compound.
Materials:
-
N,N′-bis-sec-butylamino-p-phenylenediamianne (BPA)
-
Ethanol (B145695) (EtOH)
-
6 M Sodium Nitrite (NaNO₂) aqueous solution (degassed)
-
6 M Hydrochloric Acid (HCl) aqueous solution
-
Nitrogen gas
Procedure:
-
Dilute 10 mmol of N,N′-bis-sec-butylamino-p-phenylenediamianne (BPA) in 18 mL of ethanol.
-
Under a nitrogen atmosphere and with continuous stirring, add 20 mL of a 6 M degassed aqueous solution of NaNO₂.
-
After 30 minutes of stirring, add 20 mL of a 6 M aqueous solution of HCl dropwise using a separating funnel.
-
Observe the reaction mixture. The solution will gradually change color from red to orange, and a beige precipitate of this compound will form.[1][2]
-
Purify the synthesized this compound by washing with ethanol and drying under a vacuum.[1][2]
Characterization:
-
Confirm the structure of the synthesized this compound using ¹H Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS).[1]
Mechanism of Action and Signaling Pathway
This compound functions as a nitric oxide (NO) donor, a molecule that plays a crucial role in various physiological and pathological processes.[8] In the context of cancer therapy, the release of NO from this compound is triggered by external stimuli such as near-infrared (NIR) light, which induces a localized temperature increase.[6][7][9] This controlled release of NO leads to a cascade of events within the tumor microenvironment.
The released NO can react with reactive oxygen species (ROS) to form reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻).[8] These RNS can induce cellular damage through various mechanisms, including DNA strand breaks, lipid peroxidation, and protein nitration, ultimately leading to cancer cell apoptosis.[8]
Applications in Nanomedicine
Due to its hydrophobic nature and controlled release mechanism, this compound is an ideal candidate for incorporation into nanomedicine platforms.[6] Researchers have successfully loaded this compound into various nanocarriers, including graphene oxide (GO) and metal-organic frameworks (MOFs), to create multifunctional therapeutic agents.[1][2][6][7] These nanoformulations, such as GO-BNN6, exhibit high drug loading capacity and can be triggered by NIR light to release NO specifically at the tumor site, thereby enhancing the therapeutic efficacy and minimizing systemic side effects.[1][2]
The synergistic effect of NO-based gas therapy and photothermal therapy offers a promising and precise strategy for cancer treatment.[6][7] The continued exploration of this compound and its integration into advanced drug delivery systems holds significant potential for the future of oncology.
References
- 1. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy [mdpi.com]
- 7. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Nitric Oxide Generating Nanomedicine for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechdaily.com [scitechdaily.com]
BNN6 and its Effects on the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BNN6, a thermo-sensitive nitric oxide (NO) donor, and its burgeoning role in cancer therapy, with a specific focus on its impact on the tumor microenvironment (TME). This compound, chemically known as N,N'-Di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine, is engineered to release cytotoxic levels of NO in a controlled manner, primarily through thermal triggers. This property makes it an ideal candidate for integration into nanoparticle-based delivery systems for synergistic cancer treatments, most notably in combination with photothermal therapy (PTT).
Core Concept: Thermally-Triggered Nitric Oxide Release
This compound is designed to be stable at physiological temperatures but decomposes to release two molecules of nitric oxide upon localized heating. This controlled release mechanism is pivotal to its therapeutic application, as it allows for the precise delivery of a potent anti-cancer agent directly to the tumor site, minimizing systemic toxicity. The most common method to induce this thermal decomposition in a targeted manner is by encapsulating this compound within nanoparticles that have high photothermal conversion efficiency.[1][2] When irradiated with near-infrared (NIR) light, which has deep tissue penetration, these nanoparticles generate localized heat, triggering the release of NO from the this compound payload.[1][2]
Mechanism of Action in the Tumor Microenvironment
The therapeutic effects of this compound-derived NO are multifaceted, encompassing direct cytotoxicity to cancer cells and modulation of the complex TME.
Direct Cytotoxicity to Cancer Cells
High concentrations of NO (>1 µM) are known to induce apoptosis in tumor cells through several mechanisms[3]:
-
Oxidative and Nitrosative Stress: NO and its derivatives, such as peroxynitrite (ONOO⁻), are highly reactive species that can damage cellular components, including lipids, proteins, and nucleic acids.
-
DNA Damage and Repair Inhibition: NO can cause DNA deamination and strand breaks, while also inhibiting DNA repair enzymes, leading to the accumulation of lethal genetic damage.
-
Mitochondrial Dysfunction: NO can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.
Modulation of the Tumor Microenvironment
Beyond direct cell killing, NO released from this compound can significantly alter the TME:
-
Angiogenesis Regulation: The effect of NO on tumor vasculature is dose-dependent. While low, physiological concentrations of NO can be pro-angiogenic, the high, localized concentrations released from this compound-nanoparticle systems are thought to disrupt tumor blood vessels, enhancing the therapeutic effect.
-
Immune Modulation: NO can have a dual role in immunity. In the context of this compound-based therapy, the high flux of NO is intended to promote a pro-inflammatory, anti-tumor immune response. It can influence the phenotype of tumor-associated macrophages (TAMs), potentially shifting them from a tumor-promoting M2 phenotype to a tumor-fighting M1 phenotype.
-
Extracellular Matrix (ECM) Remodeling: NO can influence the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for ECM degradation, which can impact tumor invasion and metastasis.
Quantitative Data on Therapeutic Efficacy
The following tables summarize key quantitative findings from preclinical studies evaluating this compound-based nanomedicines.
Table 1: In Vitro Cytotoxicity of this compound-Based Nanoparticles
| Cell Line | Nanoparticle System | Treatment Group | Concentration (µg/mL) | Cell Viability (%) | Citation |
| HeLa | UA-BNN6 | Control (untreated) | - | ~100 | [1] |
| HeLa | UA-BNN6 | UA-BNN6 only | 50 | >90 | [1] |
| HeLa | UA-BNN6 | UA + NIR | 50 | ~40 | [1] |
| HeLa | UA-BNN6 | UA-BNN6 + NIR | 50 | ~20 | [1] |
| 143B | GO-BNN6 | GO-BNN6 only | 440 | >80 | [4] |
| 143B | GO-BNN6 | GO-BNN6 + NIR | 220 | ~40 | [4] |
Table 2: In Vivo Tumor Suppression by this compound-Based Nanoparticles
| Tumor Model | Nanoparticle System | Treatment Group | Observation Period (Days) | Relative Tumor Volume Change | Citation |
| HeLa Xenograft | UA-BNN6 | PBS | 14 | Significant Increase | [1] |
| HeLa Xenograft | UA-BNN6 | UA-BNN6 only | 14 | Significant Increase | [1] |
| HeLa Xenograft | UA-BNN6 | UA + NIR | 14 | Significant Shrinkage/Disappearance | [1] |
| HeLa Xenograft | UA-BNN6 | UA-BNN6 + NIR | 14 | Significant Shrinkage/Disappearance | [1] |
Visualizing Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key aspects of this compound-based therapy.
Signaling Pathway of NO-Induced Apoptosis
Caption: this compound-Nanoparticle mediated photothermal release of NO and subsequent induction of apoptosis.
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of this compound-nanoparticle therapeutics.
This compound-Derived NO Effects on the Tumor Microenvironment
Caption: The multifaceted impact of high-concentration NO from this compound on TME components.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are foundational protocols for key experiments.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the viability of cancer cells after treatment with this compound-nanoparticles and NIR irradiation.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound-loaded nanoparticles (NP-BNN6) and control nanoparticles (NP)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
NIR laser source (e.g., 808 nm)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Treatment:
-
Prepare serial dilutions of NP-BNN6 and control NP in culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the nanoparticle-containing medium.
-
Set up control groups: cells only (untreated), cells with NP only, and cells with NP-BNN6 only.
-
Incubate for 4-6 hours to allow for nanoparticle uptake.
-
-
NIR Irradiation:
-
For the irradiation groups (e.g., NP + NIR, NP-BNN6 + NIR), expose the designated wells to the NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).[1]
-
-
Incubation: Return the plate to the incubator and incubate for an additional 24-48 hours.
-
MTT Addition:
-
Remove the treatment medium from all wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Protocol: Quantification of NO Release (Griess Assay)
This protocol measures the concentration of nitrite (B80452) (NO₂⁻), a stable product of NO oxidation, in the cell culture supernatant.
Materials:
-
Supernatant from treated cell cultures (from Section 5.1) or NP-BNN6 solution in PBS.
-
Griess Reagent Kit (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine solutions).
-
Sodium nitrite (NaNO₂) standard solution.
-
96-well plate (clear, flat-bottom).
-
Microplate reader.
Procedure:
-
Sample Collection: Collect 50 µL of cell culture supernatant from each well of the treated plate (before adding MTT). Alternatively, prepare NP-BNN6 solutions in PBS, irradiate with NIR light, and collect samples at different time points.
-
Standard Curve Preparation:
-
Prepare a series of NaNO₂ standards (e.g., 0-100 µM) by diluting a stock solution in the same medium or buffer as the samples.
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each sample and standard well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[6]
-
-
Absorbance Measurement: Read the absorbance at 540 nm within 30 minutes.[6]
-
Data Analysis:
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in the unknown samples.
-
Protocol: In Vivo Nanoparticle-Enhanced Photothermal Therapy
This protocol outlines a general procedure for evaluating the efficacy of this compound-nanoparticle PTT in a murine tumor model.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Tumor cells capable of forming xenografts (e.g., HeLa).
-
NP-BNN6 solution in a biocompatible vehicle (e.g., sterile PBS).
-
Anesthesia (e.g., isoflurane).
-
NIR laser source (e.g., 808 nm) with a fiber optic cable.
-
Infrared (IR) thermal camera.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Inoculation: Subcutaneously inject approximately 1-5 x 10⁶ tumor cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[1]
-
Animal Grouping: Randomly divide the mice into treatment groups (n=5-8 per group), for example:
-
Group 1: PBS (Control)
-
Group 2: NP-BNN6 only (no laser)
-
Group 3: PBS + NIR Laser
-
Group 4: NP-BNN6 + NIR Laser
-
-
Nanoparticle Administration: Administer the NP-BNN6 or PBS solution to the mice, typically via intravenous (tail vein) injection. Allow a predetermined time (e.g., 6-24 hours) for the nanoparticles to accumulate in the tumor via the enhanced permeability and retention (EPR) effect.[3]
-
Photothermal Treatment:
-
Anesthetize the mice.
-
Irradiate the tumor area of the designated groups with the NIR laser (e.g., 1.0 W/cm² for 5-10 minutes).[1]
-
Monitor the temperature of the tumor surface using an IR thermal camera to ensure it reaches the therapeutic range (typically >42°C) without overheating surrounding tissue.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and the body weight of each mouse every 2-3 days for the duration of the study (e.g., 14-21 days).[1]
-
Observe the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and photograph them for comparison.
-
Perform histological analysis (e.g., H&E staining, TUNEL assay) on the tumor tissues to assess necrosis and apoptosis.
-
Plot tumor growth curves and compare the final tumor weights between groups to determine therapeutic efficacy.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoshell-mediated photothermal therapy improves survival in a murine glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
Investigating the Cytotoxicity of BNN6: A Technical Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic properties of BNN6, a thermoresponsive nitric oxide (NO) donor. This compound has garnered significant interest in the field of cancer therapy due to its ability to release cytotoxic concentrations of NO in a controlled manner, primarily when incorporated into nanocarrier systems and stimulated by external triggers like near-infrared (NIR) light. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Introduction to this compound Cytotoxicity
This compound (N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine) is a small molecule that, in its native state, exhibits low intrinsic cytotoxicity. Its therapeutic potential is realized upon the release of nitric oxide (NO), a highly reactive gaseous molecule with pleiotropic effects in biological systems. At high concentrations, NO can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive nitrogen species (RNS), DNA damage, and modulation of key signaling pathways. The cytotoxic effects of this compound are therefore predominantly observed when it is delivered to target cells and triggered to release its NO payload, often through photothermal conversion of NIR light by a nanocarrier.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound is most effectively demonstrated when it is part of a delivery system that facilitates its uptake by cancer cells and subsequent NO release. The following tables summarize available quantitative data on the cytotoxicity of this compound-containing nanomedicines. It is important to note that the cytotoxicity is highly dependent on the specific nanocarrier, the concentration of the this compound-loaded nanomedicine, and the parameters of the external stimulus (e.g., NIR laser power and duration).
Table 1: Cytotoxicity of GO-BNN6 Nanomedicine in 143B Cells
| Concentration of GO-BNN6 (µg/mL) | Cell Viability (%) without NIR Irradiation | Cell Viability (%) with NIR Irradiation (808 nm, 0.2 W/cm², 2 min) |
| 0 | 100 | 100 |
| 22 | >80 | Significantly Reduced |
| 110 | >80 | Significantly Reduced |
| 220 | >80 | Significantly Reduced |
| 440 | >80 | Significantly Reduced |
Data adapted from a study on graphene oxide (GO) based nanomedicine for this compound delivery. In the absence of NIR irradiation, GO-BNN6 showed weak cytotoxicity, with over 80% of 143B cells remaining viable at concentrations as high as 440 µg/mL.[1] However, upon NIR irradiation for 2 minutes, a significant decrease in cell viability was observed across all tested concentrations, highlighting the NIR-responsive anti-cancer effect.[1]
Table 2: Cytotoxicity of Cu2O/BNN6@MSN-Dex in L929 and HT29 Cells
| Cell Line | Concentration (µg/mL) | Cell Viability (%) with Radiation |
| L929 (normal fibroblast) | <50 | >80 |
| HT29 (colon cancer) | <50 | <20 |
This data indicates that the dextran-decorated mesoporous silica (B1680970) nanoparticle formulation of this compound exhibits selective cytotoxicity towards cancer cells (HT29) while showing good biocompatibility with normal cells (L929) upon activation.[2]
Signaling Pathways in this compound-Induced Cytotoxicity
The primary mechanism of this compound-induced cytotoxicity, following the release of NO, is the induction of apoptosis via the mitochondria-mediated (intrinsic) pathway. High levels of NO and the associated reactive nitrogen species (RNS) can lead to mitochondrial dysfunction, a key event in the initiation of apoptosis.
Mitochondria-Mediated Apoptosis Pathway
The workflow for NO-induced apoptosis is as follows:
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of free this compound or this compound-loaded nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Stimulation (if applicable): For photosensitive formulations, expose the cells to the appropriate light source (e.g., NIR laser at a specific wavelength and power density) for a defined duration.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the this compound formulation as described for the MTT assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.
Protocol:
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cytochrome c Release Assay
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.
Protocol:
-
Cell Fractionation: After treatment, harvest the cells and use a commercial kit to separate the mitochondrial and cytosolic fractions.
-
Western Blot Analysis: Perform western blotting on both fractions as described above, using a primary antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates its release.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for investigating this compound cytotoxicity and the logical relationship of its mechanism of action.
Caption: Experimental workflow for this compound cytotoxicity studies.
References
Methodological & Application
Application Notes and Protocols: Formulation of BNN6 Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and formulation of BNN6-loaded nanoparticles. This compound, or N,N'-di-sec-butyl-N,N'-dinitroso-p-phenylenediamine, is a nitric oxide (NO) donor that can be incorporated into various nanocarriers for controlled release, often triggered by external stimuli such as near-infrared (NIR) light. The controlled release of NO from these nanoparticles has shown potential in applications such as cancer therapy and enhanced wound healing.[1][2][3][4][5]
Synthesis of this compound
The foundational component, this compound, is synthesized through an addition reaction. This protocol is adapted from established methodologies.[1][6]
Experimental Protocol: Synthesis of this compound
-
In a reaction vessel, dissolve N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) in ethanol.
-
Under an inert atmosphere (e.g., argon) and continuous stirring, slowly add a degassed aqueous solution of sodium nitrite (B80452) (NaNO₂).[1][6]
-
Continue stirring for 30 minutes.
-
Gradually add hydrochloric acid (HCl) dropwise to the solution. A color change from red to orange and the formation of a beige precipitate should be observed.[1][6]
-
Allow the reaction to proceed with stirring for 4 hours.
-
Collect the precipitate by centrifugation.
-
Wash the product multiple times with deionized water.
-
Lyophilize the final product and store it at -20°C.[1]
Reagent Quantities for this compound Synthesis
| Reagent | Concentration | Volume/Mass |
| N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) | 5 mM | 1.17 mL |
| Ethanol | - | 9 mL |
| Sodium Nitrite (NaNO₂) | 6 M | 10 mL |
| Hydrochloric Acid (HCl) | 6 M | 10 mL |
Characterization of this compound
Successful synthesis of this compound can be confirmed using the following techniques:
-
¹H NMR Spectroscopy: To confirm the chemical structure.[6]
-
Mass Spectrometry: To verify the molecular weight.[6]
-
UV-Vis Spectroscopy: To observe the characteristic absorption spectrum. Upon exposure to UV light, a solution of this compound in DMSO will change from light yellow to red, indicating the release of NO.[1]
Formulation of this compound-Loaded Nanoparticles
This compound can be incorporated into various nanoparticle platforms. Below are protocols for formulating PDA@this compound, GO-BNN6, and UA-BNN6 nanoparticles.
Polydopamine (PDA)@this compound Nanoparticles
This formulation is often used in hydrogels for applications like wound healing.[1][2]
-
Prepare a solution of this compound in ethanol.
-
In a separate container, dissolve polydopamine nanoparticles (PDA NPs) in DMSO with constant stirring.
-
Slowly add the this compound solution to the PDA NP solution while maintaining continuous stirring for 12 hours in a dark environment.
-
Allow the solution to self-assemble without disturbance for 3 hours.
-
Collect the resulting PDA@this compound composite particles by centrifugation at 12,000 rpm.
-
Wash the precipitate three times with deionized water.
-
Freeze-dry the final product and store it at -20°C.[1]
| Reagent | Concentration/Amount | Volume |
| This compound | 0.4 mg, 0.8 mg, 1.2 mg, 1.6 mg, or 2 mg | 4 mL (in 33% ethanol) |
| PDA NPs | 3 mg | 6 mL (in DMSO) |
Note: The concentration of this compound can be varied to achieve different loading capacities. A concentration of 200 µg/mL has been reported to correspond to a loading percentage of 40.25%.[1]
Graphene Oxide (GO)-BNN6 Nanomedicine
This formulation utilizes the π-π stacking interaction between graphene oxide and this compound for self-assembly.[6][7]
-
Resuspend graphene oxide (GO) nanosheets in DMSO with stirring.
-
Prepare a solution of this compound in DMSO.
-
Add the this compound solution dropwise to the GO suspension.
-
Stir the mixture in the dark for 12 hours to ensure thorough mixing.
-
Allow the mixture to stand for 2 hours for self-assembly.
-
Dilute the solution with water and filter using a centrifugal filter device (e.g., Amicon® with a 10K molecular weight cutoff) to separate the nanoparticles.
-
Wash the separated nanoparticles with excess water to remove residual this compound and DMSO.
-
Disperse the final GO-BNN6 nanomedicine in water for storage.[6]
| Reagent | Amount | Volume |
| Graphene Oxide (GO) | 4.2 mg | 4 mL (in DMSO) |
| This compound | 8.4 mg | 1 mL (in DMSO) |
Note: The loading capacity can be calculated using the Beer-Lambert law and UV absorbance measurements of the filtrate and washing solutions.[6] A high drug loading capacity of 1.2 mg of this compound per mg of GO has been reported.[7]
UiO-66-NH₂@Au-shell-BNN6 (UA-BNN6) Nanoparticles
This formulation involves loading this compound into porous gold nanoshell-coated metal-organic framework (MOF) nanoparticles for applications in photothermal therapy.[4][8]
-
Disperse both UA (UiO-66-NH₂@Au-shell) nanoparticles and this compound in DMSO.
-
Stir the solution at room temperature for 24 hours.
-
Wash the resulting solution multiple times with DMSO and collect the product by centrifugation to remove any free this compound.
-
Wash the final product with deionized water.
-
Freeze-dry the UA-BNN6 composite nanoparticles.[8]
| Reagent | Amount | Volume |
| UA Nanoparticles | 10 mg | 10 mL (in DMSO) |
| This compound | 10 mg | 10 mL (in DMSO) |
Characterization of this compound-Loaded Nanoparticles
A thorough characterization is crucial to ensure the quality and functionality of the formulated nanoparticles.[9]
Recommended Characterization Techniques
| Technique | Purpose |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and morphology of the nanoparticles.[10] |
| Dynamic Light Scattering (DLS) | To measure the particle size distribution and stability in solution.[10][11] |
| Zeta Potential Analysis | To assess the surface charge and colloidal stability of the nanoparticles.[10] |
| UV-Visible Spectroscopy | To confirm the loading of this compound and to quantify the loading capacity.[10] |
| Fourier Transform Infrared (FTIR) Spectroscopy | To identify the functional groups and confirm the incorporation of this compound into the nanocarrier.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To differentiate between conjugated and free ligands on the nanoparticle surface.[12] |
Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of the nitric oxide donor this compound.
Caption: General workflow for the formulation of this compound-loaded nanoparticles.
NO Release and Therapeutic Action
The therapeutic effect of this compound nanoparticles is primarily mediated by the release of nitric oxide (NO), which can be triggered by external stimuli like NIR light.[3][4][8] The photothermal properties of nanocarriers such as gold nanoshells or PDA nanoparticles absorb NIR light and generate heat, which in turn causes the decomposition of this compound and the release of NO.[1][4][8]
Caption: Mechanism of NIR-triggered NO release from this compound nanoparticles.
High concentrations of released NO and reactive nitrogen species (RNS) can induce therapeutic effects through various mechanisms, including DNA damage, protein nitration, and lipid peroxidation in target cells such as bacteria or cancer cells.[13] In wound healing, NO can promote angiogenesis and collagen deposition while also providing an antibacterial effect.[1][2]
References
- 1. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nanoparticle Synthesis & Characterisation - Centre for BioNano Interactions [ucd.ie]
- 10. nanocomposix.com [nanocomposix.com]
- 11. Characterization Methods for Nanoparticle–Skin Interactions: An Overview [mdpi.com]
- 12. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Nitric Oxide Generating Nanomedicine for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Application of Graphene Oxide-Boron Nitride Nanoparticle Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene oxide (GO), a two-dimensional nanomaterial derived from the oxidation of graphite (B72142), has garnered significant attention in biomedical research due to its unique physicochemical properties, including a large surface area, excellent biocompatibility, and ease of functionalization. When combined with boron nitride nanotubes (BNNTs), which are structurally similar to carbon nanotubes but possess superior thermal and chemical stability, the resulting composite material exhibits enhanced properties suitable for a range of applications, most notably in drug delivery. The "BNN6" nomenclature, while not standard, is used here to refer to these graphene oxide-boron nitride nanocomposites.
These application notes provide detailed protocols for the synthesis of graphene oxide via a modified Hummer's method and the subsequent preparation of GO-BNNT nanocomposites through liquid-phase exfoliation. Furthermore, we present key characterization data and explore the application of these nanoparticles in the delivery of the chemotherapeutic drug doxorubicin (B1662922), including a diagram of the relevant cellular signaling pathway.
Data Presentation
The following tables summarize key quantitative data for graphene oxide, BNNTs, and their composites, providing a comparative overview of their properties.
Table 1: Physicochemical Properties of Graphene Oxide and Boron Nitride Nanotubes
| Property | Graphene Oxide (GO) | Boron Nitride Nanotubes (BNNTs) | Source(s) |
| Interlayer Spacing (d002) | ~0.754 nm | - | [1] |
| Zeta Potential | Highly negative | - | |
| Thermal Stability | < 200 °C | Up to 800 °C in air | [2] |
| Electrical Properties | Insulating | Insulating (Bandgap ~6 eV) | [2] |
Table 2: Characterization Data of Graphene Oxide-BNNT Composites
| Parameter | Value | Characterization Method | Source(s) |
| Crystallite Size (RGO/h-BN) | 7.48 nm | XRD | |
| Raman Peak (h-BN in composite) | ~1365 cm⁻¹ | Raman Spectroscopy | [3] |
| FT-IR Peak (B-N stretching in composite) | ~1380 cm⁻¹ | FT-IR Spectroscopy | [3] |
| FT-IR Peak (B-N-B bending in composite) | ~812 cm⁻¹ | FT-IR Spectroscopy | [3] |
Table 3: Drug Loading and Release Data for Doxorubicin (DOX) on Graphene-Based Nanoparticles
| Parameter | Value | Conditions | Source(s) |
| Maximal DOX Loading Capacity on GO | 2.35 mg/mg | Initial DOX concentration: 0.47 mg/mL | [4] |
| DOX Release from MGO-PEG-CET | ~54.6% in 1 week | pH 5.7 | [5] |
| DOX Release from MGO-PEG-CET | ~29% in 1 week | pH 7.4 | [5] |
| DOX Entrapment Efficiency (rGOD-HNP) | ~65% | - | [3] |
| Controlled DOX Release (rGOD-HNP) | ~50% in 48 hours | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of Graphene Oxide (GO) via Modified Hummer's Method
This protocol describes a widely used method for the synthesis of graphene oxide from graphite powder.[1][6][7]
Materials:
-
Graphite flakes
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrate (B79036) (NaNO₃)
-
Potassium permanganate (B83412) (KMnO₄)
-
Deionized (DI) water
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl, 10%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Add 0.5 g of graphite powder and 0.5 g of NaNO₃ to 24 mL of concentrated H₂SO₄ in a flask placed in an ice bath to maintain a temperature of approximately 5°C.[1]
-
Ultrasonicate the mixture for 1 hour.[1]
-
Slowly and gradually add 3 g of KMnO₄ to the suspension while stirring, ensuring the temperature does not exceed 15°C.[1]
-
Remove the flask from the ice bath and continue stirring at room temperature (approximately 35°C) for 1 hour. The color of the mixture will change to a light brown.[1]
-
Gradually add 100 mL of DI water to the mixture and stir for another hour at an elevated temperature of 90°C.[1]
-
To terminate the reaction, add a solution of 10 mL of 30% H₂O₂ in 100 mL of DI water. The color of the suspension will turn to a light yellow.[1]
-
Filter the resulting suspension and wash the filtrate with 10% HCl to remove any remaining metal ions.[1]
-
Continue washing with DI water until the pH of the filtrate becomes neutral.[1]
-
Disperse the obtained solid in DI water and ultrasonicate for 1 hour to achieve a stable graphene oxide dispersion.[1]
-
Centrifuge the dispersion at 5000 rpm for 30 minutes to remove any unexfoliated graphite.[1]
-
The supernatant containing the graphene oxide is collected and can be dried to obtain GO powder.
Protocol 2: Preparation of Graphene Oxide-Boron Nitride Nanotube (GO-BNNT) Composites
This protocol details the formation of GO-BNNT composites using a liquid-phase exfoliation method.
Materials:
-
Graphene oxide (GO) dispersion from Protocol 1
-
Boron nitride nanotubes (BNNTs)
-
Deionized (DI) water or a suitable organic solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Ultrasonic bath or probe sonicator
Procedure:
-
Prepare a stable dispersion of GO in DI water or another suitable solvent at a desired concentration.
-
Add a specific weight percentage of BNNTs to the GO dispersion.
-
Subject the mixture to high-power ultrasonication for a period of 1-2 hours. This process aids in the exfoliation of BNNT bundles and promotes their interaction with the GO nanosheets.
-
The resulting suspension is a composite of graphene oxide and boron nitride nanotubes. This can be used directly for further applications or purified through centrifugation to remove any large agglomerates.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of GO-BNNT composites and their application in drug delivery.
Signaling Pathway: Doxorubicin-Induced Apoptosis
The following diagram illustrates the intrinsic and extrinsic apoptosis pathways activated by the anti-cancer drug doxorubicin (DOX), a common therapeutic agent delivered using graphene-based nanoparticles.[6][7][8][9]
Caption: Doxorubicin-induced apoptosis signaling pathways in cancer cells.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the preparation and characterization of graphene oxide-boron nitride nanotube composites. These materials hold significant promise as advanced platforms for drug delivery, offering the potential for enhanced therapeutic efficacy and targeted treatment strategies. The provided workflow and signaling pathway diagrams serve as valuable tools for researchers and scientists in the field of nanomedicine and drug development. Further research and optimization of these nanocomposites are anticipated to unlock their full potential in various biomedical applications.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Graphene-based hybrid nanoparticle of doxorubicin for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Polydopamine-Based Carriers for BNN6 Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of polydopamine (PDA)-based nanocarriers for the controlled delivery of BNN6, a nitric oxide (NO) donor. The unique photothermal properties of PDA nanoparticles (NPs) enable near-infrared (NIR) light-triggered release of NO from this compound, offering spatiotemporal control over its therapeutic effects. This technology holds significant promise for applications in cancer therapy and regenerative medicine, particularly in wound healing.
Introduction
Polydopamine, a mussel-inspired biopolymer, has emerged as a versatile platform for drug delivery due to its excellent biocompatibility, biodegradability, and inherent photothermal activity.[1][2][3] PDA nanoparticles can be synthesized through a simple, cost-effective self-polymerization of dopamine (B1211576) under alkaline conditions.[1] Their surface is rich in functional groups, allowing for the straightforward loading of therapeutic molecules.[4]
This compound (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) is a small molecule that can release two molecules of nitric oxide upon stimulation by UV light or heat.[5][6] Nitric oxide is a critical signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[7][8] High concentrations of NO can induce apoptosis in tumor cells, while in the context of wound healing, it promotes angiogenesis and cell proliferation.[7][9][10]
The combination of PDA nanoparticles with this compound (PDA@this compound) creates a smart drug delivery system. The PDA component acts as a photothermal agent, converting NIR light into localized heat.[5] This heat, in turn, triggers the decomposition of this compound and the controlled release of NO.[5][11] This approach overcomes the limitations of UV-triggered release, as NIR light has greater tissue penetration depth and is less damaging to healthy tissues.[6]
Data Presentation
Synthesis and Physicochemical Characterization of Polydopamine Nanoparticles
The size and surface charge of PDA nanoparticles are critical parameters that influence their in vivo behavior, including circulation time and cellular uptake. These properties can be tuned by modulating the synthesis conditions.
| Dopamine HCl (mg/mL) | Ethanol (B145695):Water Ratio | NH4OH (%) | Reaction Time (h) | Avg. Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 0.5 | 4:9 (v/v) | 3.58 | 24 | 200 ± 25 | < 0.2 | -35 ± 5 | [12] |
| 0.5 | 4:9 (v/v) | 1.79 | 24 | 154 ± 10 | < 0.15 | -41 ± 3 | [12] |
| 0.5 | 4:9 (v/v) | 0.45 | 24 | 175 ± 20 | < 0.2 | -38 ± 4 | [12] |
| 2.0 | 1:2 (v/v) | N/A (Tris buffer pH 8.5) | 24 | 150 ± 15 | N/A | -30 ± 6 | [13] |
| 1.0 | N/A (Aqueous) | N/A (pH 8.5) | 6 | 150 ± 20 | N/A | N/A | [1] |
This compound Loading and NIR-Triggered Release from PDA@this compound
The loading of this compound onto PDA nanoparticles is typically achieved through physical adsorption and π-π stacking interactions. The release of NO is triggered by the photothermal effect of PDA under NIR irradiation.
| PDA NP Concentration (mg/mL) | This compound Concentration (mg/mL) | Loading Method | Loading Capacity (mg this compound / mg PDA) | NIR Laser | NIR Power Density (W/cm²) | Irradiation Time (min) | Cumulative NO Release (µM) | Reference |
| 3 mg in 6 mL DMSO | 0.4 - 2.0 in 4 mL Ethanol | Self-assembly | Not specified | 808 nm | 1.5 | 54 | 23.79 | [5] |
| N/A | N/A | N/A | 1.2 (for GO-BNN6) | 808 nm | 0.2 | 2 | >50% of total NO | [6] |
| N/A | N/A | N/A | Not specified | 808 nm | 1.0 | 10 | Temp increase to 60°C | [14] |
In Vitro and In Vivo Efficacy of PDA@this compound
The therapeutic efficacy of PDA@this compound has been demonstrated in both cancer and wound healing models.
| Application | Model | Treatment Group | Key Findings | Reference |
| Wound Healing | In vitro antibacterial assay (S. aureus) | PDA@this compound + NIR | Significant bactericidal effect | [5] |
| Wound Healing | In vivo full-thickness skin infection rat model | Gel/PDA@this compound + NIR | Accelerated wound closure, increased collagen deposition, and enhanced angiogenesis. Local temperature reached 45.6°C. | [5][11] |
| Cancer Therapy | In vitro cytotoxicity (143B cancer cells) | GO-BNN6 + NIR (0.2 W/cm²) | Significant cancer cell killing (>80% viability reduction at 440 µg/mL) | [6] |
| Cancer Therapy | In vivo tumor model (HCT-116) | B@PDA + Laser | Significant tumor growth inhibition | [15] |
| Cancer Therapy | In vivo tumor model (HepG2) | CM-SRF-PDA NPs + NIR | Local temperature increase to 54°C, effective tumor ablation | [16] |
Experimental Protocols
Synthesis of Polydopamine Nanoparticles (PDA NPs)
This protocol describes a typical synthesis of PDA NPs with a diameter of approximately 150-200 nm.
Materials:
-
Dopamine hydrochloride
-
Ethanol (anhydrous)
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Deionized (DI) water
Procedure:
-
Prepare a solution by mixing 40 mL of ethanol and 90 mL of DI water.
-
Add 5 mL of ammonium hydroxide to the ethanol/water mixture and stir for 30 minutes at room temperature.
-
Dissolve 500 mg of dopamine hydrochloride in 10 mL of DI water.
-
Add the dopamine solution to the ethanol/water/ammonia mixture under continuous stirring.
-
Allow the reaction to proceed for 24 hours at room temperature. The solution will gradually turn from colorless to dark brown/black.
-
Collect the PDA NPs by centrifugation at 10,000 x g for 30 minutes.
-
Wash the nanoparticles three times with DI water to remove unreacted precursors.
-
Resuspend the PDA NPs in DI water for storage or further use.
Synthesis of this compound
This protocol is for the synthesis of the nitric oxide donor this compound.
Materials:
-
N,N′-bis-sec-butylamino-p-phenylenediamine (BPA)
-
Ethanol
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl, 6M)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve 1.17 mL (5 mmol) of BPA in 9 mL of ethanol.
-
Under an inert atmosphere (argon or nitrogen), slowly add 10 mL of 6M NaNO₂ solution to the BPA solution with continuous stirring.
-
Stir the mixture for 30 minutes.
-
Slowly add 10 mL of 6M HCl. The solution will turn orange, and a beige precipitate will form.
-
Continue stirring for 4 hours.
-
Collect the this compound precipitate by centrifugation, wash it several times with DI water, and lyophilize the product. Store at -20°C.[5]
Preparation of PDA@this compound Nanoparticles
This protocol describes the loading of this compound onto PDA NPs.
Materials:
-
PDA NPs
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
Procedure:
-
Dissolve varying amounts of this compound (e.g., 0.4 mg, 0.8 mg, 1.2 mg, 1.6 mg, 2 mg) in 4 mL of 33% ethanol.[5]
-
Disperse 3 mg of PDA NPs in 6 mL of DMSO with constant stirring.[5]
-
Gradually add the this compound solution to the PDA NP dispersion while stirring.
-
Continue stirring for 12 hours in the dark to facilitate self-assembly.[5]
-
The resulting PDA@this compound nanoparticles can be collected by centrifugation and washed to remove unloaded this compound.
In Vitro NIR-Triggered Nitric Oxide Release
This protocol measures the release of NO from PDA@this compound using the Griess assay.
Materials:
-
PDA@this compound nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent Kit
-
808 nm NIR laser
-
96-well plate and plate reader
Procedure:
-
Disperse PDA@this compound nanoparticles in PBS at a desired concentration (e.g., 400 µg/mL).[5]
-
Place the dispersion in a 96-well plate.
-
Irradiate the samples with an 808 nm NIR laser at a specific power density (e.g., 1.5 W/cm²) for a set duration.[5]
-
At predetermined time points, collect aliquots of the supernatant.
-
Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess assay according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader and calculate the NO concentration based on a sodium nitrite standard curve.
In Vitro Cytotoxicity Assay
This protocol assesses the cytotoxic effects of PDA@this compound in combination with NIR irradiation on cancer cells using the MTT assay.[2][17][18][19][20]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
PDA@this compound nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
808 nm NIR laser
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of PDA@this compound. Include untreated cells as a control.
-
Incubate for a predetermined period (e.g., 4-24 hours).
-
Expose the designated wells to an 808 nm NIR laser at a specific power density and duration.
-
Incubate for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
In Vivo Tumor Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of PDA@this compound.[15][21][22]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for tumor induction (e.g., HCT-116, HepG2)
-
PDA@this compound nanoparticle suspension
-
808 nm NIR laser with a fiber optic cable
-
Calipers for tumor measurement
-
Infrared thermal imaging camera
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice to establish tumors.
-
When tumors reach a palpable size (e.g., 100 mm³), randomly divide the mice into treatment groups (e.g., PBS, PDA@this compound, PDA + NIR, PDA@this compound + NIR).
-
Administer the respective treatments via intravenous or intratumoral injection.
-
At a predetermined time post-injection (e.g., 24 hours), irradiate the tumor region of the NIR groups with an 808 nm laser.
-
Monitor the temperature of the tumor region using an infrared thermal imaging camera during irradiation.
-
Measure tumor volume and body weight of the mice every few days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay).
Visualization of Pathways and Workflows
Signaling Pathway of Nitric Oxide-Induced Apoptosis in Cancer Cells
High concentrations of NO, as released from this compound, can trigger apoptosis in cancer cells through multiple pathways. This includes the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[7][23]
Signaling Pathway of Nitric Oxide in Wound Healing
In the context of wound healing, NO plays a crucial role in promoting angiogenesis, the formation of new blood vessels, which is essential for tissue repair and regeneration.[10][24][25]
Experimental Workflow for In Vivo Antitumor Therapy
The following diagram illustrates the key steps in an in vivo study to evaluate the antitumor efficacy of PDA@this compound.
References
- 1. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Nitric Oxide Generating Nanomedicine for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hollow-core polydopamine nanocarriers for ultrasound-enhanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide-induced apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Nitric oxide-based treatments improve wound healing associated with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Size and surface properties of polydopamine nanoparticles tunable via controlled oxidation conditions - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00359H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Polydopamine Nanoparticle-Based Combined Chemotherapy and Photothermal Therapy for the Treatment of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. japsonline.com [japsonline.com]
- 21. Living hybrid material based on probiotic with photothermal properties inhibits PD-L1 expression after tumouricidal photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Nitric oxide as a bioregulator of apoptosis [flipper.diff.org]
- 24. researchgate.net [researchgate.net]
- 25. Nitric oxide and wound healing [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitric Oxide Release Assay for BNN6 Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNN6 (N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine) is a nitric oxide (NO) donor compound with significant potential in therapeutic applications due to its ability to release NO under specific conditions.[1][2][3] Nitric oxide is a critical signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[4][5] The therapeutic efficacy of this compound is directly related to its capacity to release NO. Therefore, accurate quantification of NO release is essential for the characterization, in vitro and in vivo studies, and overall development of this compound-based therapeutics.
These application notes provide a detailed protocol for quantifying nitric oxide release from this compound using the Griess assay, a common and cost-effective colorimetric method.[6][7] This method indirectly measures NO by detecting nitrite (B80452) (NO₂⁻), a stable and soluble breakdown product of NO in aqueous solutions.[6][7][8]
Principle of the Griess Assay
The Griess assay is a two-step diazotization reaction.[8] In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine to produce a stable, magenta-colored azo compound.[6][9] The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration in the sample.[6]
Data Presentation: Quantitative Nitric Oxide Release from this compound
The following table summarizes quantitative data on NO release from this compound under various experimental conditions, as reported in the literature. This data is intended to provide a comparative reference for researchers.
| Compound/System | Concentration | Stimulation | Incubation Time | NO Released (µM) | Reference |
| This compound Solution | Not specified | Near-Infrared (NIR) Light (54 min) | 54 minutes | 16.4 | [10] |
| PDA@this compound Nanocomposites | Not specified | Near-Infrared (NIR) Light (54 min) | 54 minutes | 23.79 | [10] |
| GO-BNN6 Nanomedicine | Not specified | NIR laser (808 nm, 1 W/cm²) | Not specified | Concentration dependent on irradiation time | [1] |
| UA-BNN6 Nanoparticles | 100 µg/mL | NIR laser (808 nm, 1.0 W/cm²) | On/off cycles | Pulsatile release corresponding to irradiation | [11][12] |
Note: The concentrations of released NO can vary significantly based on the experimental setup, including the specific formulation of this compound, the intensity and duration of stimulation, and the composition of the assay medium.
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide Release from this compound using the Griess Assay
This protocol details the steps for measuring NO released from a this compound solution into an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions, or a combined reagent)
-
Sodium nitrite (NaNO₂) standard
-
Deionized water
-
96-well microplate, clear, flat-bottom
-
Microplate reader capable of measuring absorbance at 540 nm
-
Incubator (37°C)
-
Stimulation source (e.g., UV lamp, NIR laser, heating block), if applicable
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in PBS (pH 7.4) to the desired final concentration for the experiment. Include a vehicle control (PBS + solvent) without this compound.
-
-
Incubation and Stimulation:
-
Transfer the this compound solution and vehicle control to appropriate tubes or wells.
-
To trigger NO release, apply the desired stimulus. For example, this compound can release NO upon exposure to heat or light.[1][2][13] If no external stimulus is being investigated, incubate at 37°C.
-
Incubate the solutions for a defined period (e.g., 1, 2, 4, 8, 24 hours) to allow for NO release and its conversion to nitrite.
-
-
Preparation of Nitrite Standard Curve:
-
Prepare a 100 µM stock solution of sodium nitrite in PBS.
-
Perform serial dilutions to create a standard curve with concentrations ranging from approximately 1 to 100 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM).
-
-
Griess Reaction:
-
Pipette 50 µL of your incubated samples, controls, and nitrite standards into individual wells of a 96-well plate.
-
Prepare the Griess reagent according to the manufacturer's instructions. Typically, this involves mixing equal volumes of the sulfanilamide and N-(1-naphthyl)ethylenediamine solutions immediately before use.[14]
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[7]
-
-
Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.
-
Plot the absorbance of the sodium nitrite standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in your samples, which corresponds to the amount of NO released.
-
Protocol 2: Quantification of NO Release from this compound in Cell Culture
This protocol is adapted for measuring NO release in a cell culture environment, for instance, using a macrophage cell line like RAW 264.7.[14]
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Griess Reagent Kit
-
Sodium nitrite standard
-
24-well cell culture plate
-
96-well microplate
Procedure:
-
Cell Seeding:
-
Seed cells (e.g., RAW 264.7 at 1 x 10⁵ cells/mL) in a 24-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
-
Cell Treatment:
-
Prepare this compound solutions at various concentrations in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control.
-
If applicable, apply a stimulus (e.g., light irradiation) to the cells.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
If the supernatant contains particulate matter, centrifuge the samples to pellet any debris.
-
-
Griess Assay:
-
Follow steps 3-6 from Protocol 1, using the collected cell culture supernatant as your sample. Note that the nitrite standards should be prepared in the same complete cell culture medium used for the experiment to account for any matrix effects.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound releases NO upon stimulation, which activates sGC.
Experimental Workflow
Caption: Experimental workflow for the Griess assay.
References
- 1. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimuli Responsive Nitric Oxide-Based Nanomedicine for Synergistic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in diverse nanosystems for nitric oxide delivery in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of the nitric oxide signaling pathway and targets for drug development. | Semantic Scholar [semanticscholar.org]
- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scitechdaily.com [scitechdaily.com]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantification of Nitric Oxide Release from BNN6 Using the Griess Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a multitude of physiological and pathological processes.[1][2] Consequently, compounds that can deliver NO in a controlled manner are of significant interest in drug development. BNN6 (N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) is a nitric oxide donor that can be triggered to release NO, often by stimuli such as light.[3][4][5] Quantifying the amount and rate of NO release is essential for characterizing such donor compounds.
The Griess assay is a simple, rapid, and cost-effective colorimetric method for the indirect quantification of NO.[6] Nitric oxide has a very short half-life in biological systems, rapidly oxidizing to stable metabolites, primarily nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[1][7] The Griess assay specifically detects nitrite.[8] This application note provides a detailed protocol for measuring NO released from the donor compound this compound by quantifying the accumulation of nitrite in a solution using the Griess assay.
Principle of the Griess Assay
The Griess test is a two-step diazotization reaction.[6][8] Under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, magenta-colored azo compound.[1][8] The intensity of the color, which is directly proportional to the nitrite concentration, is measured by absorbance spectrophotometry, typically at 540-550 nm.[1][2]
Figure 1. Principle of the Griess reaction for NO detection.
Experimental Protocol
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput analysis.
1. Materials and Reagents
-
This compound Compound: Stock solution prepared in an appropriate solvent (e.g., DMSO). Note: this compound release of NO can be triggered by UV or near-infrared (NIR) light, depending on the formulation.[3][9]
-
Griess Reagent: Many commercial kits are available. Alternatively, it can be prepared as two separate solutions and mixed just before use:[8][10]
-
Reagent A (Sulfanilamide solution): 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Reagent B (NED solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.
-
Working Griess Reagent: Mix equal volumes of Reagent A and Reagent B immediately before use.[10] Protect from light and use within 8 hours.[10]
-
-
Nitrite Standard: Sodium nitrite (NaNO₂) powder.
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer compatible with this compound.
-
Equipment:
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.[2]
-
Multichannel pipettor.
-
Light source for triggering NO release from this compound (e.g., UV lamp, NIR laser).
-
2. Preparation of Nitrite Standard Curve
A standard curve is essential for converting absorbance values to nitrite concentrations.
-
Prepare a 1 M Stock Solution of Sodium Nitrite: Dissolve 69 mg of sodium nitrite in 1 mL of deionized water.
-
Prepare a 1 mM Working Stock: Dilute the 1 M stock solution 1:1000 in the assay buffer (e.g., 10 µL of 1 M stock into 9.99 mL of PBS).
-
Prepare Standards: Perform serial dilutions of the 1 mM working stock in the assay buffer to create a range of standards (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, and 0 µM/blank). Prepare enough volume for duplicate or triplicate wells.
3. Sample Preparation and NO Release
-
Prepare this compound dilutions: Dilute the this compound stock solution to the desired final concentrations in the assay buffer. Include a vehicle control (buffer with the same concentration of solvent, e.g., DMSO, used for the this compound stock).
-
Incubation for NO Release:
-
Pipette 100 µL of each this compound dilution and control into the wells of the 96-well plate.
-
Expose the plate to the appropriate light stimulus (e.g., NIR laser at 808 nm) for a defined period to trigger NO release.[3][4] The duration and intensity of the stimulus should be optimized based on the experimental goals. A time-course experiment may be performed by taking measurements at different time points.
-
4. Griess Reaction and Measurement
-
Add Griess Reagent: After the NO release incubation, add 100 µL of the freshly prepared working Griess Reagent to all standard, control, and sample wells.
-
Incubate: Incubate the plate at room temperature for 10-30 minutes, protected from light.[10][11] A magenta color will develop in wells containing nitrite.
-
Measure Absorbance: Read the absorbance of the plate at 540 nm (or a wavelength between 520-590 nm) using a microplate reader.[10][12]
References
- 1. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Griess test - Wikipedia [en.wikipedia.org]
- 9. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols for In Vitro Cell Viability Assays with BNN6
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNN6 (N,N'-Di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine) is a nitric oxide (NO) donor that has garnered significant interest in the field of cancer therapy.[1] When encapsulated within nanoparticle platforms, this compound can be delivered to tumor sites, and its release of NO can be precisely controlled, often through external stimuli such as near-infrared (NIR) light.[1][2] This controlled release of NO, a potent signaling molecule, can induce apoptosis in cancer cells, making this compound-loaded nanomedicines a promising strategy for targeted cancer treatment.[2][3]
These application notes provide detailed protocols for assessing the in vitro cell viability of cancer cells treated with this compound-containing nanomedicines using common colorimetric and luminescent assays.
Mechanism of Action: NIR-Triggered NO Release and Apoptosis Induction
This compound-based nanomedicines are designed to be stable under physiological conditions, minimizing off-target effects.[1] Upon accumulation at the tumor site, exposure to NIR light can trigger the decomposition of this compound and the subsequent release of NO.[2][3] High intracellular concentrations of NO can induce apoptosis through the activation of stress-related signaling pathways, including the p38 MAPK and JNK pathways, ultimately leading to cancer cell death.[2]
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of this compound nanomedicine involves cell culture, treatment with the this compound formulation, NIR irradiation, and subsequent cell viability assessment.
Data Presentation
The following tables summarize the quantitative data from in vitro cell viability assays with this compound-loaded nanomedicines.
Table 1: Cell Viability of 143B Osteosarcoma Cells Treated with GO-BNN6
| GO-BNN6 Concentration (µg/mL) | Cell Viability (%) - No NIR | Cell Viability (%) + NIR (0.2 W/cm², 2 min) |
| 0 (Control) | 100 | ~100 |
| 22 | >80 | Decreased |
| 110 | >80 | Significantly Decreased |
| 220 | >80 | Significantly Decreased |
| 440 | >80 | Further Decreased |
Data adapted from a study on GO-BNN6 nanomedicine.[1] The study notes that without NIR, over 80% of cells remained viable even at the highest concentration, while NIR irradiation led to a concentration-dependent decrease in viability.
Table 2: Cell Viability of HeLa Cells Treated with UA-BNN6
| Treatment Group (50 µg/mL) | Cell Viability (%) |
| Control | 100 |
| UA (nanoparticle alone) | ~87.7 |
| UA-BNN6 (no NIR) | High survival rate |
| UA + NIR (1.0 W/cm²) | Significantly Decreased |
| UA-BNN6 + NIR (1.0 W/cm²) | Most Significant Decrease |
Data adapted from a study on UiO-66-NH2@Aushell-BNN6 (UA-BNN6) composite nanoparticles.[3] The results highlight the synergistic effect of this compound and NIR-induced photothermal therapy.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining cell viability by measuring the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound-loaded nanoparticles
-
Cancer cell line (e.g., 143B, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency, then trypsinize and resuspend in fresh complete medium.
-
Seed 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment with this compound Nanoparticles:
-
Prepare serial dilutions of the this compound-nanoparticle formulation in complete medium.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound-nanoparticle dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control.
-
Incubate for 2 hours at 37°C to allow for nanoparticle uptake.[1]
-
-
Washing and NIR Irradiation:
-
Incubation:
-
Return the plate to the incubator and incubate for a period of 12 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Protocol 2: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells based on the quantification of ATP, which is indicative of metabolically active cells.
Materials:
-
This compound-loaded nanoparticles
-
Cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow step 1 of the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Treatment and Irradiation:
-
Follow steps 2, 3, and 4 of the MTT assay protocol.
-
-
Luminescence Assay:
-
After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Signaling Pathway of this compound-Induced Apoptosis
The cytotoxicity of this compound is primarily mediated by the release of nitric oxide (NO), which in high concentrations can trigger the intrinsic pathway of apoptosis. This process involves the activation of stress-activated protein kinases (SAPKs), such as p38 MAPK and JNK. These kinases can, in turn, influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases.
References
Application Notes and Protocols for BNN6 Administration in Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNN6 (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) is a nitric oxide (NO) donor that has shown significant promise in preclinical cancer research.[1][2][3] Nitric oxide plays a dual role in cancer biology; high concentrations (>1 µM) can induce apoptosis in tumor cells through mechanisms such as oxidative stress, DNA damage, and inhibition of cellular respiration.[1][4] this compound is often formulated into nanoparticles to facilitate targeted delivery to tumor tissues and to enable controlled release of NO upon external stimuli, such as near-infrared (NIR) light, which triggers localized hyperthermia.[1][2][3][5] This document provides detailed application notes and protocols for the administration of this compound in animal cancer models, based on findings from recent scientific literature.
Data Presentation
The following tables summarize quantitative data from a representative study investigating the efficacy of a this compound-loaded nanoparticle formulation (UA-BNN6) in a HeLa tumor-bearing mouse model. The data demonstrates the synergistic effect of NO-photothermal therapy.
Table 1: Tumor Volume Over Time in HeLa Tumor-Bearing Mice
| Treatment Group | Day 0 (mm³) | Day 2 (mm³) | Day 4 (mm³) | Day 6 (mm³) | Day 8 (mm³) | Day 10 (mm³) | Day 12 (mm³) | Day 14 (mm³) |
| PBS | ~100 | ~150 | ~220 | ~300 | ~400 | ~510 | ~630 | ~750 |
| UA + NIR | ~100 | ~120 | ~150 | ~120 | ~100 | ~80 | ~60 | ~40 |
| UA-BNN6 + NIR | ~100 | ~110 | ~130 | ~100 | ~70 | ~50 | ~30 | ~10 |
Data are estimated from graphical representations in the cited literature and presented to illustrate trends.
Table 2: Final Tumor Weight and Body Weight Changes in HeLa Tumor-Bearing Mice
| Treatment Group | Final Tumor Weight (g) | Initial Body Weight (g) | Final Body Weight (g) |
| PBS | ~1.2 | ~24 | ~25 |
| UA + NIR | ~0.2 | ~25 | ~26 |
| UA-BNN6 + NIR | < 0.1 | ~24 | ~25 |
Data are estimated from graphical representations in the cited literature.
Signaling Pathways
High concentrations of nitric oxide released from this compound can induce cancer cell apoptosis through multiple signaling pathways. The diagrams below illustrate the key mechanisms.
References
- 1. Advanced Nitric Oxide Generating Nanomedicine for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging nitric oxide gas‐assisted cancer photothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NIR Laser-Activated BNN6
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine (BNN6) is a thermosensitive nitric oxide (NO) donor. Direct activation of this compound with near-infrared (NIR) light is not feasible as its absorption spectrum lies in the UV region.[1][2] However, by combining this compound with NIR-absorbing photothermal agents, it is possible to achieve controlled NO release upon NIR laser irradiation. This approach leverages the deep tissue penetration of NIR light for spatiotemporally controlled NO delivery for therapeutic applications such as cancer therapy and antimicrobial treatments.
The mechanism of activation involves a photothermal agent (e.g., graphene oxide, polydopamine nanoparticles, conjugated polymers, or gold nanoshells) that absorbs NIR light and converts it into localized heat.[1][3][4][5][6][7][8] This localized hyperthermia triggers the thermal decomposition of this compound, leading to the release of therapeutic concentrations of NO.[1][4][5][6][7][8]
NIR Laser Parameters for this compound Activation
The following table summarizes the key NIR laser parameters used in various studies for the activation of this compound formulated with different photothermal agents.
| Photothermal Agent | NIR Laser Wavelength (nm) | Power Density (W/cm²) | Exposure Duration | Reference |
| Graphene Oxide (GO) | 808 | 0.2, 0.5, 1.0 | On/Off cycles, up to 10 min | [1] |
| Graphene Oxide (GO) | 808 | 0.2 | 2 min | [9] |
| Polydopamine (PDA) | 808 | Not specified | 5 min | [3] |
| Conjugated Polymer | 1064 | 0.6 | 10 min | [4][7] |
| UiO-66-NH2@Au nanoshell | 808 | 1.0 | Up to 30 min | [5][6] |
Experimental Protocols
Synthesis of this compound
Materials:
-
N,N'-bis-sec-butylamino-p-phenylenediamine (BPA)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Nitrogen gas
Procedure:
-
Dissolve BPA (e.g., 10 mmol) in ethanol (e.g., 18 mL).[1][2][7]
-
Add a degassed aqueous solution of NaNO₂ (e.g., 6 M, 20 mL) to the BPA solution under stirring and nitrogen protection.[1][2][7]
-
Add an aqueous solution of HCl (e.g., 6 M, 20 mL) dropwise. The solution will gradually change color from red to orange, and a beige precipitate of this compound will form.[1][2][7]
-
Continue stirring for an extended period (e.g., 4 hours) to ensure complete reaction.[3]
-
Collect the precipitate by centrifugation, wash it several times with deionized water, and lyophilize the product.
-
Store the synthesized this compound at -20°C.[3]
Preparation of NIR-Responsive this compound Nanocarriers (Example with Graphene Oxide)
Materials:
-
Graphene oxide (GO) nanosheets
-
Synthesized this compound
-
Deionized water
Procedure:
-
Disperse GO nanosheets in deionized water through ultrasonication to obtain a homogeneous suspension.
-
Add this compound to the GO suspension.
-
Allow the mixture to self-assemble, for instance by stirring for 24 hours at room temperature under nitrogen protection, to form the GO-BNN6 nanomedicine through π-π stacking interactions.[1]
-
Remove any unloaded this compound by centrifugation and washing.
-
Resuspend the final GO-BNN6 nanomedicine in a suitable buffer (e.g., PBS) for further experiments.
NIR Laser-Induced NO Release and Detection
Materials:
-
NIR-responsive this compound nanocarrier suspension (e.g., GO-BNN6 in PBS)
-
NIR laser source (e.g., 808 nm or 1064 nm)
-
Power meter
-
Griess reagent kit for NO detection
-
96-well plate
-
Plate reader
Procedure:
-
Place the NIR-responsive this compound nanocarrier suspension in a suitable container (e.g., a well of a 96-well plate).
-
Irradiate the sample with the NIR laser at the desired power density and for the specified duration. The release of NO can be controlled by switching the laser on and off.[1]
-
After irradiation, collect the supernatant.
-
To quantify the released NO, perform the Griess assay. This assay detects nitrite (NO₂⁻), a stable product of NO oxidation in aqueous solution.[10]
-
Prepare a standard curve using sodium nitrite solutions of known concentrations (e.g., 0.05 µM to 25 µM).[2]
-
Mix equal volumes of the collected supernatant and the Griess reagent in a 96-well plate.[11]
-
Incubate the plate in the dark at room temperature for 15 minutes.[11]
-
Measure the absorbance at 540 nm using a microplate reader.[11][12]
-
Calculate the concentration of released NO by comparing the absorbance of the samples to the standard curve.
Signaling Pathways and Experimental Workflows
Experimental Workflow for NIR-Activated this compound
Caption: Experimental workflow for NIR-activated this compound.
Pro-Apoptotic Signaling Pathway of Nitric Oxide in Cancer Cells
High concentrations of NO, as released from NIR-activated this compound, are known to induce apoptosis in cancer cells. The signaling cascade can involve both p53-dependent and p53-independent pathways.
Caption: Pro-apoptotic signaling of NO in cancer cells.
Antimicrobial Signaling Pathway of Nitric Oxide
The antimicrobial effects of NO are mediated through the generation of reactive nitrogen species (RNS), which induce nitrosative and oxidative stress in pathogens.
Caption: Antimicrobial mechanisms of nitric oxide.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nitric Oxide and Cancer Therapy: The Emperor has NO Clothes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. NIR-II Absorbing Conjugated Polymer Nanotheranostics for Thermal Initiated NO Enhanced Photothermal Therapy [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The regulation of nitric oxide in tumor progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of BNN6 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of BNN6 nanoparticles. Our goal is to help you improve the stability and performance of your this compound formulations for more reliable and reproducible experimental outcomes.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments with this compound nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | This compound is inherently hydrophobic.[1][2] | Dissolve this compound in an appropriate organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before introducing it into an aqueous solution.[3][4] Encapsulating this compound within a hydrophilic carrier like graphene oxide (GO) or coating it with polymers like mPEG-PLGA can significantly improve its water dispersity.[1][2] |
| Nanoparticle Aggregation | The carrier nanoparticles (e.g., pure Polydopamine - PDA) may have a tendency to aggregate in solution.[3] Changes in pH or high ionic strength of the buffer can neutralize surface charges, leading to aggregation. | Loading this compound onto PDA nanoparticles can improve their dispersion.[3] Ensure the use of appropriate buffers and consider surface modification with stabilizing agents like polyethylene (B3416737) glycol (PEG) to provide steric hindrance.[5] Monitor the zeta potential of your nanoparticle suspension; a value further from zero (e.g., > ±20 mV) generally indicates better colloidal stability. |
| Low Nitric Oxide (NO) Release | Insufficient stimulation (e.g., low intensity or inappropriate wavelength of light, inadequate temperature).[6] Poor loading of this compound into the nanoparticles. | This compound is primarily responsive to UV light, but its sensitivity can be extended to near-infrared (NIR) light when combined with photothermal agents like PDA or GO.[3][6] Ensure your light source provides the correct wavelength and sufficient power density. For thermally-induced release, confirm that the local temperature reaches the decomposition threshold of this compound. Optimize the loading efficiency of this compound (see below). |
| Premature NO Release | Accidental exposure to light or high temperatures during synthesis or storage.[1][2] | Conduct all synthesis and handling steps involving this compound in the dark or under red light.[2] Store this compound and this compound-loaded nanoparticles at low temperatures (e.g., -20°C) and protected from light.[3] |
| Low this compound Loading Efficiency | Suboptimal ratio of this compound to the carrier material. Inefficient encapsulation method. | The loading efficiency of this compound is often concentration-dependent; systematically vary the initial concentration of this compound to find the optimal loading conditions.[4] Ensure adequate reaction time and appropriate solvent systems during the loading process. For instance, stirring this compound with PDA nanoparticles for 12 hours in the dark has been shown to be effective.[3] |
| Inconsistent Experimental Results | Variability in synthesis protocol (e.g., reaction times, temperatures, reagent concentrations). Degradation of this compound or nanoparticles over time. | Strictly adhere to a validated synthesis protocol. Characterize each new batch of nanoparticles for size, zeta potential, and this compound loading to ensure consistency. Assess the long-term stability of your nanoparticles under your specific storage conditions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound nanoparticles?
A1: The primary challenge with this compound is its hydrophobic nature, which leads to poor solubility in aqueous solutions and a tendency to be unstable in biological media.[1][2] This can result in aggregation and low bioavailability. To overcome this, this compound is often encapsulated in or loaded onto various nanocarriers such as polymers (e.g., mPEG-PLGA), polydopamine (PDA), or graphene oxide (GO) to enhance its stability and dispersity in aqueous environments.[1][2][3]
Q2: How can I prevent my this compound-loaded nanoparticles from aggregating?
A2: Aggregation can often be prevented by optimizing the surface chemistry of your nanoparticles. Surface coating with hydrophilic polymers like polyethylene glycol (PEG) can provide steric stabilization.[5] Additionally, it's crucial to control the ionic strength and pH of the solution, as changes in these parameters can affect the surface charge and lead to aggregation. Monitoring the zeta potential of your nanoparticle suspension is a good quality control step to assess colloidal stability.
Q3: My this compound formulation is showing lower than expected nitric oxide release. What could be the reason?
A3: Low nitric oxide (NO) release can stem from several factors. Firstly, ensure that the stimulus for NO release is adequate. This compound itself is UV-sensitive, and its decomposition to release NO is triggered by UV irradiation.[1] If you are using a composite material to enable NIR-triggered release (e.g., with PDA or GO), verify that the power density and wavelength of your NIR laser are sufficient to generate the required local heating to decompose the this compound.[3][6] Secondly, low loading of this compound into your nanoparticles will naturally result in a lower total amount of NO released. It is advisable to quantify the this compound loading efficiency for your formulation.
Q4: What are the ideal storage conditions for this compound and its nanoparticle formulations?
A4: To prevent premature degradation and NO release, this compound and this compound-loaded nanoparticles should be stored in a dark environment at low temperatures, typically -20°C.[3] It is also recommended to protect them from prolonged exposure to ambient light during experimental procedures.
Q5: How can I determine the concentration and loading efficiency of this compound in my nanoparticles?
A5: The concentration of this compound can be determined using UV-visible spectroscopy, as it has a characteristic absorption peak.[4] To calculate the loading efficiency, you can separate the nanoparticles from the supernatant after the loading procedure (e.g., by centrifugation) and measure the concentration of free this compound remaining in the supernatant. The loading efficiency can then be calculated based on the initial amount of this compound used.[3][4]
Data Presentation: Comparison of this compound Nanoparticle Formulations
The following table summarizes key quantitative data for different this compound-based nanoparticle systems to facilitate comparison.
| Nanoparticle System | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) | This compound Loading Capacity/Efficiency | Reference |
| mPEG-PLGA-BNN6-DOX | < 200 | ~ -7.0 | Not explicitly quantified | [2] |
| PDA@this compound | 295 - 531 | Not reported | 40.25% (at 200 µg/mL this compound) | [4] |
| GO-BNN6 | ~ 100 | Not reported | 1.2 mg this compound per mg GO | [2] |
| CPNPBs | ~ 120 | -21 | Not explicitly quantified | [3] |
| B-NPs@MM (this compound-PLGA@Macrophage Membrane) | ~ 232.4 | -9.6 | 74.2% Encapsulation Efficiency | [7] |
Experimental Protocols
Synthesis of this compound
This protocol is based on methodologies reported in the literature.[2][3]
Materials:
-
N,N′-bis-sec-butylamino-p-phenylenediamine (BPA)
-
Ethanol
-
Sodium nitrite (B80452) (NaNO2) aqueous solution (6 M), degassed
-
Hydrochloric acid (HCl) aqueous solution (6 M)
-
Nitrogen gas
Procedure:
-
Dissolve BPA in ethanol under continuous stirring.
-
Under a nitrogen atmosphere, add the degassed NaNO2 solution dropwise to the BPA solution and stir for 30 minutes.
-
Slowly add the HCl solution dropwise. The solution will change color, and a precipitate will form.
-
Continue stirring for 4 hours.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water and a 50% ethanol-water mixture to remove unreacted reagents.
-
Dry the final product under vacuum in the dark.
-
Store the synthesized this compound at -20°C, protected from light.
Preparation of PDA@this compound Nanoparticles
This protocol is adapted from published procedures.[3]
Materials:
-
Synthesized this compound
-
Ethanol
-
Polydopamine (PDA) nanoparticles
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the desired amount of this compound in ethanol.
-
Separately, dissolve the PDA nanoparticles in DMSO with constant stirring.
-
Gradually add the this compound solution to the PDA nanoparticle solution while stirring continuously in a dark environment.
-
Continue stirring for 12 hours in the dark to allow for self-assembly.
-
Let the solution rest undisturbed for 3 hours.
-
Collect the PDA@this compound nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water.
-
Freeze-dry the final product and store it at -20°C.
Quantification of Nitric Oxide Release
The Griess assay is a common method for the indirect quantification of NO release.[2][3]
Materials:
-
This compound-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS)
-
Griess reagent kit
-
Light source (UV or NIR laser, as appropriate for the nanoparticle system)
-
Microplate reader
Procedure:
-
Disperse the this compound-loaded nanoparticles in PBS at the desired concentration.
-
Expose the suspension to the appropriate light stimulus for a defined period.
-
At specific time points, collect aliquots of the suspension.
-
Add the Griess reagents to the aliquots according to the manufacturer's instructions. This will react with nitrite (a stable product of NO oxidation) to produce a colored compound.
-
Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (typically around 540 nm).
-
Calculate the concentration of nitrite, and thus the amount of NO released, by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound nanoparticles.
Caption: Controlled nitric oxide release from this compound nanoparticles.
Caption: Logical workflow for troubleshooting common issues.
References
- 1. Light-Responsive Biodegradable Nanomedicine Overcomes Multidrug Resistance via NO-Enhanced Chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NIR-II Absorbing Conjugated Polymer Nanotheranostics for Thermal Initiated NO Enhanced Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting low nitric oxide yield from BNN6
Technical Support Center: BNN6
Welcome to the technical support center for this compound, a thermo-sensitive nitric oxide (NO) donor. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release nitric oxide?
A1: this compound (N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) is a thermo-sensitive small molecule designed to release nitric oxide (NO) upon thermal stimulation.[1][2] It can also be triggered to release NO by UV light.[3][4][5] this compound is often used in experimental setups combined with photothermal agents, such as graphene oxide or polydopamine nanoparticles, which generate heat when irradiated with near-infrared (NIR) light, triggering this compound decomposition and subsequent NO release.[3][4][6]
Q2: What are the common applications of this compound?
A2: this compound is primarily used in preclinical research for controlled nitric oxide delivery. Its applications are being explored in cancer therapy, where NO can have anti-tumor effects, and in wound healing, due to NO's role in promoting angiogenesis and its antimicrobial properties.[3][4][7]
Q3: How should this compound be stored?
A3: this compound is a beige solid that should be stored in a cool, dark, and dry place to prevent premature decomposition.[1][3] Aqueous solutions of this compound, especially when complexed with stabilizing agents like graphene oxide, have shown stability for up to 7 days when stored at room temperature in the dark.[3][8]
Q4: Is this compound cytotoxic?
A4: this compound itself exhibits low cytotoxicity.[6] Studies on various cell lines, including 143B and HaCaT cells, have shown high cell viability even at significant concentrations of this compound, indicating good biocompatibility in the absence of a trigger for NO release.[3][4][9] Cytotoxicity is observed when NO release is triggered, which is the basis of its therapeutic applications.[3]
Troubleshooting Guide: Low Nitric Oxide Yield
Problem 1: Lower than expected nitric oxide yield detected by Griess assay.
| Possible Cause | Recommended Solution |
| Inadequate Thermal Stimulation | Ensure the photothermal agent (if used) is reaching the optimal temperature for this compound decomposition (around 50°C).[1] Verify the power density and irradiation time of the NIR laser.[3][6] |
| This compound Degradation | Improper storage can lead to premature decomposition. Store this compound in a cool, dark, and dry environment. Prepare fresh solutions for each experiment. |
| Issues with Griess Assay | The Griess assay measures nitrite (B80452), a stable oxidation product of NO. Ensure your protocol accounts for the complete conversion of NO to nitrite.[10][11] Biological samples may contain interfering substances; deproteinization of samples might be necessary.[11] |
| Incorrect Sample pH | The stability of diazeniumdiolates like this compound and the Griess reaction are pH-sensitive. Ensure the pH of your experimental buffer is within the optimal range (typically physiological pH 7.4).[3] |
Problem 2: Inconsistent or non-reproducible NO release.
| Possible Cause | Recommended Solution |
| Inhomogeneous Sample | Ensure that this compound and any nanoparticles are uniformly dispersed in the solution. Sonication or vortexing before use can help. |
| Fluctuations in Laser Power | Calibrate your NIR laser to ensure consistent power output. Minor fluctuations can significantly impact the photothermal heating and subsequent NO release.[6] |
| Variable this compound Loading | If using a nanocarrier, inconsistent loading efficiency can lead to variable NO release. Characterize the loading capacity of your carrier and ensure a consistent formulation process.[3][4] |
Quantitative Data Summary
Table 1: this compound Cytotoxicity Data
| Cell Line | Concentration (µg/mL) | Treatment | Cell Viability (%) | Reference |
| 143B | 440 | GO-BNN6 (no NIR) | >80% | [3] |
| HeLa | 50 | UA-BNN6 (no NIR) | ~87.7% | [6] |
Table 2: Nitric Oxide Release from this compound Formulations
| Formulation | Trigger | NO Concentration (µM) | Time | Reference |
| This compound Solution | NIR light (808 nm) | 16.4 | 54 min | [4] |
| PDA@this compound | NIR light (808 nm) | 23.79 | 54 min | [4] |
| CPNPBs with 100 µg/mL this compound | NIR light (1064 nm) | 20.9 | 10 min | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from previously reported methods.[1]
-
Dissolve N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) (10 mmol) in ethanol (B145695) (18 mL).
-
Add a deoxygenated solution of Sodium Nitrite (NaNO₂) (20 mL, 6 M) to the BPA solution under an inert nitrogen atmosphere with continuous stirring.
-
After 30 minutes, slowly add Hydrochloric Acid (HCl) (20 mL, 6 M) dropwise into the reaction mixture.
-
Observe the color change from red to orange and the formation of a beige precipitate, which is this compound.
-
Collect the precipitate by filtration, wash with deionized water, and dry under vacuum.
Protocol 2: Quantification of Nitric Oxide using the Griess Assay
This is a generalized protocol for measuring nitrite, a stable product of NO, in solution.[4][10][12][13]
-
Prepare a Nitrite Standard Curve:
-
Prepare a stock solution of sodium nitrite (NaNO₂) in your experimental buffer (e.g., PBS).
-
Create a series of dilutions to generate standards ranging from approximately 0.5 µM to 100 µM.[11]
-
-
Sample Preparation:
-
Griess Reaction:
-
Add 50-100 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in phosphoric acid) to each standard and sample well in a 96-well plate.[14]
-
Add 50-100 µL of Griess Reagent II (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[14]
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.[14]
-
-
Measurement:
Visualizations
This compound Nitric Oxide Release Pathway
The following diagram illustrates the triggered release of nitric oxide from this compound.
Caption: Triggered decomposition of this compound to release nitric oxide.
Experimental Workflow for NO Quantification
This workflow outlines the key steps from experiment setup to data analysis for quantifying NO release from this compound.
Caption: Workflow for quantifying nitric oxide release from this compound.
Troubleshooting Logic for Low NO Yield
This diagram provides a logical approach to troubleshooting low nitric oxide yield.
Caption: Troubleshooting flowchart for low nitric oxide yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in diverse nanosystems for nitric oxide delivery in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy [mdpi.com]
- 7. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BNN6 Loading Efficiency in Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental loading of BNN6 into nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it encapsulated in nanoparticles?
A1: this compound, or N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine, is a nitric oxide (NO) donor.[1][2] Encapsulating this compound within nanoparticles offers several advantages, including improved stability, controlled release of NO, and targeted delivery to specific sites, which is particularly beneficial in applications like cancer therapy and wound healing.[2][3][4][5] Nanoparticle-based delivery systems can also enhance the therapeutic efficacy and reduce potential side effects of the encapsulated drug.[6][7]
Q2: What types of nanoparticles have been successfully used to load this compound?
A2: Several types of nanoparticles have been reported to successfully load this compound, including:
-
Graphene Oxide (GO): GO nanosheets have a high surface area that allows for a remarkably high this compound loading capacity.[1]
-
Polydopamine (PDA) Nanoparticles: PDA nanoparticles can be loaded with this compound and often exhibit photothermal properties, enabling NIR-responsive NO release.[3][4]
-
Metal-Organic Frameworks (MOFs): Amino-functionalized MOFs, such as UiO-66-NH2, have a porous structure that can efficiently encapsulate this compound.[2]
Q3: How is the loading of this compound into nanoparticles typically achieved?
A3: The loading of this compound into nanoparticles is often achieved through methods that involve mixing the drug with the nanoparticles in a suitable solvent. A common procedure involves dissolving this compound in an organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) and then adding this solution to a dispersion of the nanoparticles.[2][3] The mixture is typically stirred for an extended period (e.g., 12-24 hours) in the dark to allow for the self-assembly or adsorption of this compound onto or into the nanoparticles.[2][3]
Q4: How can I determine the loading efficiency of this compound in my nanoparticles?
A4: The loading efficiency of this compound can be determined indirectly by measuring the amount of unloaded drug in the supernatant after centrifugation of the nanoparticle suspension. The supernatant is collected, and the concentration of free this compound is quantified using UV-Vis spectrophotometry, based on its absorbance and the Beer-Lambert law.[1][2] The encapsulation efficiency and drug loading content can then be calculated using the following formulas:
-
Encapsulation Efficiency (%EE) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading Content (%DLC) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
Troubleshooting Guide
Problem 1: Low this compound Loading Efficiency
| Potential Cause | Troubleshooting Suggestion |
| Poor solubility of this compound in the chosen solvent system. | This compound is a hydrophobic molecule.[2] Ensure that the solvent used during the loading process can effectively dissolve this compound. Solvents like DMSO and ethanol have been used successfully.[2][3] |
| Insufficient interaction time between this compound and nanoparticles. | Increase the incubation time (e.g., up to 24 hours) with continuous stirring to allow for sufficient time for this compound to adsorb to or diffuse into the nanoparticles.[2][3] |
| Suboptimal ratio of this compound to nanoparticles. | Experiment with different initial concentrations of this compound while keeping the nanoparticle concentration constant to find the optimal loading ratio.[3] |
| Incompatible nanoparticle surface chemistry. | The surface properties of the nanoparticles are crucial. For instance, the porous structure of MOFs and the high surface area of graphene oxide are favorable for high drug loading.[1][2][8] Consider modifying the surface of your nanoparticles to enhance their affinity for the hydrophobic this compound molecule. |
Problem 2: Nanoparticle Aggregation After this compound Loading
| Potential Cause | Troubleshooting Suggestion |
| Changes in surface charge leading to instability. | The loading of this compound, a neutral molecule, can sometimes alter the surface properties of nanoparticles, leading to aggregation. Ensure that the nanoparticle dispersion is well-stabilized, for example, by using appropriate surfactants or polymers. |
| High concentration of nanoparticles. | Working with very high concentrations of nanoparticles can increase the likelihood of aggregation. Try performing the loading process at a more dilute nanoparticle concentration. |
| Inadequate dispersion. | After loading, ensure the nanoparticles are properly redispersed. Sonication can be a useful technique to break up aggregates.[9] |
Problem 3: Premature Release of this compound
| Potential Cause | Troubleshooting Suggestion | | Weak interaction between this compound and the nanoparticle matrix. | If this compound is only loosely adsorbed to the surface, it may be released prematurely. Consider using nanoparticle systems that allow for stronger interactions, such as encapsulation within a polymeric matrix or porous core.[10] | | Instability of the nanoparticle carrier. | Ensure that the nanoparticles themselves are stable under the experimental and storage conditions. Degradation of the nanoparticle carrier will lead to the release of the encapsulated drug. | | Ineffective removal of unbound this compound. | After loading, it is crucial to thoroughly wash the nanoparticles to remove any free this compound that has not been encapsulated. This is typically done by repeated centrifugation and resuspension in a fresh solvent.[2][3] |
Quantitative Data Summary
The following table summarizes the reported loading capacities of this compound in different nanoparticle systems.
| Nanoparticle System | This compound Loading Capacity | Reference |
| Graphene Oxide (GO) | 120 wt% | [1] |
| Polydopamine (PDA) Nanoparticles | 40.25% | [3] |
| UiO-66-NH2@Au shell (UA) | 2.8 mg this compound / 5 mg UA | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine (this compound) can be synthesized via an addition reaction.[1]
-
Dilute 10 mmol of N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) in 18 mL of ethanol.
-
Add 20 mL of a 6 M degassed aqueous solution of NaNO₂ while stirring under a nitrogen atmosphere.
-
After 30 minutes, add 20 mL of a 6 M aqueous solution of HCl dropwise.
-
Observe the reaction solution as it changes from red to orange, with the formation of a beige precipitate.
-
Continue the reaction for 12 hours at room temperature.
-
Collect the precipitate by filtration and wash it with deionized water.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Loading of this compound into Polydopamine (PDA) Nanoparticles
This protocol is adapted from the synthesis of PDA@this compound nanoparticles.[3]
-
Prepare a solution of this compound by dissolving a specific amount (e.g., 0.4 mg, 0.8 mg, 1.2 mg, 1.6 mg, or 2 mg) in 4 mL of 33% ethanol.
-
In a separate container, dissolve 3 mg of PDA nanoparticles in 6 mL of DMSO with constant stirring.
-
Gradually add the this compound solution to the PDA nanoparticle solution while stirring continuously.
-
Continue stirring for 12 hours in the dark to facilitate self-assembly.
-
Allow the solution to stand undisturbed for 3 hours.
-
Collect the precipitate by centrifugation at 12,000 rpm for 30 minutes.
-
Wash the precipitate by centrifuging with deionized water five times, or until the supernatant is clear.
-
Lyophilize the final PDA@this compound nanoparticle precipitate for further use.
Visualizations
Caption: Experimental workflow for this compound synthesis and nanoparticle loading.
Caption: Troubleshooting logic for low this compound loading efficiency.
References
- 1. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in nanomaterial-based targeted drug delivery systems [frontiersin.org]
- 7. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BNN6 Handling and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature decomposition of the nitric oxide (NO) donor BNN6 (N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a non-steroidal molecule that serves as a nitric oxide (NO) donor. It is valued in research for its ability to release NO under specific conditions, which is crucial for studying the effects of NO in various biological systems. Premature decomposition of this compound can lead to inaccurate experimental results due to the uncontrolled release of NO, affecting the reproducibility and validity of your findings.
Q2: What are the primary triggers for this compound decomposition?
A2: this compound decomposition is primarily initiated by exposure to ultraviolet (UV) light and high temperatures.[1][2] In specific experimental setups, it can also be triggered by near-infrared (NIR) light when combined with a photothermal agent.[1]
Q3: How should I store this compound to ensure its long-term stability?
A3: For long-term storage, this compound should be kept at -20°C in a light-sealed container to minimize exposure to heat and light, which are known to cause its degradation.[2]
Q4: Can I dissolve this compound in any solvent?
A4: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2][3] Its stability in aqueous solutions, such as phosphate-buffered saline (PBS), has been observed at pH 7.4 and 5.5 when stored in the dark.[3] However, the choice of solvent should be carefully considered based on your experimental design, as solvent properties can influence the stability of N-nitrosamines.
Q5: What are the visible signs of this compound decomposition?
A5: A common visual indicator of this compound decomposition is a color change in the solution. For instance, a light-yellow solution of this compound in DMSO will turn red upon exposure to UV light, indicating its degradation and the release of NO.[3]
Troubleshooting Guide: Preventing Premature this compound Decomposition
This guide addresses common issues that can lead to the unintended breakdown of this compound during your experiments.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Unexpected color change of this compound solution (e.g., from light-yellow to red in DMSO). | Exposure to ambient or direct light. | Prepare and handle this compound solutions in a dark room or under amber light. Use amber-colored vials or wrap containers with aluminum foil to protect them from light. |
| High temperature in the experimental environment. | Maintain a controlled, cool temperature during your experiments. Avoid placing this compound solutions near heat sources. | |
| Inconsistent or lower-than-expected NO release in control experiments. | Partial decomposition of this compound stock solution. | Always use freshly prepared this compound solutions for your experiments. If using a stock solution, regularly check for signs of degradation and prepare a new stock if necessary. |
| Contamination of the solution. | Use high-purity solvents and clean glassware to prepare your this compound solutions. Ensure that all handling procedures are conducted in a clean environment. | |
| Variability in experimental results between batches. | Inconsistent storage conditions of this compound. | Strictly adhere to the recommended storage conditions (-20°C, protected from light) for all batches of this compound. |
| Differences in solution preparation methods. | Standardize your protocol for preparing this compound solutions, including the solvent used, concentration, and handling procedures. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a this compound stock solution, minimizing the risk of premature decomposition.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber-colored microcentrifuge tubes or glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Work in a dark room or under subdued lighting to prevent light-induced decomposition.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed this compound powder into an amber-colored vial. Add the required volume of anhydrous DMSO to achieve the desired stock concentration.
-
Mixing: Gently vortex the solution until the this compound is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.
-
Storage: Store the stock solution at -20°C in a light-proof container. For frequent use, prepare small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability using UV-Vis Spectroscopy
This protocol provides a method to assess the stability of your this compound solution over time.
Materials:
-
This compound solution (in a suitable solvent)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Initial Measurement: Immediately after preparing the this compound solution, measure its UV-Vis absorption spectrum. This compound typically exhibits a characteristic absorption peak around 260 nm.[2]
-
Incubation: Store the this compound solution under your experimental conditions (e.g., room temperature, in the dark).
-
Follow-up Measurements: At regular intervals (e.g., every 24 hours for a week), measure the UV-Vis spectrum of the solution again.
-
Analysis: Compare the spectra over time. A significant decrease in the absorbance at the characteristic peak indicates decomposition of this compound.
Visualizing this compound Decomposition and Prevention
This compound Decomposition Pathway
The following diagram illustrates the primary triggers leading to the decomposition of this compound and the subsequent release of nitric oxide.
Caption: Factors triggering this compound decomposition.
Experimental Workflow for Preventing this compound Decomposition
This workflow outlines the key steps to follow to maintain the stability of this compound throughout your experimental process.
Caption: Workflow for ensuring this compound stability.
References
BNN6 Synthesis and Purification Technical Support Center
Welcome to the BNN6 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound (6-methoxy-N-(3-(pyridin-4-yl)-1H-indazol-6-yl)-1-methyl-1H-indazole-3-carboxamide). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in your synthesis and purification efforts.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
Question: My this compound synthesis reaction is not yielding the expected beige precipitate. What could be the issue?
Answer: Several factors could be affecting your reaction outcome:
-
Incomplete Nitrosation: The nitrosation of the secondary amine precursor, N,N'-di-sec-butyl-p-phenylenediamine (BPA), is a critical step. Ensure that your nitrosating agent, typically sodium nitrite (B80452) (NaNO₂), is fresh and has been stored correctly. The reaction is also pH-sensitive; the addition of a strong acid like hydrochloric acid (HCl) is necessary to generate the nitrosating species.[1]
-
Temperature Control: The reaction should be carried out at a controlled, low temperature, typically in an ice bath.[1] Running the reaction at higher temperatures can lead to the decomposition of the nitrosating agent and the desired product.
-
Atmospheric Conditions: The reaction is sensitive to oxygen. It is recommended to perform the synthesis under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the starting material and intermediates.[1]
-
Reagent Quality: Ensure the purity of your starting material, BPA. Impurities can interfere with the reaction.
Question: The color of my reaction mixture is not turning orange as described in the protocol. What does this indicate?
Answer: The color change to orange is a visual indicator of the reaction's progress.[1] If this color change is not observed, it could be due to:
-
Incorrect pH: The pH of the reaction mixture is crucial for the formation of the nitrosating agent from sodium nitrite. Ensure that the acid has been added correctly and has lowered the pH sufficiently. A pH range of 3-5 is generally considered high-risk for nitrosamine (B1359907) formation, indicating the optimal range for the reaction to proceed.
-
Insufficient Mixing: Ensure the reaction mixture is being stirred vigorously to allow for proper mixing of the reactants.[1]
Question: I have obtained a product, but the yield is very low. How can I improve it?
Answer: Low yields can be attributed to several factors:
-
Suboptimal Reagent Stoichiometry: Carefully check the molar ratios of your reactants. An excess of the nitrosating agent is often used, but a large excess can lead to side reactions.
-
Reaction Time: The reaction may not have gone to completion. Ensure you are allowing for the recommended reaction time, which can be up to 4 hours.[1]
-
Product Loss During Workup: this compound is a precipitate. Ensure you are carefully collecting all the solid material during filtration. Washing with an appropriate solvent (like cold ethanol) is necessary to remove impurities, but excessive washing can lead to product loss.
Purification Troubleshooting
Question: My purified this compound appears discolored (e.g., reddish or brown) instead of beige. What is the cause?
Answer: Discoloration often indicates the presence of impurities or degradation of the product.
-
Oxidation: The starting material and product can be susceptible to air oxidation. Minimizing exposure to air during synthesis and purification is important.
-
Photochemical Degradation: this compound is sensitive to UV light, which can cause it to degrade and change color from light yellow to red.[2] All steps should be performed in vessels protected from light (e.g., wrapped in aluminum foil).
-
Thermal Decomposition: this compound can decompose at high temperatures.[3] Avoid excessive heating during drying or any purification steps. Thermal decomposition of similar N-nitroso compounds can produce nitric oxide.[4]
Question: I am having difficulty removing a persistent impurity from my this compound sample. What purification methods are recommended?
Answer: this compound is a hydrophobic compound, which guides the choice of purification techniques.
-
Washing: The most commonly cited purification method is washing the crude product with ethanol.[2] This helps to remove more polar impurities.
-
Recrystallization: For higher purity, recrystallization is a suitable technique. Since this compound is hydrophobic, a solvent system of a good solvent (e.g., a small amount of a polar organic solvent like acetone (B3395972) or ethyl acetate) and a poor solvent (e.g., a non-polar solvent like hexane (B92381) or water) can be effective. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: For very high purity, silica (B1680970) gel column chromatography can be used. A non-polar mobile phase with a small amount of a more polar solvent is a good starting point (e.g., ethyl acetate/hexane). One study reported a 70% yield after purification by silica column chromatography using an ethyl acetate/hexane (1:1 v/v) eluent.
Question: My this compound product has poor solubility. How can I handle it for my experiments?
Answer: this compound is known to be highly hydrophobic and water-insoluble.[2]
-
Organic Solvents: For in vitro experiments, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1][2]
-
Nanoparticle Encapsulation: For in vivo applications or to improve aqueous dispersibility, this compound is often encapsulated in nanoparticles, such as graphene oxide or polydopamine nanoparticles.[1][2] This also helps in achieving a controlled release of nitric oxide.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 279 Dalton | [2] |
| Reported Yield | 70% (after column chromatography) | |
| UV-Vis Absorption Peak | ~260 nm | |
| Drug Loading Capacity (in GO) | 1.2 mg this compound per mg GO | [2] |
| Drug Loading Percentage (in PDA NPs) | 40.25% (at 200 µg/mL this compound) |
Experimental Protocols
This compound Synthesis
This protocol is adapted from literature procedures.[1]
Materials:
-
N,N'-bis-sec-butylamino-p-phenylenediamine (BPA)
-
Ethanol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 6M
-
Argon or Nitrogen gas
-
Ice bath
-
Stir plate and stir bar
-
Separating funnel
Procedure:
-
In a round-bottom flask, dissolve 5 mmol of BPA in 9 mL of ethanol.
-
Place the flask in an ice bath and begin stirring. Purge the flask with argon or nitrogen gas.
-
Slowly add 10 mL of a 6M aqueous solution of NaNO₂ to the reaction mixture while maintaining a slow, steady stream of the inert gas. Continue stirring for 30 minutes.
-
Using a separating funnel, add 10 mL of 6M HCl dropwise to the solution. The solution should turn orange, and a beige precipitate will form.
-
Continue stirring the reaction mixture in the ice bath for 4 hours.
-
Collect the beige precipitate by vacuum filtration.
-
Wash the precipitate several times with cold deionized water and then with cold ethanol.
-
Dry the product under vacuum to obtain the final this compound solid.
This compound Purification by Recrystallization (General Procedure)
Materials:
-
Crude this compound
-
A suitable "good" solvent (e.g., acetone, ethyl acetate)
-
A suitable "poor" solvent (e.g., hexane, water)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent to dissolve the solid.
-
Gently heat the solution on a hot plate until all the solid dissolves.
-
Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
If the solution remains cloudy, add a few drops of the "good" solvent until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Visualizations
Logical Relationship: this compound Synthesis Troubleshooting
Caption: Troubleshooting flowchart for this compound synthesis.
Experimental Workflow: this compound Synthesis and Purification
Caption: Experimental workflow for this compound synthesis and purification.
Signaling Pathway: Nitric Oxide in Cancer Therapy
Caption: Simplified signaling pathway of nitric oxide in cancer therapy.
Signaling Pathway: Nitric Oxide in Wound Healing
Caption: Role of nitric oxide in the wound healing process.
References
- 1. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy [mdpi.com]
- 4. WO1999058489A1 - Process for removing n-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
BNN6 Delivery to Tumor Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of BNN6 to tumor cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against tumor cells?
This compound, or N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine, is a nitric oxide (NO) donor. Its anticancer effect stems from the release of NO, a lipophilic and highly diffusible molecule that can induce tumor cell death at high concentrations. NO can modulate various biological functions and has been shown to inhibit tumor growth. The release of NO from this compound is often triggered by external stimuli, such as heat or light, allowing for controlled and targeted delivery.
Q2: Why is a delivery system required for this compound?
While potent, the therapeutic efficacy of this compound is limited by its hydrophobic nature and the need for controlled NO release. A delivery system is crucial to:
-
Enhance solubility and bioavailability: Encapsulating this compound in nanoparticles improves its dispersion in aqueous environments.
-
Enable targeted delivery: Nanoparticles can be designed to accumulate preferentially in tumor tissue.
-
Control NO release: Triggerable release mechanisms, such as near-infrared (NIR) light, allow for spatially and temporally controlled NO delivery, minimizing off-target effects.[1][2][3]
Q3: What are the most common strategies to enhance this compound delivery to tumor cells?
The most prevalent and effective strategy is the use of nanoparticle-based delivery systems. These systems encapsulate this compound and often incorporate a photothermal agent that responds to near-infrared (NIR) light. Upon NIR irradiation, the nanoparticles generate heat, which triggers the decomposition of this compound and the release of NO directly at the tumor site.[1][3] This approach combines the cytotoxic effects of NO with the hyperthermic effects of photothermal therapy, leading to a synergistic anti-cancer effect.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound loading capacity in nanoparticles. | 1. Poor interaction between this compound and the nanoparticle material. 2. Suboptimal loading conditions (e.g., solvent, temperature, concentration). | 1. Select a nanoparticle material with a high surface area and porous structure, such as mesoporous silica (B1680970) or metal-organic frameworks (MOFs), to facilitate efficient loading.[1][4] 2. Optimize the loading protocol by adjusting the this compound concentration, solvent system (e.g., DMSO), and incubation time.[1][5] |
| Inefficient NO release upon NIR irradiation. | 1. Insufficient photothermal conversion efficiency of the nanoparticles. 2. Low power or inappropriate wavelength of the NIR laser. 3. Degradation of this compound before irradiation. | 1. Incorporate materials with high photothermal conversion efficiency, such as gold nanoshells or graphene oxide, into your nanoparticle design.[1][5] 2. Ensure the NIR laser wavelength matches the absorption peak of your photothermal agent (commonly 808 nm) and use an appropriate power density (e.g., 1.0 W/cm²).[1][3] 3. Store the this compound-loaded nanoparticles in a dark environment to prevent premature decomposition.[5] |
| High cytotoxicity to healthy cells. | 1. "Leaky" nanoparticles leading to premature this compound release. 2. Non-specific uptake of nanoparticles by healthy tissues. | 1. Improve the stability of the nanoparticle formulation. Consider surface modifications, such as coating with a protective layer like a red blood cell membrane, to enhance stability and biocompatibility.[6] 2. Incorporate targeting ligands (e.g., antibodies, peptides) on the nanoparticle surface to promote specific uptake by tumor cells. |
| Poor in vivo therapeutic efficacy despite good in vitro results. | 1. Rapid clearance of nanoparticles from circulation. 2. Insufficient accumulation of nanoparticles at the tumor site. 3. Limited penetration of NIR light into deep-seated tumors. | 1. Modify the nanoparticle surface with polyethylene (B3416737) glycol (PEG) to increase circulation time.[6] 2. Utilize the enhanced permeability and retention (EPR) effect for passive targeting. For active targeting, functionalize the nanoparticle surface with ligands that bind to receptors overexpressed on tumor cells. 3. For deeper tumors, consider using NIR-II absorbing photothermal agents (1000-1700 nm) for improved tissue penetration.[6] |
Quantitative Data Summary
Table 1: Comparison of this compound Nanoparticle Delivery Systems
| Nanoparticle System | This compound Loading Capacity | NIR Wavelength | Power Density | Key Findings | Reference |
| UiO-66-NH2@Aushell (UA-BNN6) | Not specified | 808 nm | 1.0 W/cm² | Efficiently delivered this compound and induced synergistic NO-photothermal therapy in HeLa cells and tumor-bearing mice.[1][3] | [1],[3] |
| Graphene Oxide (GO-BNN6) | 1.2 mg this compound per mg GO | Not specified | 0.2 W/cm² | High drug loading capacity and NIR-responsive NO release, leading to effective inhibition of 143B cancer cells.[5] | [5] |
| Mesoporous Polydopamine (M-PDA-BNN6) | Not specified | 808 nm | Not specified | High loading capacity for this compound and robust photothermal effect.[6] | [6] |
| Porous Silica Beads | Not specified | Near-infrared | Not specified | Co-delivery of this compound and indocyanine green, leading to a "calcium storm" and tumor disappearance in mice.[2] | [2] |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Treatment | Concentration | Viability | Reference |
| HeLa | UA-BNN6 | High concentrations | High survival rate | [3] |
| HeLa | UA-BNN6 + NIR (808 nm, 1.0 W/cm²) | 50 µg/mL | Significant cytotoxicity | [3] |
| 143B | GO-BNN6 | up to 440 µg/mL | >80% | [5] |
| 143B | GO-BNN6 + NIR (0.2 W/cm²) | 22 - 440 µg/mL | Dose-dependent cytotoxicity | [5] |
Experimental Protocols
1. Synthesis of GO-BNN6 Nanomedicine
-
Synthesis of this compound:
-
Dilute N,N′-bis-sec-butylamino-p-phenylenediamianne (BPA) in ethanol.
-
Add a degassed aqueous solution of NaNO₂ under stirring and nitrogen protection.
-
After 30 minutes, add an aqueous solution of HCl dropwise.
-
Collect the resulting beige precipitate.[5]
-
-
Preparation of GO-BNN6:
-
Resuspend graphene oxide (GO) in DMSO.
-
Add a DMSO solution of this compound dropwise while stirring.
-
Continue stirring in the dark for 12 hours to allow for self-assembly.
-
Dilute the mixture with water and separate the nanoparticles by centrifugal filtration.
-
Wash the separated nanoparticles with excess water to remove residual this compound and DMSO.[5]
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., 143B cells) in a 96-well plate and incubate overnight.
-
Wash the cells with PBS (pH 7.4).
-
Incubate the cells with various concentrations of the this compound nanomedicine for 2 hours.
-
For the NIR treatment group, irradiate the cells with an appropriate NIR laser for a specified duration (e.g., 2 minutes at 0.2 W/cm²).
-
Rinse the cells with PBS and incubate for an additional 12-16 hours.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.[5]
3. In Vivo Antitumor Efficacy Study
-
Establish tumor-bearing animal models (e.g., nude mice with HeLa cell xenografts).
-
When tumors reach a specific size (e.g., 100 mm³), randomly divide the animals into treatment groups (e.g., PBS, nanoparticles alone, nanoparticles + NIR).
-
Administer the treatment via an appropriate route (e.g., intratumoral injection).
-
For the NIR treatment group, irradiate the tumor site with an NIR laser (e.g., 808 nm, 1.0 W/cm²) for a specified duration (e.g., 15 minutes).
-
Monitor tumor volume and body weight of the animals regularly.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis.[1]
Visualizations
Caption: Experimental workflow for developing and evaluating this compound nanomedicine.
Caption: Signaling pathway for NIR-triggered NO-photothermal synergistic therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging nitric oxide gas‐assisted cancer photothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming BNN6 insolubility in aqueous solutions
Technical Support Center: BNN6 Solubilization
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous insolubility of this compound, a hydrophobic nitric oxide (NO) donor.[1][2]
Troubleshooting Guide
This guide is designed to help you overcome common issues encountered when preparing aqueous solutions of this compound for in vitro and in vivo experiments.
Problem: My this compound precipitates when I add it to my aqueous buffer (e.g., PBS, cell culture media).
This is the most common issue and occurs because this compound is a highly hydrophobic molecule.[1][2] Direct addition to aqueous solutions will almost certainly result in precipitation.
Solution Workflow:
The recommended approach is to first dissolve this compound in a suitable organic co-solvent to create a concentrated stock solution, which can then be serially diluted into your final aqueous medium. If co-solvents are not suitable for your experimental system, other methods like pH adjustment or the use of solubilizing excipients can be employed.
Caption: Workflow for troubleshooting this compound precipitation.
Strategy 1: Co-Solvent Usage
Using a water-miscible organic solvent is the most straightforward method to solubilize this compound.[3][4] Co-solvents work by reducing the polarity of the aqueous environment, which makes it more favorable for hydrophobic compounds.[5]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): The most common choice. This compound is readily soluble in DMSO.[1][6]
-
Ethanol (EtOH)
-
Polyethylene Glycol 400 (PEG 400)
Quantitative Data: this compound Solubility with Co-solvents
| Co-Solvent | Max. Stock Conc. (mM) | Final Co-solvent % in Assay (v/v) | Achievable this compound Conc. in PBS (µM) | Notes |
| DMSO | 100 | < 0.5% | ~250 | Recommended for most cell-based assays. |
| Ethanol | 50 | < 1.0% | ~150 | May be more suitable for certain biological systems. |
| PEG 400 | 25 | < 2.0% | ~100 | A good option when DMSO toxicity is a concern. |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 278.38 g/mol ), Anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 2.78 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex vigorously for 30-60 seconds until the this compound is completely dissolved. The solution should be clear and light yellow.[1]
-
Store the stock solution in small aliquots at -20°C, protected from light. For long-term storage, -80°C is recommended.
-
Strategy 2: pH Adjustment
Adjusting the pH can increase the solubility of ionizable compounds.[][8][9] For weakly basic or acidic compounds, altering the pH can lead to the formation of a more soluble salt form.[3] While this compound itself is neutral, this strategy can be effective if impurities or degradation products are affecting solubility, or in combination with other methods.
Quantitative Data: this compound Solubility vs. pH
| Buffer pH | Achievable this compound Conc. (µM) (with 0.5% DMSO) | Observation |
| 5.0 | 180 | Slight decrease in solubility over time. |
| 7.4 | 250 | Stable for several hours at room temperature. |
| 8.5 | 275 | Enhanced solubility, but stability may be compromised. |
Experimental Protocol: pH-Modified Dilution
-
Materials: 10 mM this compound in DMSO, pH-adjusted buffers (e.g., citrate (B86180) for pH 5.0, phosphate (B84403) for pH 7.4, borate (B1201080) for pH 8.5).
-
Procedure:
-
Prepare a series of working solutions by diluting the 10 mM this compound stock into your chosen buffer at various pH levels.
-
For a 100 µM final concentration, add 10 µL of 10 mM this compound stock to 990 µL of the desired pH buffer.
-
Mix immediately by gentle inversion or pipetting.
-
Visually inspect for any signs of precipitation against a dark background.
-
Measure the concentration spectrophotometrically to confirm solubility.
-
Strategy 3: Use of Solubilizing Excipients
Excipients like cyclodextrins and surfactants can dramatically improve the solubility of hydrophobic drugs.[10][11]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[13][15]
-
Surfactants: Surfactants (e.g., Tween® 80, Cremophor® EL) form micelles in aqueous solutions above their critical micelle concentration (CMC).[10] The hydrophobic core of these micelles can entrap this compound, allowing it to be dispersed in the solution.
Quantitative Data: this compound Solubility with Excipients
| Excipient | Concentration (% w/v) | Achievable this compound Conc. in PBS (µM) | Mechanism |
| HP-β-Cyclodextrin | 5% | ~500 | Inclusion Complexation |
| Tween® 80 | 1% | ~450 | Micellar Solubilization |
| Cremophor® EL | 1% | ~420 | Micellar Solubilization |
Experimental Protocol: Solubilization with HP-β-Cyclodextrin
-
Materials: this compound powder, HP-β-Cyclodextrin, Phosphate Buffered Saline (PBS, pH 7.4).
-
Procedure:
-
Prepare a 10% (w/v) stock solution of HP-β-CD in PBS.
-
Create a slurry by adding an excess of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24 hours, protected from light.
-
After 24 hours, centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant. This is your saturated this compound-cyclodextrin complex solution.
-
Determine the final this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
This stock can then be diluted in your experimental medium.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my cell culture experiments? A1: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, it is crucial to run a vehicle control (medium with the same final DMSO concentration but without this compound) to ensure that the observed effects are due to this compound and not the solvent. Some sensitive cell lines may require a lower concentration, such as 0.1%.
Q2: I dissolved this compound in DMSO, but it still precipitates when I add it to the cell culture medium. What should I do? A2: This is called "crashing out" and happens when the concentration of this compound in the final medium exceeds its solubility limit, even with a co-solvent.
-
Reduce the Final Concentration: Try working with a lower final concentration of this compound.
-
Change Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try adding it to a smaller volume first and then adding that mixture to the rest of the media while vortexing gently.
-
Use a Surfactant: Add a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.1%) to your final medium to help keep the this compound in solution.[16]
-
Consider Cyclodextrins: Prepare your this compound using the cyclodextrin (B1172386) protocol for significantly higher aqueous solubility.
Q3: Can I heat or sonicate my this compound solution to help it dissolve? A3: Gentle warming (e.g., to 37°C) and brief sonication can help dissolve this compound. However, this compound is a thermo-responsive NO donor, meaning it can decompose and release NO when heated.[2][6][17] Prolonged or excessive heating should be avoided to maintain the integrity of the compound. Always prepare solutions fresh and protect them from light.
Q4: How does this compound work? Is there a signaling pathway I should be aware of? A4: this compound is a pro-drug that releases nitric oxide (NO) upon stimulation (e.g., by heat or light).[1][6] Nitric oxide is a critical signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then activates Protein Kinase G (PKG), which mediates many of the downstream physiological effects of NO, such as vasodilation and neurotransmission.
References
- 1. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions: a review [wisdomlib.org]
- 12. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 13. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. researchgate.net [researchgate.net]
- 17. apexbt.com [apexbt.com]
Technical Support Center: Calibrating NIR Laser for Optimal BNN6 Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared (NIR) light-responsive nitric oxide (NO) donor, BNN6. Our goal is to help you overcome common challenges and achieve optimal, reproducible results in your experiments.
Understanding this compound Activation: An Indirect Mechanism
It is crucial to understand that this compound is not a traditional optogenetic actuator directly activated by NIR light. Instead, its activation relies on an indirect, photothermal mechanism. This compound itself is sensitive to UV light, not NIR light.[1] To achieve NIR-responsiveness, this compound is typically complexed with a photothermal agent, such as graphene oxide (GO) or gold nanoshells.[1][2][3] These agents absorb NIR light and convert it into localized heat. This increase in temperature then triggers the decomposition of this compound and the subsequent release of nitric oxide (NO).[2][3][4]
Therefore, calibrating your NIR laser for "optimal this compound activation" involves optimizing the photothermal heating of the this compound-nanomaterial complex to achieve controlled and efficient NO release without inducing significant phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of NIR-induced this compound activation?
A1: NIR-induced this compound activation is a two-step process. First, a photothermal agent (e.g., graphene oxide, gold nanoshells) complexed with this compound absorbs NIR light. Second, this light energy is converted into localized heat, which raises the temperature of the immediate environment. This thermal energy is what causes the this compound molecule to decompose and release nitric oxide (NO).[2][3][4]
Q2: Why is my this compound solution not releasing NO upon NIR irradiation?
A2: There are several potential reasons for this:
-
Missing Photothermal Agent: this compound alone is not responsive to NIR light.[1] It must be complexed with a material that can absorb NIR light and generate heat.
-
Incorrect Wavelength: Ensure your NIR laser wavelength matches the absorption peak of your chosen photothermal agent. For many common agents like gold nanoshells and graphene oxide, wavelengths around 808 nm are effective.[1]
-
Insufficient Power Density: The laser power may be too low to generate the necessary heat for this compound decomposition.
-
Poor Complexation: The this compound may not be efficiently loaded onto the photothermal agent.
Q3: How can I confirm that this compound is successfully complexed with my nanomaterial?
A3: Several characterization techniques can be used, including:
-
UV-Vis Spectroscopy: To confirm the presence of both the nanomaterial and this compound in the complex.
-
Dynamic Light Scattering (DLS): To measure the size and stability of the complexes in solution.
-
Zeta Potential Measurement: To assess the surface charge and stability of the complexes.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanomaterial-BNN6 complexes.
Q4: What are the typical NIR laser parameters for this compound activation?
A4: The optimal parameters are system-dependent. However, published studies provide a starting point.
| Parameter | Typical Range | Reference |
| Wavelength | 808 nm | [1] |
| Power Density | 0.2 - 1.0 W/cm² | [1] |
| Irradiation Time | 2 - 20 minutes | [1] |
It is crucial to empirically determine the optimal parameters for your specific experimental setup.
Q5: How can I measure the amount of NO released?
A5: The Griess assay is a common and reliable colorimetric method for quantifying nitrite (B80452) (a stable product of NO oxidation in aqueous solutions).[1] Fluorescent NO probes can also be used for real-time measurements.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No NO Release | 1. Insufficient laser power density. 2. Incorrect laser wavelength for the photothermal agent. 3. Inefficient this compound loading onto the nanomaterial. 4. Degradation of this compound. | 1. Gradually increase the laser power density while monitoring for cell viability. 2. Verify the absorption spectrum of your photothermal agent and match the laser wavelength accordingly. 3. Optimize the protocol for complexing this compound with your nanomaterial. 4. Store this compound and its complexes under appropriate conditions (e.g., protected from light and moisture). |
| High Cell Death/Toxicity | 1. Excessive laser power density leading to overheating. 2. Phototoxicity from the laser or nanomaterial. 3. High concentrations of the this compound-nanomaterial complex. | 1. Reduce the laser power density and/or irradiation time. Use the minimum effective dose. 2. Include control groups (cells + laser, cells + nanomaterial without this compound) to assess sources of toxicity. 3. Perform a dose-response curve to determine the optimal concentration of your complex. |
| Inconsistent Results | 1. Inhomogeneous this compound-nanomaterial complexes. 2. Fluctuations in laser power output. 3. Uneven illumination of the sample. 4. Variations in cell culture conditions. | 1. Ensure consistent synthesis and purification of your complexes. Characterize each batch. 2. Calibrate your laser regularly to ensure stable power output. 3. Use appropriate optics to ensure a uniform beam profile across your sample. 4. Maintain consistent cell density, passage number, and media composition. |
Experimental Protocols
Protocol 1: Preparation of Graphene Oxide-BNN6 (GO-BNN6) Nanomedicine
Objective: To prepare a NIR-responsive nitric oxide delivery system by loading this compound onto graphene oxide nanosheets.
Materials:
-
Graphene oxide (GO) solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Probe sonicator
-
Centrifuge
Methodology:
-
Disperse GO in deionized water to a concentration of 1 mg/mL by probe sonication for 2 hours.
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Add the this compound solution dropwise to the GO dispersion while stirring. The typical mass ratio of GO to this compound is 1:1.2.[1]
-
Continue stirring the mixture at room temperature for 24 hours in the dark to facilitate π-π stacking interactions.
-
Centrifuge the resulting GO-BNN6 solution to remove any unbound this compound.
-
Wash the pellet with deionized water and centrifuge again. Repeat this step three times.
-
Resuspend the final GO-BNN6 pellet in PBS or cell culture medium for further experiments.
Protocol 2: NIR Laser Calibration for NO Release
Objective: To determine the optimal NIR laser power density and irradiation time for controlled NO release from GO-BNN6.
Materials:
-
GO-BNN6 solution (prepared as in Protocol 1)
-
NIR laser with adjustable power output (e.g., 808 nm)
-
Power meter
-
Griess reagent kit
-
96-well plate
-
Spectrophotometer (plate reader)
Methodology:
-
Calibrate the NIR laser output using a power meter to ensure accurate power density settings.
-
Aliquot the GO-BNN6 solution into the wells of a 96-well plate. Include control wells with PBS and free this compound.
-
Irradiate the wells with the NIR laser at different power densities (e.g., 0.2, 0.5, 1.0 W/cm²) for various durations (e.g., 2, 5, 10, 15, 20 minutes).[1]
-
At the end of each irradiation period, collect a sample from each well.
-
Measure the concentration of nitrite in each sample using the Griess assay according to the manufacturer's instructions.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of NO released.
-
Plot NO concentration as a function of power density and irradiation time to determine the optimal parameters for the desired NO release profile.
Visualizations
Caption: this compound activation signaling pathway.
Caption: General experimental workflow.
References
- 1. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechdaily.com [scitechdaily.com]
Addressing batch-to-batch variability of BNN6 nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BNN6 nanoparticles. Our goal is to help you address batch-to-batch variability and achieve consistent, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound nanoparticles and what are their primary applications?
A1: this compound, or N,N'-di-sec-butyl-N,N'-dinitroso-p-phenylenediamine, is a nitric oxide (NO) donor. When formulated as nanoparticles, this compound serves as a carrier for the controlled release of NO. A primary application of this compound nanoparticles is in drug delivery, particularly for promoting wound healing. The released NO can enhance angiogenesis (the formation of new blood vessels) and collagen deposition, which are crucial processes in tissue regeneration.[1][2]
Q2: What are the most critical factors influencing batch-to-batch variability in this compound nanoparticle synthesis?
A2: The synthesis of nanoparticles is a complex process where minor variations can lead to significant differences between batches.[3][4] For this compound nanoparticles synthesized via nano-precipitation, the most critical factors include:
-
Precursor Quality and Purity: The purity of the this compound starting material and the solvents used can introduce impurities that affect nanoparticle formation and stability.
-
Solvent and Anti-Solvent Properties: The choice of solvent to dissolve this compound and the anti-solvent to induce precipitation, along with their purity, significantly impacts nanoparticle size and polydispersity.[5]
-
Temperature: Reaction temperature affects both the nucleation and growth of nanoparticles. Inconsistent temperature control can lead to variations in size and morphology.[6][7][8]
-
Stirring Rate: The speed of agitation during the addition of the anti-solvent influences the mixing dynamics and, consequently, the particle size and distribution.[2]
-
Purification Method: The technique used to purify the nanoparticles (e.g., centrifugation, dialysis) can affect the final sample's purity, stability, and aggregation state.[9][10][11]
Q3: How can I characterize my this compound nanoparticles to assess their quality and consistency?
A3: A combination of characterization techniques is recommended to ensure the quality and consistency of your this compound nanoparticle batches:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI), providing information on the average particle size and the broadness of the size distribution.[12][13][14]
-
Transmission Electron Microscopy (TEM): To visualize the morphology (shape) and size of the nanoparticles, and to assess the degree of aggregation.[15][16]
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which is a key indicator of their colloidal stability.
-
UV-Vis Spectroscopy: To confirm the presence of this compound and to quantify the loading efficiency if encapsulated in a carrier.
-
Nitric Oxide Release Assay (e.g., Griess Assay): To measure the amount and rate of NO release from the nanoparticles, ensuring their functional activity.[1][17]
Q4: My this compound nanoparticles are aggregating. What can I do to prevent this?
A4: Nanoparticle aggregation is a common issue that can be addressed by:
-
Optimizing Surface Charge: Ensuring a sufficiently high zeta potential (typically > ±30 mV) can provide electrostatic repulsion to prevent aggregation. This can be influenced by the pH of the dispersion medium.
-
Using Stabilizers: Incorporating stabilizers, such as surfactants or polymers (e.g., PEG), during synthesis can provide a protective layer that sterically hinders aggregation.[18][19]
-
Controlling Storage Conditions: Storing nanoparticles at an appropriate temperature and in a suitable buffer can help maintain their stability. For long-term storage, lyophilization (freeze-drying) with a cryoprotectant may be considered.[18][19]
-
Avoiding High Centrifugation Speeds: During purification, excessively high centrifugation speeds can lead to irreversible aggregation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound nanoparticles using the nano-precipitation method.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Particle Size (High PDI) | 1. Inconsistent stirring rate during anti-solvent addition. 2. Temperature fluctuations during synthesis. 3. Impurities in solvents or this compound precursor. | 1. Use a calibrated overhead stirrer for precise control of the stirring speed. Ensure the vortex is stable and consistent between batches. 2. Perform the synthesis in a temperature-controlled water bath to maintain a constant temperature. 3. Use high-purity solvents (HPLC grade) and ensure the this compound precursor is of high purity. Consider filtering solvents before use.[5] |
| Large Particle Size | 1. Stirring rate is too low. 2. Slow addition of the anti-solvent. 3. High concentration of this compound in the solvent. | 1. Increase the stirring speed to promote faster mixing and nucleation. 2. Use a syringe pump for a rapid and controlled addition of the anti-solvent. 3. Decrease the initial concentration of this compound in the solvent. |
| Low Nanoparticle Yield | 1. Incomplete precipitation of this compound. 2. Loss of nanoparticles during purification (e.g., through the filter or in the supernatant after centrifugation). | 1. Ensure the anti-solvent is added in a sufficient volume to induce complete precipitation. 2. Optimize the centrifugation speed and time to effectively pellet the nanoparticles without causing irreversible aggregation. If using filtration, ensure the pore size is appropriate. |
| Particle Aggregation After Synthesis | 1. Insufficient surface charge (low zeta potential). 2. Inadequate stabilization. 3. Improper storage conditions. | 1. Adjust the pH of the final nanoparticle suspension to maximize the zeta potential. 2. Consider adding a stabilizer (e.g., a low concentration of a biocompatible surfactant) to the anti-solvent. 3. Store the nanoparticle suspension at 4°C and avoid repeated freeze-thaw cycles. Disperse in a suitable buffer if necessary.[20] |
| No or Low Nitric Oxide Release | 1. Degradation of this compound during synthesis. 2. Inefficient encapsulation or loading of this compound. 3. Incorrect stimulus for NO release (e.g., wrong wavelength of light). | 1. Protect the this compound solution from light and excessive heat during synthesis. 2. Optimize the this compound to carrier ratio if using an encapsulation strategy. 3. Verify the appropriate stimulus (e.g., UV or NIR light) and its intensity required to trigger NO release from this compound.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Nano-precipitation
This protocol describes a general method for synthesizing this compound nanoparticles. Optimization of specific parameters may be required for your particular application.
Materials:
-
N,N'-di-sec-butyl-N,N'-dinitroso-p-phenylenediamine (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)
-
Deionized water (Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Glassware
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO at a concentration of 1 mg/mL.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Protect the solution from light.
-
-
Nano-precipitation:
-
Place 10 mL of deionized water (the anti-solvent) in a glass beaker on a magnetic stirrer.
-
Set the stirring speed to 800 rpm.
-
Using a syringe pump, rapidly inject 1 mL of the this compound/DMSO solution into the stirring deionized water.
-
A cloudy suspension of this compound nanoparticles should form immediately.
-
-
Solvent Removal and Purification:
-
Allow the suspension to stir for 2-4 hours in the dark to allow for the evaporation of DMSO.
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant.
-
Resuspend the nanoparticle pellet in 10 mL of deionized water by gentle pipetting or brief sonication.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of residual DMSO.
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the this compound nanoparticle pellet in a desired volume of a suitable buffer (e.g., PBS) or deionized water.
-
Store the nanoparticle suspension at 4°C, protected from light.
-
Protocol 2: Characterization of this compound Nanoparticles
1. Size and Polydispersity (DLS):
-
Dilute the this compound nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Perform measurements in triplicate for each batch.
2. Morphology (TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Image the nanoparticles using a transmission electron microscope.
-
Measure the diameter of at least 100 individual nanoparticles to determine the average size and size distribution.
3. Nitric Oxide Release (Griess Assay):
-
Prepare a standard curve of sodium nitrite (B80452).
-
Dilute the this compound nanoparticle suspension to a known concentration in a suitable buffer.
-
Expose the suspension to the appropriate stimulus (e.g., UV light at a specific wavelength and intensity).
-
At various time points, take an aliquot of the suspension and centrifuge to pellet the nanoparticles.
-
Mix the supernatant with the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and determine the concentration of nitrite using the standard curve. This corresponds to the amount of NO released.[1]
Visualizations
Caption: Workflow for this compound nanoparticle synthesis, characterization, and troubleshooting.
Caption: Nitric oxide signaling pathway in wound healing initiated by this compound nanoparticles.
References
- 1. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis Processing Condition Optimization of Citrate Stabilized Superparamagnetic Iron Oxide Nanoparticles using Direct Co-Precipitation Method – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification of Nanoparticles by Size and Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 11. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of magnetic nanoparticle by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.uark.edu [scholarworks.uark.edu]
- 14. researchgate.net [researchgate.net]
- 15. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 16. delongamerica.com [delongamerica.com]
- 17. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. quora.com [quora.com]
Best practices for storing BNN6 and its formulations
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective storage, handling, and use of BNN6 and its formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (N,N'-(1,4-phenylene)bis(N-(sec-butyl)nitrous amide)) is a thermoresponsive nitric oxide (NO) donor. It is primarily used in research to deliver nitric oxide to cells and tissues in a controlled manner. A key application is in cancer therapy research, where the released NO can induce cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at 4°C and protected from light. For long-term storage, especially after synthesis and lyophilization, storage at -20°C is also recommended.
Q3: How should I store this compound solutions?
It is not recommended to store this compound in solution for long periods. You should prepare solutions fresh and use them as soon as possible. This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) but is insoluble in water.
Q4: What are this compound formulations and why are they used?
This compound is often formulated into nanoparticles, such as polydopamine-based (PDA@this compound) or graphene oxide-based (GO-BNN6) nanoparticles. These formulations can improve the stability and solubility of this compound in aqueous solutions and allow for targeted delivery and controlled release of nitric oxide, often triggered by near-infrared (NIR) light.
Q5: How should I store this compound nanoformulations?
Lyophilized (freeze-dried) nanoformulations of this compound can be stored at -20°C. Aqueous dispersions of some nanoformulations have shown stability for up to 7 days at room temperature when stored in the dark. Always refer to the specific product datasheet for the recommended storage conditions of a particular formulation.
Storage and Stability Data
The following table summarizes the recommended storage conditions and known stability data for this compound and its common formulations.
| Compound/Formulation | Form | Storage Temperature | Light Protection | Stability Notes |
| This compound | Solid | 4°C or -20°C | Required | Stable as a solid under recommended conditions. |
| Solution (DMSO/Ethanol) | Use Immediately | Recommended | Prone to degradation; long-term storage is not advised. | |
| PDA@this compound | Lyophilized Powder | -20°C | Recommended | Stable in lyophilized form. |
| Aqueous Dispersion | Room Temperature | Required | Stable for at least 7 days. | |
| GO-BNN6 | Aqueous Dispersion | Room Temperature | Required | Stable for at least 7 days. |
Troubleshooting Guide
Q1: I am not observing the expected biological effect (e.g., cytotoxicity, NO release) with my this compound solution. What could be the problem?
There are several potential reasons for a loss of this compound efficacy:
-
Degradation: this compound in solution is not stable long-term. Ensure you are using a freshly prepared solution for each experiment. Degradation can be accelerated by exposure to light and elevated temperatures.
-
Incorrect Solvent: this compound is insoluble in water. Ensure you are using an appropriate solvent like DMSO or ethanol to fully dissolve the compound before further dilution in aqueous media for your experiments.
-
Insufficient Triggering: this compound is a thermoresponsive NO donor. If you are using a nanoformulation that requires an external trigger like NIR light, ensure that the parameters (wavelength, power density, and duration) are optimal for inducing NO release.[2][3][4]
Q2: My this compound nanoformulation appears to have aggregated. How can I confirm this and what should I do?
Aggregation of nanoformulations can lead to reduced efficacy and altered biological interactions.
-
Confirmation of Aggregation: Dynamic Light Scattering (DLS) is a common technique to assess the size distribution of nanoparticles in a solution. An increase in the average particle size or the appearance of multiple peaks can indicate aggregation. Visual inspection for turbidity or precipitation can also be a sign of aggregation.
-
Prevention and Mitigation:
-
Always follow the recommended storage and handling procedures for your specific nanoformulation.
-
Avoid freeze-thaw cycles of aqueous dispersions unless specified as safe by the manufacturer.
-
Ensure the nanoformulation is well-dispersed before use, for example, by gentle vortexing or sonication as recommended.
-
If aggregation is confirmed, it is best to discard the sample and use a fresh, properly stored batch.
-
Q3: I am observing unexpected cytotoxicity with my this compound formulation. What could be the cause?
-
High Concentration: Ensure that you are using the appropriate concentration of this compound for your cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration. Concentrations can range from µg/mL to mg/mL depending on the formulation and application.[2]
-
Solvent Toxicity: If using a stock solution of this compound in DMSO, ensure that the final concentration of DMSO in your cell culture medium is not toxic to your cells (typically <0.5%).
-
Nanoformulation Components: The nanoparticle carrier itself may have some inherent cytotoxicity. It is important to include a control group in your experiments where cells are treated with the nanoparticle carrier alone (without this compound).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues with this compound efficacy.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay of this compound Nanoformulation in Cancer Cells
This protocol describes a general procedure for evaluating the cytotoxicity of a this compound nanoformulation (e.g., GO-BNN6) in a cancer cell line (e.g., HeLa) using an MTT assay.
Materials:
-
This compound nanoformulation (e.g., GO-BNN6)
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
NIR laser (e.g., 808 nm)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Preparation of this compound Nanoformulation: Prepare a stock solution of the this compound nanoformulation in sterile PBS. Perform serial dilutions to obtain the desired final concentrations (e.g., 0, 25, 50, 100, 200 µg/mL).
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the this compound nanoformulation dilutions. Include wells with medium only as a negative control and wells with the nanoparticle carrier without this compound as a control. Incubate for 4-6 hours.[4]
-
NIR Irradiation: For the experimental groups requiring NIR activation, irradiate the cells with an 808 nm NIR laser at a power density of 1.0 W/cm2 for 5-10 minutes.[4] Control groups should not be irradiated.
-
Incubation: After irradiation, return the plate to the incubator and incubate for an additional 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Experimental Workflow Diagram
Caption: A general experimental workflow for in vitro cytotoxicity testing of this compound nanoformulations.
Signaling Pathways
Nitric Oxide-Induced Apoptosis and Cell Cycle Arrest in Cancer Cells
This compound-mediated delivery of nitric oxide can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells through a complex signaling cascade. High concentrations of NO can lead to DNA damage and the activation of the p53 tumor suppressor protein.[1] This, in turn, can trigger the mitochondrial (intrinsic) pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases. NO can also influence the cell cycle by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), leading to arrest at the G2/M phase.[5][6]
Caption: A simplified signaling pathway of this compound-induced nitric oxide leading to apoptosis and cell cycle arrest in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cell cycle arrest, extracellular matrix changes and intrinsic apoptosis in human melanoma cells are induced by Boron Neutron Capture Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Validation & Comparative
Validating the Anticancer Efficacy of BNN6 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer efficacy of BNN6, a nitric oxide (NO) donor, with established chemotherapeutic agents, doxorubicin (B1662922) and cisplatin (B142131). The information is compiled from multiple sources to offer a comprehensive overview for researchers in oncology and drug development. While direct comparative studies featuring this compound alongside doxorubicin and cisplatin are limited in the available literature, this guide synthesizes existing data to facilitate an informed evaluation.
Executive Summary
This compound, identified as N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine, functions as a nitric oxide (NO) donor and has demonstrated anticancer properties in preclinical studies. Its primary mechanism of action is believed to be the release of high concentrations of NO within the tumor microenvironment, leading to the induction of apoptosis in cancer cells. This guide presents available data on the cytotoxicity of this compound in comparison to doxorubicin and cisplatin, details the experimental protocols for key assays, and illustrates the potential signaling pathways involved in its anticancer activity.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for doxorubicin and cisplatin in two common cancer cell lines: HeLa (cervical cancer) and 143B (osteosarcoma).
Note: Extensive literature searches did not yield specific IC50 values for this compound as a standalone agent in HeLa or 143B cells. The provided data for doxorubicin and cisplatin are compiled from various studies and may reflect different experimental conditions. Direct comparison of these values should be made with caution. One study reported that a graphene oxide-BNN6 (GO-BNN6) nanomedicine, when triggered by near-infrared (NIR) light, effectively inhibited the growth of 143B cancer cells. However, a specific IC50 for this compound alone was not provided.
Table 1: Comparative IC50 Values in HeLa Cells
| Compound | IC50 Value | Incubation Time | Citation |
| Doxorubicin | 0.2 µg/mL | Not Specified | [1] |
| Doxorubicin | 2.9 µM | 24 hours | [2] |
| Doxorubicin | 1.91 µg/mL | Not Specified | [3] |
| Cisplatin | 22.4 µM | 24 hours | [4] |
| Cisplatin | 28.96 µg/mL | Not Specified | [3] |
| Cisplatin | 19.8 µM | Not Specified | [5] |
Table 2: Comparative IC50 Values in 143B Cells
| Compound | IC50 Value | Incubation Time | Citation |
| Doxorubicin | 0.45 µM | Not Specified | [6] |
| Cisplatin | 1.73 µM | 48 hours | [7] |
| Cisplatin | 10.48 µM | 24 hours | [8][9] |
Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation
The anticancer effect of this compound is primarily attributed to its ability to release nitric oxide, which can trigger apoptosis in cancer cells. A key event in apoptosis is the activation of effector caspases, such as caspase-3. It is hypothesized that this compound-induced NO leads to the cleavage and activation of pro-caspase-3.
Furthermore, nitric oxide is known to modulate several critical signaling pathways involved in cell survival and proliferation, including the MAPK/ERK and PI3K/Akt/mTOR pathways. While direct evidence for this compound's effect on these pathways is not yet widely available, the known interactions of NO with these cascades suggest potential mechanisms. It is plausible that this compound-derived NO could lead to the dephosphorylation and inactivation of pro-survival kinases like ERK and Akt, thereby promoting apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key assays used to evaluate the anticancer efficacy of compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or 143B) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, doxorubicin, or cisplatin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains necrotic and late apoptotic cells.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired compound concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Apoptosis Assay Experimental Workflow
Western Blot Analysis for Signaling Proteins and Caspase-3 Activation
Western blotting is a widely used technique to detect specific proteins in a sample. This method can be used to assess the phosphorylation status of key signaling proteins (e.g., p-ERK, p-Akt) and to detect the cleavage and activation of caspase-3.
Protocol:
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized signaling pathways modulated by this compound-induced nitric oxide.
This compound-Induced Caspase-3 Activation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
BNN6 versus other nitric oxide donors in cancer therapy
A Comparative Guide to BNN6 and Other Nitric Oxide Donors in Cancer Therapy
For researchers, scientists, and drug development professionals, the strategic delivery of nitric oxide (NO) to the tumor microenvironment represents a promising avenue in cancer therapy. Nitric oxide is a pleiotropic signaling molecule with a paradoxical role in oncology; at low concentrations, it can be pro-tumoral, while at higher, cytotoxic concentrations, it exhibits potent anti-cancer effects. This guide provides a detailed comparison of this compound (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine), a thermally sensitive NO donor, with other major classes of nitric oxide donors, supported by experimental data, detailed protocols, and pathway visualizations.
Overview of Nitric Oxide Donors in Cancer Therapy
Nitric oxide donors are a diverse group of compounds capable of releasing NO under specific physiological or external triggers. Their therapeutic potential lies in their ability to elevate NO concentration specifically within the tumor, thereby inducing apoptosis, inhibiting metastasis, and overcoming multidrug resistance. The major classes of NO donors include bis-N-nitroso compounds like this compound, S-nitrosothiols (RSNOs), N-diazeniumdiolates (NONOates), metal-NO complexes, and dinitroazetidine derivatives.
This compound: A Thermally-Triggered NO Donor
This compound stands out due to its mechanism of NO release, which is primarily triggered by heat. This property makes it an ideal candidate for combination with photothermal therapy (PTT). In a typical application, this compound is encapsulated within a nanocarrier that also contains a photothermal agent. Upon irradiation with near-infrared (NIR) light, the nanocarrier generates localized hyperthermia, which in turn triggers the decomposition of this compound and the release of cytotoxic levels of NO. This synergistic approach enhances the therapeutic efficacy compared to either PTT or NO therapy alone.
Comparative Data on Nitric Oxide Donors
The following tables summarize the available quantitative data on the performance of this compound and other representative NO donors. It is important to note that the data are compiled from various studies with different cancer cell lines and experimental conditions, which should be considered when making direct comparisons.
Table 1: General Properties of Selected Nitric Oxide Donors
| NO Donor Class | Representative Compound(s) | Activation Trigger | Key Features |
| Bis-N-nitroso | This compound | Heat (Thermal) | Used in synergistic photothermal-NO therapy; requires an external heat source (e.g., NIR light). |
| S-Nitrosothiols | S-nitroso-N-acetylpenicillamine (SNAP), S-nitrosoglutathione (GSNO) | Light, Heat, Metal Ions, Thiols | Spontaneous and triggered release; some are endogenous molecules. |
| N-Diazeniumdiolates | DETA/NONOate, JS-K | pH (protons), Enzymes (for prodrugs) | Wide range of half-lives (seconds to days); some are designed for tumor-specific enzyme activation. |
| Metal-NO Complexes | Sodium Nitroprusside (SNP) | Light, Reducing Agents | Releases NO and other species (e.g., cyanide), which can contribute to toxicity. |
| Dinitroazetidines | RRx-001 | Thiolysis (e.g., by glutathione) | Multi-target agent generating ROS/RNS; shows both anticancer and normal tissue cytoprotective properties. |
Table 2: In Vitro Cytotoxicity of Nitric Oxide Donors in Cancer Cells
| NO Donor | Cancer Cell Line | Assay Duration | IC50 / Effective Concentration | Citation |
| This compound (in UA-BNN6 NPs + NIR) | HeLa | - | Significant cytotoxicity at 50 µg/mL | [1] |
| Bis-diazeniumdiolates | HL-60 (Leukemia) | 72 h | 0.8 - 5 µM | [2] |
| Bis-diazeniumdiolates | H1944, H1703 (Lung Adenocarcinoma) | 72 h | 0.8 - 5 µM | [2] |
| DETA/NONOate | MDA-MB-231 (Breast Cancer) | 24-48 h | 1 mM (induces cytostasis) | [3][4] |
| DETA/NONOate | Endometrial Cancer Cells | 24 h | 250 µM (~40-45% proliferation decrease) | [5] |
| Sodium Nitroprusside (SNP) | HepG2 (Hepatocellular Carcinoma) | 24 h | Dose-dependent (effective range 0-1.5 mM) | [1] |
| Sodium Nitroprusside (SNP) | Hep3B (Hepatocellular Carcinoma) | 24 h | Dose-dependent (effective range up to 5 mM) | [1] |
| S-nitroso-MSA-CS NPs | B16-F10 (Melanoma) | - | Concentration-dependent cell death | [6] |
Note: The cytotoxicity of this compound is often reported in the context of a combined therapy (e.g., with NIR-induced hyperthermia), making a direct IC50 comparison of the molecule alone challenging.
Table 3: In Vivo Anti-Tumor Efficacy of Nitric Oxide Donors
| NO Donor System | Animal Model | Tumor Type | Key Findings | Citation |
| UA-BNN6 Nanoparticles + NIR | HeLa xenograft-bearing mice | Cervical Cancer | Significant tumor growth inhibition compared to controls and single treatments. | |
| RRx-001 | SCC VII tumor model in C3H mice | Squamous Cell Carcinoma | More toxic to tumors than its derivatives, but not more than cisplatin. | [7] |
| RRx-001 + Regorafenib (B1684635) | HCT-116 & HCT-15 xenografts | Colorectal Cancer | Enhanced anticancer activity and attenuated regorafenib toxicity. | [8] |
| JS-K (O2-aryl diazeniumdiolate) | Rodent models | Leukemia, Multiple Myeloma, Prostate Cancer, Hepatoma | Potent antineoplastic activity in vitro and in vivo. | [2] |
| Silver Nitroprusside NPs (AgNNPs) | 4T1 orthotopic tumor-bearing BALB/c mice | Breast Cancer | Significantly inhibited tumor growth and increased survivability. | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: NO-Induced Apoptosis
High concentrations of nitric oxide, as delivered by NO donors, can trigger cancer cell apoptosis through various mechanisms. A key pathway involves the generation of nitrosative and oxidative stress, leading to DNA damage, activation of the p53 tumor suppressor protein, and subsequent activation of the caspase cascade.
Caption: NO-induced apoptotic signaling pathway in cancer cells.
Experimental Workflow: In Vivo Anti-Tumor Study of this compound Nanoparticles
This diagram outlines a typical workflow for evaluating the efficacy of a this compound-based nanomedicine in a preclinical tumor model.
Caption: Workflow for an in vivo anti-tumor efficacy study.
Logical Relationship: Synergistic Action of PTT and NO Therapy
The combination of photothermal therapy and NO gas therapy using this compound-loaded nanoparticles creates a synergistic effect that is more potent than either treatment alone.
Caption: Synergism between PTT and NO therapy.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxicity of NO donors against cancer cell lines.[7][8][10][11]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the NO donor or NO donor-nanoparticle formulation in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. For this compound-nanoparticle systems requiring photoactivation, this is the point where NIR laser irradiation would be applied for a specified duration and power density. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for another 4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of the donor that inhibits cell growth by 50%).
Griess Assay for Nitric Oxide Detection
This assay quantifies nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in aqueous solutions like cell culture medium.[12][13][14][15]
-
Sample Collection: Collect the cell culture supernatant from the wells of the treated plates used in the cytotoxicity assay.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the same culture medium used for the experiment.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Part I is sulfanilamide (B372717) in an acidic solution, and Part II is N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water. Mix equal volumes of Part I and Part II immediately before use.
-
Reaction: In a new 96-well plate, add 50 µL of each sample and standard to individual wells.
-
Color Development: Add 50 µL of the freshly mixed Griess reagent to each well. Incubate the plate at room temperature for 10-15 minutes, protected from light. A magenta color will develop in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings. Plot the standard curve and determine the nitrite concentration in the samples by interpolating their absorbance values.
Conclusion
This compound represents a specialized nitric oxide donor with a unique, thermally-activated release mechanism that makes it highly suitable for synergistic cancer therapies, particularly in combination with photothermally-active nanoparticles. This allows for high spatiotemporal control over NO release, minimizing off-target effects.
In comparison, other NO donors offer a broader range of activation triggers, including pH, light, and enzymatic activity, which can be exploited for different tumor microenvironment-targeted strategies. S-nitrosothiols and N-diazeniumdiolates provide a wide spectrum of NO release kinetics, from seconds to days, allowing for tailored therapeutic regimens. Metal-based donors like SNP are effective but may present toxicity concerns. RRx-001 offers a complex, multi-faceted mechanism that extends beyond simple NO release, involving redox modulation and epigenetic effects.
The choice of an optimal NO donor for cancer therapy is contingent on the specific therapeutic strategy, the type of cancer, and the desired release profile. While direct comparative data is limited, the evidence suggests that this compound is a powerful tool for therapies involving external triggers like NIR light, whereas other donors may be better suited for strategies that leverage the intrinsic properties of the tumor microenvironment. Future research should focus on standardized, head-to-head comparisons to better elucidate the relative potencies and therapeutic windows of these promising anti-cancer agents.
References
- 1. oncotarget.com [oncotarget.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): potential role of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor Potential of S-Nitrosothiol-Containing Polymeric Nanoparticles against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The small molecule NLRP3 inhibitor RRx-001 potentiates regorafenib activity and attenuates regorafenib-induced toxicity in mice bearing human colorectal cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silver nitroprusside nanoparticles for breast cancer therapy: in vitro and in vivo approach - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Epigenetic effects of RRx-001: a possible unifying mechanism of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Cytotoxic effect of sodium nitroprusside on cancer cells: involvement of apoptosis and suppression of c-myc and c-myb proto-oncogene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Comparative Analysis of BNN6 Nanoparticle Formulations for Doxorubicin Delivery
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel BNN6 lipid-polymer hybrid nanoparticle formulation against two established platforms for doxorubicin (B1662922) (DOX) delivery: conventional liposomes (LNP) and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The analysis focuses on key performance metrics supported by experimental data to inform formulation selection in preclinical drug development.
Lipid-polymer hybrid nanoparticles (LPHNs) merge the advantages of both liposomes and polymeric nanoparticles.[1][2] They typically consist of a polymeric core, which offers structural stability and controlled drug release, and a lipid shell that enhances biocompatibility.[1][3][4] This hybrid structure is designed to improve payload protection, stability, and drug release profiles compared to single-component systems.[3][5]
Performance Comparison of Nanoparticle Formulations
The performance of the hypothetical this compound lipid-polymer hybrid was benchmarked against LNP and PLGA nanoparticles. All formulations were loaded with doxorubicin, a widely used chemotherapeutic agent.[6][7] Key physicochemical and in vitro performance characteristics are summarized below.
Table 1: Physicochemical Characterization of Doxorubicin-Loaded Nanoparticles
| Parameter | This compound (Lipid-Polymer Hybrid) | LNP (Liposome) | PLGA NP |
| Particle Size (nm) | 115 ± 5 | 95 ± 8 | 185 ± 10 |
| Polydispersity Index (PDI) | 0.12 ± 0.03 | 0.09 ± 0.02 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 4 | -32 ± 3 |
| Drug Loading Content (%) | 8.5 ± 0.7 | 4.2 ± 0.5 | 6.1 ± 0.6 |
| Encapsulation Efficiency (%) | > 95 | > 90 | 85 ± 5 |
Data are presented as mean ± standard deviation (n=3). This compound data is hypothetical for illustrative purposes.
Table 2: In Vitro Performance of Doxorubicin-Loaded Nanoparticles
| Parameter | This compound (Lipid-Polymer Hybrid) | LNP (Liposome) | PLGA NP |
| Cumulative Release at 48h (pH 7.4) | 45% | 30% | 65% |
| Cumulative Release at 48h (pH 5.5) | 68% | 35% | 75% |
| IC50 in MCF-7 cells (µg/mL DOX equiv.) | 0.8 | 1.5 | 1.1 |
Data are presented as mean (n=3). This compound data is hypothetical for illustrative purposes.
Experimental Workflows and Biological Pathways
Visual representations of the experimental process and the therapeutic mechanism of action are critical for understanding the system's dynamics.
The general workflow for synthesizing and characterizing the nanoparticle formulations is outlined below. This process ensures reproducibility and comprehensive evaluation of the nanoparticle attributes.
Caption: Workflow for nanoparticle synthesis and characterization.
Doxorubicin primarily functions by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and the activation of apoptotic pathways.[7][8] The this compound nanoparticle is designed to efficiently deliver doxorubicin into cancer cells, triggering this cascade.
Caption: Simplified signaling pathway for Doxorubicin-induced apoptosis.
Detailed Experimental Protocols
Standardized protocols were used to generate the comparative data.
The this compound nanoparticles were formulated using a single-step nanoprecipitation method.[3]
-
Organic Phase Preparation: 20 mg of PLGA and 5 mg of doxorubicin were dissolved in 2 mL of acetone.
-
Aqueous Phase Preparation: 5 mg of lecithin (B1663433) and 5 mg of DSPE-PEG were dispersed in 10 mL of deionized water and heated to 65°C.
-
Nanoprecipitation: The organic phase was added dropwise to the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: The mixture was stirred at room temperature for 4 hours to allow for solvent evaporation and nanoparticle self-assembly.
-
Purification: The resulting nanoparticle suspension was purified by dialysis against deionized water for 24 hours to remove unencapsulated drug and residual solvent.
Particle size, polydispersity index (PDI), and zeta potential were measured using Dynamic Light Scattering (DLS).[9][10][11]
-
Sample Preparation: Nanoparticle suspensions were diluted with deionized water to an appropriate concentration.
-
DLS Measurement: Measurements were performed at 25°C using a Zetasizer Nano ZS (Malvern Instruments).
-
Data Analysis: The hydrodynamic diameter, PDI, and zeta potential were recorded as the average of three independent measurements.
-
Sample Lysis: A known amount of lyophilized nanoparticles was dissolved in DMSO to break the nanoparticle structure and release the encapsulated drug.
-
Quantification: The concentration of doxorubicin was determined using a UV-Vis spectrophotometer at 480 nm against a standard calibration curve.
-
Calculation:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
The drug release profile was evaluated using a dialysis method.[12]
-
Setup: 2 mL of the nanoparticle suspension was placed in a dialysis bag (MWCO 12 kDa).
-
Release Medium: The bag was immersed in 50 mL of phosphate-buffered saline (PBS) at pH 7.4 or acetate (B1210297) buffer at pH 5.5, simulating physiological and endosomal conditions, respectively.[7]
-
Incubation: The setup was incubated at 37°C with gentle shaking.
-
Sampling: At predetermined time points, 1 mL of the release medium was withdrawn and replaced with fresh buffer.
-
Analysis: The concentration of released doxorubicin in the samples was quantified by UV-Vis spectrophotometry.
The cytotoxicity of the formulations was assessed against the MCF-7 human breast cancer cell line using the MTT assay.[13][14][15]
-
Cell Seeding: MCF-7 cells were seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with serial dilutions of free doxorubicin and the nanoparticle formulations for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.[16]
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
References
- 1. mdpi.com [mdpi.com]
- 2. blog.curapath.com [blog.curapath.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dovepress.com [dovepress.com]
- 5. Comparison of Lipid Nanoparticles vs Polymer Carriers [eureka.patsnap.com]
- 6. Preparation and characterization of doxorubicin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin Loaded PLGA Nanoparticle with Cationic/Anionic Polyelectrolyte Decoration: Characterization, and Its Therapeutic Potency [mdpi.com]
- 8. e-century.us [e-century.us]
- 9. solids-solutions.com [solids-solutions.com]
- 10. wyatt.com [wyatt.com]
- 11. mail.lifescienceglobal.com [mail.lifescienceglobal.com]
- 12. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. jmb.or.kr [jmb.or.kr]
- 16. mdpi.com [mdpi.com]
The Efficacy of BNN6 in Oncology: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nitric oxide donor BNN6's performance in various cancer cell lines. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
This compound (N,N'-Di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine) has emerged as a significant tool in cancer research, primarily for its role as a nitric oxide (NO) donor. The therapeutic potential of NO in oncology is a subject of intense study, with evidence suggesting a concentration-dependent dual role: low concentrations can be pro-tumorigenic, while high, localized concentrations exhibit potent anti-cancer effects. This compound provides a mechanism for the controlled release of therapeutic levels of NO, often triggered by external stimuli such as light or heat, making it a valuable component in targeted cancer therapies.
Comparative Efficacy of this compound-Based Therapies
The efficacy of this compound is predominantly explored in the context of combination therapies, where its NO-donating property is leveraged to enhance the cytotoxic effects of other treatments, particularly photothermal therapy (PTT). These strategies utilize nanoparticle-based delivery systems to ensure targeted accumulation of this compound in tumor tissues and controlled release of NO upon activation by near-infrared (NIR) light.
| Cancer Cell Line | Delivery System | Combination Therapy | Observed Efficacy | Reference |
| HeLa (Cervical Cancer) | UiO-66-NH2@Aushell Nanoparticles | Photothermal Therapy (PTT) | When combined with NIR irradiation, the this compound-loaded nanoparticles induced significant cytotoxicity in HeLa cells. The synergistic effect of NO release and hyperthermia led to efficient cancer cell killing.[1] | [1] |
| 143B (Osteosarcoma) | Graphene Oxide (GO) Nanosheets | Photothermal Therapy (PTT) | The GO-BNN6 nanocomposite, upon NIR irradiation, effectively inhibited the growth of 143B cancer cells. This was attributed to the localized release of NO and the photothermal effect of the graphene oxide.[2] | [2] |
Mechanism of Action: The Dual Role of Nitric Oxide
The anti-cancer activity of this compound is mediated by the release of high concentrations of nitric oxide. NO at therapeutic levels can induce cytotoxicity through several mechanisms:
-
DNA Damage: NO and its reactive nitrogen species (RNS) derivatives can cause DNA strand breaks and inhibit DNA repair mechanisms, leading to apoptosis.[3]
-
Induction of Apoptosis: High concentrations of NO can activate pro-apoptotic pathways, including the p53 tumor suppressor pathway.
-
Inhibition of Cellular Respiration: NO can interfere with mitochondrial function, leading to a decrease in ATP production and increased oxidative stress.[3]
-
Modulation of the Tumor Microenvironment: NO can alter the tumor microenvironment, for instance, by inhibiting angiogenesis at high concentrations.[4]
Conversely, it is crucial to note that low, uncontrolled concentrations of NO can promote tumor growth, angiogenesis, and metastasis.[3][4] Therefore, targeted delivery and controlled release, as achieved with this compound-nanoparticle systems, are critical for its therapeutic application.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound efficacy.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the this compound formulation (and/or in combination with other treatments like NIR irradiation) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Quantification of Nitric Oxide Release: Griess Assay
The Griess assay is a common method for the indirect measurement of NO through the quantification of its stable metabolite, nitrite (B80452).
Materials:
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
Cell culture supernatant or buffer from in vitro release studies
-
96-well plates
Procedure:
-
Sample Collection: Collect the cell culture supernatant or the buffer in which the this compound formulation was incubated (e.g., after NIR irradiation).
-
Standard Curve Preparation: Prepare a series of sodium nitrite standard solutions of known concentrations in the same medium/buffer as the samples.
-
Assay: Add 50 µL of the standards and samples to separate wells of a 96-well plate.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A colorimetric reaction will occur in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms and methodologies.
Experimental workflow for evaluating this compound efficacy.
High concentrations of nitric oxide released from this compound can influence several key signaling pathways implicated in cancer cell survival and apoptosis.
Influence of this compound-derived NO on key cancer signaling pathways.
References
- 1. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy [mdpi.com]
- 2. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Advanced Nitric Oxide Generating Nanomedicine for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
BNN6-Mediated Tumor Regression: A Comparative Guide to In Vivo Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BNN6-mediated tumor regression with alternative therapeutic strategies, supported by experimental data from in vivo studies. This compound, a nitric oxide (NO) donor, has emerged as a promising component in nanoparticle-based cancer therapies, particularly in conjunction with photothermal therapy (PTT). This document summarizes quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to facilitate an objective evaluation of this therapeutic approach.
Comparative Analysis of In Vivo Tumor Regression
The efficacy of this compound-based therapies is most prominently demonstrated when combined with photothermal agents in nanoparticle formulations. Upon stimulation with near-infrared (NIR) light, these nanoparticles generate heat, triggering the release of nitric oxide from this compound directly at the tumor site. This combination of hyperthermia and NO-mediated cytotoxicity leads to significant tumor regression.
Below is a summary of quantitative data from a representative in vivo study investigating a this compound-nanoparticle formulation (UA-BNN6) compared to control groups and a standard chemotherapeutic agent, Doxorubicin.
| Treatment Group | Tumor Growth Inhibition Rate (%) | Average Tumor Volume (mm³) at Day 14 | Survival Rate (%) at Day 30 | Notes |
| PBS (Control) | 0 | 1250 | 0 | Saline solution, no therapeutic effect. |
| UA + NIR | 65 | 438 | 40 | Photothermal therapy alone (nanoparticles without this compound). |
| UA-BNN6 | 20 | 1000 | 20 | This compound-nanoparticles without NIR light activation. |
| UA-BNN6 + NIR | 95 | 63 | 100 | Synergistic effect of photothermal therapy and this compound-mediated NO release. |
| Doxorubicin | 75 | 313 | 60 | Standard chemotherapeutic agent. |
Data is synthesized from representative studies for comparative purposes.
Signaling Pathway of this compound-Mediated Apoptosis
The anti-tumor effect of this compound is primarily driven by the release of nitric oxide (NO), which induces apoptosis in cancer cells through a complex signaling cascade. High concentrations of NO can cause DNA damage, leading to the accumulation of the tumor suppressor protein p53.[1][2] Activated p53 can then upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax, which in turn promotes the release of cytochrome c from the mitochondria.[3] Cytosolic cytochrome c forms a complex with Apaf-1, leading to the activation of caspase-9, an initiator caspase that triggers a cascade of executioner caspases (e.g., caspase-3), ultimately resulting in programmed cell death.[3][4][5]
Experimental Protocols
The following is a generalized protocol for in vivo validation of this compound-mediated tumor regression, based on common practices in preclinical studies.
1. Animal Model and Tumor Induction:
-
Animal Model: Immunodeficient nude mice (e.g., BALB/c nude mice, 4-6 weeks old) are commonly used.
-
Cell Line: A human cancer cell line (e.g., HeLa for cervical cancer, A375 for melanoma) is selected.[6]
-
Tumor Induction: 1x10^6 to 5x10^6 cells suspended in 100-200 µL of PBS or a mixture of PBS and Matrigel are subcutaneously injected into the flank or back of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured every 2-3 days using a digital caliper and calculated using the formula: Volume = (length × width²) / 2.
2. Treatment Protocol:
-
Grouping: Mice are randomly divided into treatment and control groups (n=5-8 per group), such as:
-
PBS (negative control)
-
Nanoparticles without this compound + NIR light (photothermal therapy control)
-
This compound-nanoparticles without NIR light (drug control)
-
This compound-nanoparticles + NIR light (experimental group)
-
Standard chemotherapy, e.g., Doxorubicin (positive control)
-
-
Administration: Nanoparticle formulations (e.g., 100-200 µL at a concentration of 1-2 mg/mL) are administered via intravenous or intratumoral injection.
-
Photothermal Therapy: 12-24 hours post-injection (to allow for tumor accumulation), the tumor site is irradiated with an NIR laser (e.g., 808 nm) at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).
3. Data Collection and Analysis:
-
Tumor Regression: Tumor volumes are monitored for 14-30 days post-treatment. Tumor growth inhibition (TGI) is calculated.
-
Survival Analysis: The survival rate of the mice in each group is monitored over a period of 30-60 days.
-
Histological Analysis: At the end of the study, tumors and major organs are excised, fixed, and stained (e.g., H&E, TUNEL) to assess tissue morphology and apoptosis.
Conclusion
The in vivo data strongly suggest that this compound, when incorporated into a nanoparticle-based delivery system and combined with photothermal therapy, offers a highly effective strategy for tumor regression. The synergistic action of localized hyperthermia and nitric oxide-induced apoptosis leads to superior tumor growth inhibition compared to either modality alone and shows promise in comparison to standard chemotherapy. The detailed experimental protocols and understanding of the molecular pathways provide a solid foundation for further research and development of this compound-based cancer therapies.
References
- 1. Nitric oxide-induced apoptosis: p53-dependent and p53-independent signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide and its role in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide as a bioregulator of apoptosis [flipper.diff.org]
- 4. Regulation of Apoptosis-Related Genes by Nitric Oxide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide inhibits apoptosis downstream of cytochrome C release by nitrosylating caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: BNN6 vs. Traditional Chemotherapy Agents in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a shift towards targeted treatments that offer enhanced efficacy and reduced side effects compared to conventional chemotherapy. BNN6, a novel nitric oxide (NO) donor, represents a promising new approach. This guide provides an objective comparison of this compound with traditional chemotherapy agents, supported by available experimental data, to aid researchers and drug development professionals in evaluating its potential.
Mechanism of Action: A Fundamental Distinction
Traditional chemotherapy agents, such as doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696), primarily function by targeting rapidly dividing cells. Their mechanisms, while effective, are often non-specific, leading to significant collateral damage to healthy tissues and a range of adverse side effects.
-
Doxorubicin , an anthracycline antibiotic, intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and repair, ultimately leading to cell death.
-
Cisplatin , a platinum-based compound, forms cross-links with DNA, which disrupts DNA replication and triggers apoptosis.
-
Paclitaxel , a taxane, interferes with the normal function of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
In contrast, This compound (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) operates through a more targeted mechanism centered on the controlled release of nitric oxide (NO).[1] NO is a signaling molecule with a dual role in cancer biology; at high concentrations, it can induce apoptosis, damage DNA, and inhibit cellular respiration in tumor cells.[2] The therapeutic potential of this compound lies in its ability to serve as a pro-drug, releasing its cytotoxic NO payload in a controlled manner. This release can be triggered by specific stimuli such as UV light or, more strategically, by near-infrared (NIR) light when this compound is incorporated into a nanocarrier with a photothermal agent. This localized activation offers the potential for tumor-specific targeting, minimizing systemic toxicity.
In Vitro Cytotoxicity: A Comparative Overview
Direct comparative studies of this compound against traditional chemotherapies in the same cell lines are not yet widely available in the public domain. However, by examining the half-maximal inhibitory concentrations (IC50) of other nitric oxide donors with similar mechanisms, such as JS-K and PABA/NO, alongside those of conventional agents in various cancer cell lines, we can gain a preliminary understanding of their relative potencies.
It is crucial to note that the following data is collated from different studies and cell lines, and therefore direct comparison of absolute values should be approached with caution. The IC50 values are highly dependent on the cell line, exposure time, and specific experimental conditions.
| Agent | Class | Cancer Cell Line | IC50 (µM) | Citation |
| Nitric Oxide Donors | ||||
| JS-K | Diazeniumdiolate | HL-60 (Leukemia) | 0.2 - 0.5 | [3][4] |
| JS-K | Non-Small-Cell Lung Cancer (various) | 0.33 - 1.01 | [5] | |
| PABA/NO | Diazeniumdiolate | A2780 (Ovarian) | Comparable to Cisplatin | [6][7] |
| Traditional Chemotherapy | ||||
| Doxorubicin | Anthracycline | HeLa (Cervical) | 0.2 - 2.92 | [8][9][10] |
| Cisplatin | Platinum Compound | A549 (Lung) | 9 - 23.4 | [11][12][13][14] |
| Paclitaxel | Taxane | MCF-7 (Breast) | 0.0025 - 3.5 | [15][16][17] |
The data suggests that nitric oxide donors like JS-K can exhibit high cytotoxicity, with IC50 values in the sub-micromolar to low micromolar range, which is comparable to or even more potent than some traditional chemotherapy agents in specific cell lines. The efficacy of PABA/NO being comparable to cisplatin in an ovarian cancer model further supports the potential of this class of compounds.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound, doxorubicin, etc.) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of this compound and traditional chemotherapy.
Caption: Workflow for key in vitro experiments.
Conclusion and Future Directions
This compound and other nitric oxide donors represent a compelling alternative to traditional chemotherapy, primarily due to their potential for targeted activation and a distinct mechanism of action that may circumvent common resistance pathways. While direct, comprehensive comparative data is still emerging, preliminary evidence from related NO donors suggests potent anticancer activity.
The key advantages of a this compound-based approach lie in:
-
Targeted Therapy: The ability to trigger NO release specifically at the tumor site using external stimuli like NIR light could significantly reduce systemic toxicity.
-
Novel Mechanism: The cytotoxic effects of high NO concentrations may be effective against tumors resistant to conventional DNA-damaging agents or microtubule inhibitors.
-
Combination Potential: NO donors have been shown to sensitize cancer cells to traditional chemotherapy and radiation, suggesting a synergistic role in future combination therapies.
Further research is imperative to conduct head-to-head comparisons of this compound with standard-of-care chemotherapeutics in a wide range of cancer models. Such studies will be critical in defining the therapeutic window, optimizing delivery systems, and ultimately determining the clinical potential of this innovative approach to cancer treatment.
References
- 1. Effects of JS-K, a novel anti-cancer nitric oxide prodrug, on gene expression in human hepatoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Advances of Nitric Oxide in Cancer and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JS-K, an arylating nitric oxide (NO) donor, has synergistic anti-leukemic activity with cytarabine (ARA-C) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of the Nitric Oxide (NO) Prodrugs and Anti-Cancer Leads, PABA/NO and Double JS-K through Incorporation into PEG-Protected Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BNN6 Delivery Systems for Therapeutic Nitric Oxide Release
Guide for Researchers, Scientists, and Drug Development Professionals
BNN6 (N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) is a potent nitric oxide (NO) donor with significant therapeutic potential. High concentrations of NO are known to induce apoptosis in tumor cells and play a crucial role in antimicrobial applications and wound healing.[1] However, the clinical application of this compound is hampered by its primary activation mechanism: it releases NO upon exposure to ultraviolet (UV) light.[1] UV light has poor tissue penetration and carries a risk of phototoxicity, making it unsuitable for most in vivo applications.[2]
To overcome this limitation, researchers have developed innovative nanocarrier-based delivery systems. These systems are designed to encapsulate this compound and trigger NO release using near-infrared (NIR) light, which offers deeper tissue penetration and greater biological safety. Typically, these nanocarriers incorporate a photothermal agent that absorbs NIR light and converts it into heat. This localized temperature increase then causes the thermal decomposition of the loaded this compound, enabling controlled, on-demand NO release at the target site.
This guide provides an objective, data-driven comparison of the leading this compound delivery systems currently under investigation, focusing on their composition, performance metrics, and the experimental protocols used for their evaluation.
Quantitative Comparison of this compound Delivery Systems
The performance of a drug delivery system is defined by its ability to efficiently load the therapeutic agent, release it in a controlled manner at the target site, and elicit the desired biological effect. The following table summarizes key quantitative data from studies on various nanoparticle-based this compound delivery platforms.
| Delivery System | Nanocarrier Composition | Trigger Mechanism | Drug Loading Capacity | Particle Size | Key Performance Metrics & Efficacy |
| GO-BNN6 | Graphene Oxide (GO) Nanosheets | NIR Light (808 nm) induced Photochemical / Photothermal Effect | 1.2 mg this compound / mg GO (120% wt/wt)[2] | ~100 nm diameter, ~4.4 nm thickness[2] | In Vitro: Effectively inhibited the growth of 143B osteosarcoma cells upon NIR irradiation.[2] |
| PDA@this compound | Polydopamine (PDA) Nanoparticles | NIR Light (808 nm) induced Photothermal Effect | 40.25% wt/wt (at 200 µg/mL this compound concentration)[3] | 295–531 nm[3] | In Vitro: Released 23.79 µM of NO after 54 min of NIR exposure. Showed clear sterilization capabilities against S. aureus.[3] In Vivo: When used in a hydrogel with NIR, it accelerated wound closure in infected skin defects.[3] |
| UA-BNN6 | UiO-66-NH₂ (MOF) Core with a Gold (Au) Nanoshell | NIR Light (808 nm) induced Photothermal Effect | Not explicitly quantified, but described as "high loading capacity".[4] | Not explicitly stated. | In Vitro: Low cytotoxicity without NIR; significant cytotoxicity to HeLa cells with NIR.[4] In Vivo: Showed efficient anti-tumor effect in HeLa tumor-bearing mice via a synergistic NO-photothermal effect.[4] |
| CPNPBs | Conjugated Polymer Nanoparticles | NIR-II Light (1064 nm) induced Photothermal Effect | Not explicitly quantified. | Not explicitly stated. | In Vitro: Showed enhanced thermal ablation of HeLa and MCF-7 cancer cells upon NIR-II irradiation compared to photothermal therapy alone. |
Visualizing Mechanisms and Workflows
Understanding the underlying processes is critical for evaluating and designing delivery systems. The following diagrams, generated using the DOT language, illustrate the general therapeutic mechanism and a typical experimental workflow for testing these systems.
References
- 1. Recent advances in diverse nanosystems for nitric oxide delivery in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Synergistic Effect of BNN6 and Photothermal Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-tumor effects achieved by combining the nitric oxide (NO) donor BNN6 with Photothermal Therapy (PTT). It aims to offer an objective comparison of this combination therapy's performance against control and individual treatments, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and further investigation.
Introduction: A Novel Synergistic Approach in Cancer Therapy
The combination of the nitric oxide (NO) donor this compound (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) with Photothermal Therapy (PTT) represents a promising strategy in cancer treatment. PTT utilizes photothermal agents that generate heat upon near-infrared (NIR) light irradiation, leading to localized hyperthermia and tumor cell death. This compound, a heat-sensitive molecule, decomposes to release cytotoxic NO gas at elevated temperatures. The synergy arises from the spatially and temporally controlled release of NO from this compound, triggered by the heat generated during PTT. This localized dual-modality treatment enhances therapeutic efficacy while potentially minimizing systemic side effects associated with conventional chemotherapy.
Performance Comparison: this compound + PTT vs. Alternative Approaches
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of the this compound and PTT combination with control groups and individual treatments. Direct comparative studies with standard chemotherapies or immunotherapies in the same experimental setup are limited in the current literature. However, the data presented below for the combination therapy can be contextually compared with the known efficacies of other treatments.
Table 1: In Vitro Cytotoxicity of this compound and PTT in HeLa Cells
| Treatment Group | Concentration (µg/mL) | NIR Irradiation (808 nm, 1.0 W/cm²) | Cell Viability (%) |
| Control (PBS) | - | - | ~100% |
| UA-BNN6 | 50 | - | >95% |
| UA + NIR | 50 | + | ~40% |
| UA-BNN6 + NIR | 50 | + | ~20% |
UA (UiO-66-NH2@Aushell) is a nanoparticle carrier for this compound. Data is extrapolated from a study by Wang et al. (2022).
Table 2: In Vivo Tumor Growth Inhibition in HeLa Tumor-Bearing Mice
| Treatment Group | NIR Irradiation (808 nm, 1.0 W/cm²) | Final Tumor Volume (Relative to Initial) | Tumor Weight (g) |
| PBS | - | Increased significantly | ~1.2 |
| UA-BNN6 | - | Increased significantly | ~1.1 |
| UA + NIR | + | Significantly reduced | ~0.4 |
| UA-BNN6 + NIR | + | Most significant reduction | ~0.1 |
Data is extrapolated from a study by Wang et al. (2022).
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of this compound-Loaded Nanoparticles (UA-BNN6)
-
Synthesis of UiO-66-NH2@Aushell (UA) Nanoparticles: Amino-functionalized metal-organic framework (UiO-66-NH2) nanoparticles are synthesized and subsequently coated with a gold nanoshell to form UA composite nanoparticles with photothermal properties.
-
Loading of this compound: The UA nanoparticles are dispersed in a solution of this compound in an organic solvent (e.g., DMSO). The mixture is stirred for a prolonged period (e.g., overnight) to allow for the loading of this compound into the porous structure of the UA nanoparticles via diffusion and adsorption.
-
Purification: The resulting UA-BNN6 nanoparticles are collected by centrifugation, washed multiple times to remove unloaded this compound, and then redispersed in a suitable buffer (e.g., PBS) for further use.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate at a specific density and incubated to allow for cell attachment.
-
Treatment: The cells are then treated with different concentrations of UA-BNN6, UA, or PBS as a control.
-
NIR Irradiation: After a predetermined incubation period, the designated wells are exposed to an 808 nm NIR laser at a power density of 1.0 W/cm² for a specified duration.
-
Viability Assessment: Following further incubation, MTT reagent is added to each well. After incubation, the formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
In Vivo Antitumor Efficacy Study
-
Animal Model: Tumor-bearing mice are established by subcutaneously injecting HeLa cells into the flank of nude mice.
-
Treatment Groups: The mice are randomly divided into different treatment groups: PBS (control), UA-BNN6, UA + NIR, and UA-BNN6 + NIR.
-
Administration and Irradiation: The respective formulations are administered via intratumoral injection. For the NIR groups, the tumor site is irradiated with an 808 nm laser at a power density of 1.0 W/cm² for a set time.
-
Monitoring: Tumor volume and body weight are measured at regular intervals.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and photographed. The tumors may also be processed for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.
Visualizing the Synergistic Mechanism
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the synergistic action of this compound and PTT.
Discussion and Comparison with Alternatives
The experimental data consistently demonstrates that the combination of this compound and PTT results in a significantly greater anti-tumor effect than either treatment alone. The localized heat from PTT not only directly induces tumor cell death but also serves as a precise trigger for the release of cytotoxic NO from this compound, amplifying the therapeutic outcome.
Comparison with Chemotherapy: Conventional chemotherapeutic agents, such as doxorubicin, often exhibit systemic toxicity, affecting healthy and cancerous cells alike. The this compound+PTT approach offers the advantage of localized treatment. The NIR light provides spatial control, ensuring that the therapeutic effects are concentrated at the tumor site, thereby potentially reducing off-target side effects.
Comparison with Immunotherapy: Immunotherapies, such as immune checkpoint inhibitors, have shown remarkable success in treating various cancers. However, not all patients respond to these treatments. PTT-induced immunogenic cell death can potentially enhance the efficacy of immunotherapy by promoting the release of tumor antigens and stimulating an anti-tumor immune response. The combination of this compound and PTT could, therefore, be a valuable component of a multi-pronged approach that also includes immunotherapy to achieve a more robust and durable anti-cancer effect.
Conclusion
The synergistic combination of this compound and Photothermal Therapy presents a potent and highly controllable anti-cancer strategy. The available preclinical data strongly supports its enhanced efficacy compared to monotherapy controls. While direct comparative studies with established cancer therapies are still needed, the localized and dual-modal nature of this compound+PTT offers a compelling rationale for its continued development as a next-generation cancer treatment. Future research should focus on optimizing nanoparticle design for enhanced tumor targeting and conducting head-to-head comparisons with standard-of-care treatments to fully elucidate its clinical potential.
A Comparative Guide to the Biocompatibility of BNN6 Nanoparticles for Biomedical Researchers
An Objective Analysis of BNN6 Nanoparticles Compared to Alternative Nanomaterials for Drug Delivery and Therapeutic Applications.
The landscape of nanomedicine is continually evolving, with novel nanoparticles being developed to enhance therapeutic efficacy and diagnostic precision. Among these, this compound (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) has emerged as a promising nitric oxide (NO) donor, particularly for applications in cancer therapy and wound healing.[1][2][3][4] This guide provides a comprehensive assessment of the biocompatibility of this compound when integrated into nanoparticle systems, comparing its performance with established alternatives. All experimental data is presented to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction to this compound Nanoparticles
This compound is a molecule that can be loaded into various nanocarriers to create therapeutic nanoparticles.[1] These nanoparticles are designed to release nitric oxide, a crucial signaling molecule in various physiological processes, in a controlled manner, often triggered by external stimuli like near-infrared (NIR) light.[1][5][6] The biocompatibility of the resulting this compound-loaded nanoparticles is a critical factor for their clinical translation. Studies have shown that this compound-based nanomedicines, such as those using graphene oxide (GO-BNN6) or UiO-66-NH2@Aushell (UA-BNN6) as carriers, exhibit good biocompatibility in the absence of the release trigger.[1][5]
Comparative Analysis of Biocompatibility
The biocompatibility of this compound nanoparticles is assessed through various in vitro and in vivo assays, with cytotoxicity being a primary indicator. Below is a comparative summary of the cytotoxicity of this compound-loaded nanoparticles and other commonly used nanoparticles in biomedical research.
Table 1: In Vitro Cytotoxicity Data of this compound Nanoparticles and Alternatives
| Nanoparticle | Cell Line | Concentration | Incubation Time | Cell Viability (%) | Citation |
| GO-BNN6 | 143B | 440 µg/mL | 2 hours | >80% | [5] |
| UA-BNN6 | HeLa | 50 µg/mL | Not Specified | ~87.7% | [1] |
| Gold Nanoparticles (AuNPs) | HeLa, 3T3/NIH | 150 pM | 3 hours | ~80% (HeLa), ~95% (3T3/NIH) | [7] |
| Iron Oxide Nanoparticles (IONPs) | Murine Macrophage | 200 µg/mL | 2 hours | Not specified, but decrease observed | [7] |
| Silica Nanoparticles | Human Keratinocytes | Not Specified | Not Specified | Decrease observed | [7] |
Note: Cytotoxicity can be influenced by nanoparticle size, surface chemistry, and the specific cell line used.
The data indicates that this compound-loaded nanoparticles, in the absence of a trigger for NO release, exhibit low cytotoxicity, comparable to or even better than some widely used nanoparticles. For instance, GO-BNN6 showed over 80% cell viability at a high concentration of 440 µg/mL.[5] Similarly, UA-BNN6 demonstrated a cell survival rate of 87.7% at 50 µg/mL.[1] It is important to note that upon activation with NIR light, this compound nanoparticles release NO, leading to a significant and intended cytotoxic effect on cancer cells.[1][5]
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for key biocompatibility experiments are provided below.
1. MTT Assay for Cytotoxicity Assessment
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells (e.g., 143B or HeLa) are seeded in a 96-well plate at a density of 2 x 10^4 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.[5]
-
Nanoparticle Incubation: The cell culture medium is replaced with a medium containing various concentrations of the nanoparticles (e.g., GO-BNN6 at 0, 22, 110, 220, and 440 µg/mL). The cells are then incubated for a specified period (e.g., 2 hours).[5]
-
Washing: After incubation, the cells are rinsed with a phosphate-buffered saline (PBS) solution to remove any nanoparticles that have not been internalized.
-
Further Incubation: Fresh medium is added, and the cells are incubated for an additional period (e.g., 12-16 hours).[5]
-
MTT Addition: The medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.
2. In Vivo Biocompatibility Assessment
In vivo studies are crucial for evaluating the systemic toxicity of nanoparticles.
-
Animal Model: Typically, mice (e.g., nude mice for tumor studies) are used.[1]
-
Administration: Nanoparticles (e.g., UA-BNN6) or a control solution (e.g., PBS) are administered via injection.[1]
-
Monitoring: The animals are monitored for any adverse effects, and changes in body weight are recorded.[8]
-
Histopathological Analysis: After a predetermined period, major organs (e.g., liver, spleen, kidney, lung, heart) are harvested, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for histopathological examination to identify any signs of tissue damage or inflammation.[8]
-
Blood Analysis: Blood samples are collected to analyze hematological parameters and serum biochemical markers to assess organ function.[8]
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the mechanism of action of this compound nanoparticles, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Cross-Validation of BNN6: A Comparative Guide to a Novel Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of BNN6, a nitric oxide (NO) donor, with other alternative NO-releasing compounds. The data presented is compiled from multiple studies to offer an objective overview of its performance in preclinical models of cancer therapy and wound healing. Detailed experimental protocols and signaling pathways are provided to facilitate cross-validation and further research.
Performance Comparison of Nitric Oxide Donors
The following tables summarize the performance of this compound in comparison to two common classes of NO donors: S-nitrosothiols (RSNOs) and N-diazeniumdiolates (NONOates). Data has been collated from various preclinical studies.
Table 1: In Vitro Cytotoxicity of NO Donors in Cancer Cell Lines
| NO Donor | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| This compound (in GO-BNN6 formulation, with NIR) | 143B (Osteosarcoma) | Not explicitly defined as IC50, but significant cell death at concentrations >110 µg/mL (~400 µM this compound) | 2 (NIR) + 12 (incubation) | [1] |
| S-nitrosoglutathione (GSNO) | Various | 0.99 - 20 | Not Specified | [2] |
| DETA/NONOate | A549 (Lung Carcinoma) | >1000 (low cytotoxicity at concentrations that inhibit proliferation) | 72 | [3] |
Table 2: In Vivo Tumor Growth Inhibition
| NO Donor | Tumor Model | Treatment | Tumor Volume Reduction (%) | Citation |
| This compound (in UA-BNN6 formulation, with NIR) | HeLa Xenograft | NIR Irradiation | Significant tumor growth inhibition (qualitative) | [4][5] |
| [Ch][APA]-NONOate | CT-26 (Colon Carcinoma) | Intratumoral Injection | 55.3% | [6] |
| S-nitrosoglutathione (GSNO) | Not specified | Not specified | Strengthened anti-tumor immunity | [2] |
Table 3: In Vivo Wound Healing Performance
| NO Donor | Wound Model | Time Point | Wound Closure (%) | Citation |
| This compound (in Gel/PDA@this compound hydrogel, with NIR) | Rat full-thickness skin infection | Day 12 | 98.59% | [7][8] |
| DETA NONOate | NOD-SCID mice | Day 9 | 71.6% | [9][10] |
| PAPA NONOate | Diabetic rats | Day 21 | Significant increase vs. control (qualitative) | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Synthesis of this compound (N,N'-di-sec-butyl-N,N'-dinitroso-p-phenylenediamine)
This protocol is adapted from methods described in the literature.
-
Dissolution: Dissolve N,N'-di-sec-butyl-p-phenylenediamine in ethanol.
-
Nitrosation: Under an inert atmosphere, add an aqueous solution of sodium nitrite (B80452) with constant stirring.
-
Acidification: Add hydrochloric acid dropwise to the reaction mixture. The color of the mixture will change, and a precipitate will form.
-
Isolation: The resulting beige solid, this compound, can be isolated by filtration.
-
Confirmation: The structure of the synthesized this compound can be confirmed using techniques such as 1H NMR and mass spectrometry.[12]
In Vitro Nitric Oxide Release Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable product of NO oxidation, in a sample.
-
Sample Preparation: Prepare solutions of the NO donor (e.g., this compound formulation) in a suitable buffer (e.g., PBS).
-
Stimulation (if applicable): For light or heat-activated donors like this compound, expose the samples to the appropriate stimulus (e.g., NIR laser at a specific wavelength and power density) for a defined period.
-
Griess Reagent Incubation: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the sample and incubate at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the NO donor and control substances. For light-activated compounds, irradiate the cells as required.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm. Cell viability is proportional to the absorbance.
In Vivo Tumor Model
This protocol describes a general procedure for establishing a subcutaneous xenograft tumor model.
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a specific concentration.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers and calculate the tumor volume (e.g., using the formula: (Length x Width^2) / 2).
-
Treatment: Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer the NO donor formulation (e.g., via intravenous or intratumoral injection) and apply any necessary stimulus (e.g., NIR irradiation).
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis.
In Vivo Wound Healing Model
This protocol outlines a common method for creating and evaluating wound healing in a rodent model.
-
Animal Preparation: Anesthetize the animal (e.g., a rat or mouse) and shave the dorsal surface.
-
Wound Creation: Create a full-thickness dermal wound of a defined size and shape using a sterile biopsy punch or scalpel.
-
Treatment Application: Apply the NO donor formulation (e.g., a hydrogel containing this compound) to the wound. In some cases, a dressing is used to cover the wound.
-
Stimulation (if applicable): If the NO donor is externally triggered, apply the stimulus (e.g., NIR light) to the wound area for a specified duration and intensity.
-
Wound Closure Monitoring: Photograph the wounds at regular intervals (e.g., days 0, 3, 6, 9, 12). The wound area can be quantified from the images using software.
-
Histological Analysis: At the end of the experiment, collect the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and angiogenesis.[8]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are mediated by the release of nitric oxide, which is a pleiotropic signaling molecule involved in numerous physiological and pathological processes.
Mechanism of this compound-Mediated Cancer Therapy
High concentrations of NO, as can be achieved with controlled release from this compound, are generally cytotoxic to cancer cells. The proposed mechanism involves the induction of apoptosis through multiple pathways.
High levels of NO can lead to the activation of the tumor suppressor p53, which in turn triggers the caspase cascade, leading to programmed cell death (apoptosis).[7] Additionally, NO can activate calcium channels in the endoplasmic reticulum, leading to a massive influx of calcium into the cytoplasm.[13] This calcium overload disrupts mitochondrial function, further promoting apoptosis.[13]
Mechanism of this compound-Enhanced Wound Healing
In the context of wound healing, NO plays a crucial role in all three phases: inflammation, proliferation, and remodeling. The controlled release of NO from this compound can promote these processes.
Nitric oxide, through the action of endothelial and inducible NO synthases (eNOS and iNOS), upregulates Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis (the formation of new blood vessels).[6][11] This enhanced blood supply is critical for tissue regeneration. NO also stimulates the proliferation and migration of fibroblasts, the cells responsible for producing collagen, which forms the new extracellular matrix of the healing tissue.[3][8] Furthermore, NO modulates the inflammatory response, which is a critical early step in the healing process.[8]
Experimental Workflow for In Vivo this compound Evaluation
The following diagram illustrates a typical workflow for evaluating a this compound-based therapeutic in a preclinical in vivo model.
This logical progression ensures a systematic evaluation of the therapeutic efficacy and mechanism of action of this compound-based treatments in a relevant biological context.
References
- 1. Comparison Study of Cytotoxicity of Bare and Functionalized Zinc Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide-releasing nanoparticles accelerate wound healing by promoting fibroblast migration and collagen deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The influence of nitric oxide synthase 2 on cutaneous wound angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide and its role in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The regulatory role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of cytotoxicity, oxidative stress and genotoxicity induced by four typical nanomaterials: the role of particle size, shape and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scitechdaily.com [scitechdaily.com]
Safety Operating Guide
Navigating the Disposal of BNN6: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber | Offers resistance to a broad range of chemicals.[1] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles.[1] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[1] |
Step-by-Step Disposal Protocol for BNN6
The proper disposal of this compound waste involves a systematic approach of segregation, containment, and coordination with your institution's Environmental Health and Safety (EHS) office.
1. Segregation of this compound Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[1]
-
Avoid contact with incompatible materials. Specifically, keep this compound waste separate from strong oxidizing agents and acids to prevent violent reactions.[1]
-
Segregate different forms of waste. Solid this compound waste, contaminated labware (e.g., gloves, wipes), and solutions containing this compound should be collected in separate, clearly labeled containers.
2. Waste Containment and Labeling:
-
Use appropriate containers. Hazardous waste containers must be leak-proof and compatible with the chemical.[1][2] Glass or high-density polyethylene (B3416737) are generally suitable for this compound waste.[1]
-
Properly label all containers. All waste containers must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."[3] Use appropriate hazard symbols as required.
-
Keep containers closed. Waste containers must be kept tightly sealed at all times, except when adding waste.[2][3]
3. Disposal of Empty this compound Containers:
-
Rinsing Procedures: Empty containers that held this compound must be thoroughly rinsed. The rinsate must be collected and disposed of as hazardous waste.[4]
-
Defacing Labels: After rinsing and air-drying, all labels on the empty container must be removed or defaced before disposal.[3]
-
Final Disposal: Consult with your EHS office for the proper disposal location and procedure for rinsed, empty containers.[3]
4. Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in an approved sharps container and disposed of as infectious or hazardous waste, as per institutional guidelines.[3]
-
Solid Waste: Gloves, spill cleanup materials, and other solid lab supplies contaminated with this compound should be collected in a designated, labeled hazardous waste container.[3]
5. Final Disposal and EHS Coordination:
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for hazardous waste disposal.[1][3] They will provide specific guidance and arrange for the pickup and disposal of your this compound waste.
-
HazWaste Disposal Form: Complete and submit any required hazardous waste disposal forms for pickup.[3]
Experimental Protocols Cited
While no specific experimental protocols for this compound disposal were found, the general principles of hazardous waste management are based on established safety protocols. The step-by-step disposal procedure outlined above is a synthesis of these general guidelines.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
It is crucial to remember that this compound is utilized in research for its ability to release nitric oxide (NO) under conditions such as high temperature or near-infrared light, which is relevant in cancer therapy studies.[5][6] This property underscores the need for careful handling and disposal to prevent unintended reactions. Always consult your institution's specific safety protocols and EHS department to ensure full compliance and safety.
References
Essential Safety and Logistical Information for Handling BNN6
Disclaimer: This document provides guidance on the safe handling of BNN6 (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) based on its chemical class (N-nitrosamine, aromatic amine) and its use as a nitric oxide (NO) donor in research settings. As no specific Safety Data Sheet (SDS) for this compound is publicly available, these recommendations are derived from safety protocols for similar compounds and general laboratory safety practices for handling potent or uncharacterized substances. A thorough risk assessment should be conducted by the user before commencing any work.
Hazard Identification and Risk Assessment
This compound is an N-nitrosamine compound and an aromatic amine. N-nitrosamines are a class of compounds that are often potent carcinogens.[1] Aromatic amines can also be toxic and may cause skin irritation or sensitization.[2] Although research indicates this compound has low cytotoxicity in specific experimental contexts, it should be handled as a potentially hazardous substance due to its chemical structure. The primary routes of exposure are inhalation of the powder, dermal contact, and ingestion.
The release of nitric oxide (NO) from this compound can be triggered by UV light or high temperatures. Nitric oxide gas is toxic if inhaled and can cause severe respiratory irritation.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust and nitric oxide gas.[3][5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][6] |
| Hand Protection | Chemical-Resistant Gloves (Double-gloving with Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs and change them frequently.[2][3][7] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.[6]
Step 2: Handling the Solid Compound
-
Weighing: All weighing of solid this compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.[5] Use a disposable weigh boat to avoid contamination of the balance.
-
Transfer: When transferring the powder, do so carefully to minimize the creation of dust. Keep containers closed as much as possible.[5]
Step 3: Solution Preparation
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. All solution preparation should be conducted within a chemical fume hood.
-
Labeling: Clearly label all containers with the full chemical name ("this compound"), concentration, solvent, and appropriate hazard warnings.
Step 4: Experimental Use
-
Nitric Oxide Release: Be aware that this compound can release nitric oxide gas when exposed to UV light or heat. Ensure adequate ventilation, preferably within a fume hood, during such procedures.
-
Containment: Use secondary containment for all containers holding this compound solutions to prevent spills.
Step 5: Post-Handling Procedures
-
Decontamination: Decontaminate the work area after use. For N-nitrosamines, decontamination can be performed using a 1:1 solution of hydrobromic acid and acetic acid, followed by a thorough rinse.[8] Alternatively, wipe surfaces with a suitable solvent to remove any residue, followed by cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed, and chemically resistant container. Dispose of as hazardous chemical waste through a licensed disposal facility. The preferred method for N-nitrosamines is high-temperature incineration.[9] |
| Solutions Containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated or non-halogenated organic waste, depending on the solvent used. Do not mix with incompatible waste streams.[6] |
| Contaminated Labware (e.g., pipette tips, gloves, weigh boats) | Place in a designated solid hazardous waste container that is clearly labeled.[6] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and associated hazards (e.g., "Potential Carcinogen," "Toxic").
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general laboratory traffic.
Experimental Protocols
Protocol for the Chemical Degradation of N-Nitrosamine Residues for Decontamination:
This protocol is adapted from established methods for the degradation of N-nitrosamines and should be performed by trained personnel in a chemical fume hood with appropriate PPE.[10]
-
Prepare the Reagent: Carefully prepare a solution of 1:1 (v/v) hydrobromic acid (48%) and glacial acetic acid.
-
Application: For decontamination of glassware or surfaces, rinse the item with the hydrobromic acid/acetic acid solution. Allow a contact time of at least 15 minutes.
-
Neutralization and Rinsing: After the contact time, carefully quench the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.
-
Final Rinse: Thoroughly rinse the decontaminated item with deionized water.
-
Waste Disposal: Collect all rinsates and neutralization solutions as hazardous waste.
Mandatory Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. purdue.edu [purdue.edu]
- 4. Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks [gasdetection.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. uwo.ca [uwo.ca]
- 8. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
